molecular formula C6H5N3S B175059 2-(1H-Pyrazol-3-YL)-1,3-thiazole CAS No. 166196-73-2

2-(1H-Pyrazol-3-YL)-1,3-thiazole

Cat. No.: B175059
CAS No.: 166196-73-2
M. Wt: 151.19 g/mol
InChI Key: UZOGLHNKDHOSGA-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)-1,3-thiazole is a bifunctional heterocyclic compound that incorporates both pyrazole and thiazole pharmacophores, making it a scaffold of significant interest in medicinal chemistry research . The thiazole ring system is a privileged structure in drug discovery, found in FDA-approved therapies and known for a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties . Similarly, the pyrazole moiety is a well-documented scaffold present in compounds with demonstrated pharmacological potential, such as anti-inflammatory, antimicrobial, and anticancer activities . The strategic fusion of these two rings into a single hybrid structure is a recognized approach in the design of new active molecules, as this architecture can lead to enhanced biological effects . Recent studies on analogous thiazole-clubbed pyrazole derivatives have shown promise as apoptosis inducers and anti-infective agents, demonstrating activity against various bacterial and fungal strains as well as cytotoxicity against cancer cell lines . Furthermore, such hybrid compounds have been investigated for their multifunctional therapeutic potential, exhibiting notable antioxidant activities in addition to their antimicrobial properties . This compound is intended for use in research and development activities only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3S/c1-2-8-9-5(1)6-7-3-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOGLHNKDHOSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391823
Record name 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE
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Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166196-73-2
Record name 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE
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Record name 2-(1H-pyrazol-3-yl)-1,3-thiazole
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Foundational & Exploratory

Physicochemical Properties of Pyrazole-Thiazole Hybrid Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of pyrazole-thiazole hybrid compounds, a class of heterocyclic molecules that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details experimental protocols for their synthesis, presents key physicochemical data in a structured format, and visually elucidates the primary signaling pathways through which these compounds exert their biological effects. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the pyrazole-thiazole scaffold.

Introduction

The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery aimed at developing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Pyrazole and thiazole are two privileged five-membered heterocyclic rings that are integral components of numerous clinically approved drugs and biologically active compounds.[1] Pyrazole derivatives are known for a wide array of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] Similarly, the thiazole ring is a core structure in many therapeutic agents with applications as antimicrobial, antiviral, and anticancer drugs.[2]

The combination of these two heterocyclic systems into pyrazole-thiazole hybrids has yielded a new class of compounds with promising therapeutic potential. These hybrids have demonstrated significant activity as anticancer and antimicrobial agents, often acting on specific molecular targets.[2][3] Understanding the physicochemical properties of these compounds is paramount for optimizing their drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical determinants of their in vivo efficacy.

This guide summarizes key physicochemical data, provides detailed synthetic methodologies, and illustrates the molecular mechanisms of action for this important class of compounds.

Physicochemical Properties

The physicochemical properties of pyrazole-thiazole hybrids are crucial for their behavior in biological systems. Properties such as lipophilicity (logP), solubility, and melting point influence their absorption, distribution, metabolism, and excretion (ADME) profile. A curated summary of these properties for a representative set of pyrazole-thiazole derivatives is presented below.

Data Presentation

The following tables summarize the melting points and calculated lipophilicity and water solubility for a series of pyrazole-thiazole and related derivatives.

Table 1: Melting Points of Representative Pyrazole-Thiazole Derivatives

Compound IDSubstituentsMelting Point (°C)Reference
1 R1= -H, R2= -C₆H₅128-130[4]
2 R1= -CH₃, R2= -C₆H₅125-126[4]
3 R1= -H, R2= 4-Br-C₆H₄191-193[4]
4 R1= -H, R2= 4-Cl-C₆H₄122-123[4]
5 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarbohydrazide210-211[1]

Table 2: Calculated Physicochemical Properties of Pyrazolyl-Thiazolidinone/Thiazole Derivatives [5]

Compound IDLipophilicity (ClogP)Water Solubility (logS) (mol/L)
16a 4.65-5.72
16b 4.65-5.72
18c 6.74-8.11
18d 6.74-8.11
18f 6.74-8.11
Dasatinib 3.32-4.43

Note: Data for Table 2 is derived from pyrazolyl-thiazolidinone/thiazole derivatives, which are structurally related to the core pyrazole-thiazole hybrids discussed.

Experimental Protocols

The synthesis of pyrazole-thiazole hybrids typically involves multi-step reaction sequences. A general and widely applicable method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide derivative with an α-haloketone. The following protocol provides a detailed methodology for the synthesis of a representative 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivative.

Synthesis of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide[6]
  • Synthesis of the Hydrazone Intermediate: Acetyl thiophene (1 equivalent) is condensed with phenyl hydrazine (1 equivalent) in the presence of concentrated sulfuric acid to yield the corresponding hydrazone.

  • Formation of Pyrazole-4-carbaldehyde: The hydrazone intermediate is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. The product is purified by recrystallization from ethanol.

  • Synthesis of Thiosemicarbazone: The pyrazole-4-carbaldehyde (1 equivalent) is reacted with thiosemicarbazide (1 equivalent) in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for one hour. Upon cooling, the solid thiosemicarbazone product is filtered, washed with ethanol, and recrystallized.

Synthesis of Pyrazolyl-Thiazole Derivatives[6]
  • The thiosemicarbazone intermediate from the previous step (1 equivalent) is dissolved in ethanol.

  • A substituted phenacyl bromide (1 equivalent) is added to the solution.

  • The reaction mixture is refluxed for three hours.

  • After cooling to room temperature, the solid product is filtered, washed with ethanol, and recrystallized to yield the pure pyrazolyl-thiazole derivative.

Characterization

The synthesized compounds are typically characterized by various spectroscopic methods:

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6]

  • Melting Point Analysis: To determine the purity of the compound.

Signaling Pathways and Mechanisms of Action

Pyrazole-thiazole hybrids have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate the primary pathways targeted by these compounds in cancer and microbial infections.

Anticancer Activity: Targeting VEGFR-2 and PI3K/Akt Signaling

Many pyrazole-thiazole derivatives exhibit anticancer properties by inhibiting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Inhibition of these pathways disrupts tumor angiogenesis and induces apoptosis in cancer cells.

VEGFR2_PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PI3K PI3K VEGFR-2->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Angiogenesis Angiogenesis Downstream_Effectors->Angiogenesis Pyrazole_Thiazole Pyrazole-Thiazole Hybrid Pyrazole_Thiazole->VEGFR-2 Inhibits Pyrazole_Thiazole->PI3K Inhibits

Caption: VEGFR-2 and PI3K/Akt Signaling Pathway Inhibition.

Antimicrobial Activity: Targeting DNA Gyrase and Topoisomerase IV

The antimicrobial action of certain pyrazole-thiazole hybrids involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. Their inhibition leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.

DNA_Gyrase_Topo_IV_Inhibition cluster_bacterial_cell Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase Negative Supercoiling Supercoiled_DNA Supercoiled DNA DNA_Replication DNA Replication & Cell Division Supercoiled_DNA->DNA_Replication DNA_Gyrase->Supercoiled_DNA Negative Supercoiling Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Replicated_DNA Catenated Replicated DNA Topo_IV Topoisomerase IV Replicated_DNA->Topo_IV Decatenation Decatenated_DNA Decatenated DNA Decatenated_DNA->DNA_Replication Topo_IV->Decatenated_DNA Decatenation Topo_IV->Bacterial_Death Pyrazole_Thiazole Pyrazole-Thiazole Hybrid Pyrazole_Thiazole->DNA_Gyrase Inhibits Pyrazole_Thiazole->Topo_IV Inhibits

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Experimental Workflow

The general workflow for the synthesis and evaluation of pyrazole-thiazole hybrid compounds is depicted below. This process integrates chemical synthesis, purification, structural characterization, and biological screening to identify lead compounds for further development.

Experimental_Workflow Starting_Materials Starting Materials (e.g., Acetophenones, Hydrazines) Synthesis Multi-step Synthesis Starting_Materials->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (Anticancer, Antimicrobial Assays) Characterization->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: General Experimental Workflow.

Conclusion

Pyrazole-thiazole hybrid compounds represent a versatile and promising scaffold in the field of medicinal chemistry. Their synthesis is readily achievable through established synthetic routes, and their diverse biological activities, particularly as anticancer and antimicrobial agents, make them attractive candidates for further investigation. This technical guide has provided a consolidated resource on the physicochemical properties, synthesis, and mechanisms of action of these compounds. The presented data and experimental protocols are intended to facilitate the rational design and development of new, more effective pyrazole-thiazole-based therapeutics. Further research focusing on the optimization of their physicochemical properties and in-depth exploration of their interactions with biological targets will be crucial for translating the potential of these compounds into clinical applications.

References

An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)-1,3-thiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 166196-73-2 IUPAC Name: 2-(1H-Pyrazol-3-yl)-1,3-thiazole

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring interconnected pyrazole and thiazole rings. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the diverse and potent biological activities exhibited by its derivatives. This document details the synthesis, characterization, and known biological applications of this class of compounds, presenting data in a structured format for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

While specific experimental data for the parent compound, this compound, is not extensively available in public literature, data for closely related derivatives provide insight into the expected physicochemical properties. Characterization of these compounds typically relies on a combination of spectroscopic and spectrometric techniques.

Table 1: Physicochemical Data for Representative Pyrazolyl-Thiazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Analytical Method
2-(5-methyl-1H-pyrazol-3-yl)-1,3-thiazoleC₇H₇N₃S165.22126-128Not Specified[1]
4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-oneC₁₂H₁₁N₃OS245.30141Not Specified[2]
2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazoleC₂₂H₁₄Cl₃N₃S₂490.86189-191Dioxane[3]
2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)thiazoleC₂₃H₁₇Cl₂N₃OS₂486.44168-170EtOH[3]

Table 2: Spectroscopic Data for a Representative Pyrazolyl-Thiazole Derivative

Compound: 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one[2]

Data TypeSpectral Data
IR (KBr, cm⁻¹) 3068 (aromatic C-H), 2930 (methyl C-H), 1620 (C=O), 1598 (C=N)
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 3.80 (s, 3H, CH₃), 4.01 (s, 3H, CH₃), 7.34 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.46 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.89 (d, J = 7.6 Hz, 1H, benzothiazole H), 8.03 (d, J = 8.0 Hz, 1H, benzothiazole H), 8.35 (s, 1H, pyrazolone H)
Elemental Analysis (Calculated) C 58.76, H 4.52, N 17.13, S 13.07
Elemental Analysis (Found) C 58.66, H 4.40, N 17.08, S 13.14

Synthesis of Pyrazolyl-Thiazole Derivatives

The synthesis of pyrazolyl-thiazole derivatives is typically achieved through multi-step reaction sequences. A common strategy involves the initial formation of a pyrazole precursor which is then used to construct the thiazole ring.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for producing pyrazolyl-thiazole derivatives, starting from a substituted acetophenone.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Thiazole Ring Formation acetophenone Substituted Acetophenone diketoester Ethyl 2,4-dioxo-4-arylbutanoate acetophenone->diketoester Diethyl oxalate, Potassium t-butoxide pyrazole_ester Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate diketoester->pyrazole_ester Phenylhydrazine pyrazole_methanol (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol pyrazole_ester->pyrazole_methanol LiAlH4 pyrazole_carbothioamide 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide pyrazole_methanol->pyrazole_carbothioamide Multiple Steps final_product 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole pyrazole_carbothioamide->final_product phenacyl_bromide Substituted Phenacyl Bromide phenacyl_bromide->final_product

Caption: General synthetic scheme for 2,4,5-trisubstituted pyrazolyl-thiazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide and subsequent cyclization

This protocol is adapted from a study on pyrazolyl–thiazole derivatives of thiophene.[4]

Part 1: Synthesis of Pyrazole-4-carbaldehyde

  • Acetyl thiophene is condensed with phenyl hydrazine in the presence of concentrated H₂SO₄ to yield a hydrazone intermediate.

  • The hydrazone is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form the desired pyrazole-4-carbaldehyde.

  • The product is purified by recrystallization from ethanol.

Part 2: Synthesis of Thiosemicarbazone Intermediate

  • The pyrazole-4-carbaldehyde (0.01 mol) is reacted with thiosemicarbazide (0.01 mol) in ethanol (10 mL) with acetic acid (0.5 mL) as a catalyst.

  • The mixture is refluxed for 1 hour.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with ethanol, and recrystallized.

Part 3: Synthesis of the Final Pyrazolyl-Thiazole Derivative

  • The thiosemicarbazone intermediate (0.01 mol) is reacted with a substituted phenacyl bromide (0.01 mol) in ethanol (10 mL).

  • The reaction mixture is refluxed for 3 hours.

  • After cooling to room temperature, the solid product is filtered, washed with ethanol, and recrystallized to obtain the pure pyrazolyl-thiazole derivative.

Biological Activities and Potential Applications

The fusion of pyrazole and thiazole rings into a single molecular entity has been a successful strategy in the development of novel therapeutic agents. These hybrid molecules have demonstrated a wide spectrum of pharmacological activities.

Antimicrobial Activity

Numerous studies have reported the potent antimicrobial properties of pyrazolyl-thiazole derivatives against a range of bacterial and fungal pathogens.[4][5] The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Table 3: Antimicrobial Activity of Representative Pyrazolyl-Thiazole Derivatives

CompoundTest OrganismActivity Metric (e.g., MIC in µg/mL)Reference
5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3e)E. coli62.5[5]
5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3i)E. coli62.5[5]
5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3a)P. aeruginosa50[5]
5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazole (3h)P. aeruginosa62.5[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk-Diffusion Method)

This is a standard method for assessing the antimicrobial activity of chemical compounds.

G start Prepare standardized microbial inoculum prepare_plates Inoculate sterile Mueller-Hinton agar plates start->prepare_plates apply_discs Apply sterile paper discs impregnated with test compound prepare_plates->apply_discs incubation Incubate plates at 37°C for 24 hours apply_discs->incubation measure_zones Measure the diameter of the zone of inhibition incubation->measure_zones end Compare results with positive and negative controls measure_zones->end

Caption: Workflow for the agar disk-diffusion antimicrobial susceptibility test.

Other Potential Therapeutic Applications

Beyond their antimicrobial effects, pyrazolyl-thiazole derivatives have been investigated for a variety of other therapeutic uses:

  • Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: The pyrazole moiety is a well-known pharmacophore in several anti-inflammatory drugs, and this activity is often retained in pyrazolyl-thiazole hybrids.

  • Antiviral Activity: Some compounds in this class have been screened for their ability to inhibit viral replication.

  • Antioxidant Properties: The ability of these compounds to scavenge free radicals has been demonstrated in various assays.[4]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound and its derivatives are not fully elucidated and are likely dependent on the specific substitutions on the core structure. However, based on the known activities of pyrazole and thiazole-containing drugs, some potential mechanisms can be hypothesized. For instance, in the context of inflammation, these compounds might inhibit enzymes like cyclooxygenase (COX), similar to other pyrazole-based anti-inflammatory agents.

G stimulus Inflammatory Stimulus membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX Enzymes arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation pyrazolyl_thiazole Pyrazolyl-Thiazole Derivative pyrazolyl_thiazole->cox

Caption: A hypothetical anti-inflammatory mechanism involving COX enzyme inhibition.

Conclusion

The this compound scaffold represents a promising framework for the design and synthesis of novel bioactive molecules. The versatility in synthetic derivatization allows for the fine-tuning of their pharmacological profiles, leading to compounds with potent antimicrobial, anti-inflammatory, and other therapeutic properties. Further research into the specific mechanisms of action and structure-activity relationships of this class of compounds is warranted to fully exploit their therapeutic potential.

References

The Multifaceted Biological Activities of 2-(1H-Pyrazol-3-YL)-1,3-thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hybridization of pyrazole and thiazole rings into a single molecular scaffold has given rise to a class of compounds, 2-(1H-pyrazol-3-yl)-1,3-thiazole derivatives, with a broad and potent spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into these promising molecules, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.

In Vitro Cytotoxicity

A number of studies have evaluated the in vitro anticancer activity of these compounds against various cancer cell lines, including breast (MCF-7), liver (HepG-2), colon (HCT-116), and lung (A549).[1][2][3] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data from several studies are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolyl-pyrazoline derivative IMCF-70.07[4]
Compound 16a MCF-70.73[5]
Compound 16b MCF-76.25[5]
Compound 18c MCF-71.84[5]
Compound 18d MCF-73.55[5]
Compound 18f MCF-71.28[5]
Dasatinib (Reference)MCF-77.99[5]
Doxorubicin (Reference)MCF-73.1[5]
Compound 16a A5491.64[5]
Compound 16b A54914.3[5]
Compound 18c A5498.71[5]
Compound 18d A54911.2[5]
Compound 18f A5494.36[5]
Dasatinib (Reference)A54911.8[5]
Doxorubicin (Reference)A5492.42[5]
Pyrazole-thiazole derivative 6g A5491.537 ± 0.097[6]
Pyrazole-thiazole derivative 6d A5495.176 ± 0.164[6]
Pyrazole-thiazole derivative 6j A5498.493 ± 0.667[6]
Thienopyrimidine analog 136b A5491.962[7]
Thienopyrimidine analog 136b HCT-1163.597[7]
Thienopyrimidine analog 136b MCF-71.764[7]
Thienopyrimidine analog 136b HT-294.496[7]
Kinase Inhibition

A significant mechanism behind the anticancer effects of these derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell signaling. Deregulation of kinases is a hallmark of many cancers. Specific pyrazolyl-thiazole compounds have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E, as well as Aurora-A kinase.[4][8]

Compound/DerivativeTarget KinaseIC50 (µM)Reference
Thiazolyl-pyrazoline derivative IEGFR0.06[4]
Thieno[3,2-d]thiazole derivative 3c BRAFV600E0.088[4]
Sorafenib (Reference)BRAFV600E0.040[4]
Pyrazolinyl-thiazolinone derivative 1 BRAFV600E2.026[4]

The inhibition of these kinases disrupts signaling pathways responsible for cell growth, proliferation, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Inhibitor 2-(1H-Pyrazol-3-yl) -1,3-thiazole Derivative Inhibitor->RTK Inhibitor->RAF

Caption: Inhibition of Cancer-Related Signaling Pathways.

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of new antimicrobial agents to combat drug-resistant pathogens.

Antibacterial and Antifungal Activity

These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 3e E. coli62.5[9]
Compound 3i E. coli62.5[9]
Ampicillin (Reference)E. coli100[9]
Compound 3a P. aeruginosa50[9]
Compound 3h P. aeruginosa62.5[9]
Ampicillin (Reference)P. aeruginosa100[9]
Compound 3i S. pyogenes62.5[9]
Ampicillin (Reference)S. pyogenes100[9]
Pyrazolyl-thiazole derivativesS. aureus12.5 - 250[9]
Pyrazolyl-thiazole derivativesP. mirabilis12.5 - 250[9]
Compound 56 S. aureus, E. coli, P. aeruginosa, A. baumannii8 - 16[10]
Compound 55 S. aureus, E. coli, P. aeruginosa, A. baumannii16 - 32[10]
Ciprofloxacin (Reference)S. aureus, E. coli, P. aeruginosa, A. baumannii0.5 - 4[10]
Compound 56 C. albicans32[10]
Compound 55 C. albicans32[10]
Fluconazole (Reference)C. albicans16[10]
Compound 8 ΔTolC E. coli0.037[11]
Erythromycin (Reference)ΔTolC E. coli2.5[11]
Levofloxacin (Reference)ΔTolC E. coli0.016[11]
Compound 7 ΔTolC E. coli0.8[11]

Enzyme Inhibition

Beyond cancer-related kinases, these derivatives have shown inhibitory activity against other classes of enzymes, suggesting their potential in treating a wider range of diseases, including diabetic complications and inflammation.

Aldose Reductase and α-Glycosidase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which is implicated in diabetic complications. α-Glycosidase is involved in the breakdown of carbohydrates.[12] Inhibition of these enzymes is a therapeutic strategy for managing diabetes.[12]

Compound/DerivativeTarget EnzymeKi (µM)Reference
Compound 3d Aldose Reductase7.09 ± 0.19[12]
Compound 3e Aldose Reductase21.89 ± 1.87[12]
Pyrazolyl-thiazole derivatives (3a-i )α-Glycosidase0.43 ± 0.06 to 2.30 ± 0.48[12]
Acarbose (Reference)α-Glycosidase12.60 ± 0.78[12]
Cyclooxygenase (COX) Inhibition

Certain this compound derivatives have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.

Compound/DerivativeTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 2b COX-10.2391.251[13]
Compound 2b COX-20.191[13]
Compound 2a COX-20.9582.766[13]
Celecoxib (Reference)COX-20.00223.8[13]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are outlines of common assays used to evaluate the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate. Compound_Treatment 2. Treat cells with various concentrations of the test compounds. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 24-72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation by viable cells. MTT_Addition->Formazan_Formation Solubilization 6. Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure the absorbance at a specific wavelength using a plate reader. Solubilization->Absorbance_Measurement IC50_Calculation 8. Calculate the IC50 value. Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Serial_Dilution 1. Prepare serial dilutions of the test compound in a 96-well plate. Inoculation 2. Inoculate each well with a standardized suspension of the microorganism. Serial_Dilution->Inoculation Incubation 3. Incubate the plate under appropriate conditions (temperature, time). Inoculation->Incubation Visual_Inspection 4. Visually inspect for microbial growth (turbidity). Incubation->Visual_Inspection MIC_Determination 5. The MIC is the lowest concentration with no visible growth. Visual_Inspection->MIC_Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives exhibit a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The data and methodologies presented in this guide underscore the significant potential of these compounds and provide a solid foundation for future research aimed at optimizing their efficacy and selectivity for various therapeutic targets. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these derivatives is warranted to translate their preclinical promise into clinical applications.

References

Spectroscopic and Synthetic Profile of 2-(1H-Pyrazol-3-YL)-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The fusion of pyrazole and thiazole rings into a single molecular entity has garnered significant interest in medicinal chemistry. Both heterocycles are recognized as "privileged structures," appearing in a multitude of biologically active compounds. Pyrazole derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties, while thiazoles are integral to various pharmaceuticals, including anticancer and antiviral agents. The combination of these two pharmacophores in 2-(1H-Pyrazol-3-YL)-1,3-thiazole presents a promising scaffold for the development of novel therapeutic agents. This guide details a proposed synthetic route and expected analytical data to facilitate further research and exploration of this core structure.

Proposed Synthesis

A viable synthetic route to this compound can be adapted from established methods for analogous compounds. A common and effective approach involves the Hantzsch thiazole synthesis, starting from a suitable pyrazole-containing precursor.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1H-pyrazole-3-carbothioamide

  • To a solution of 1H-pyrazole-3-carbonitrile (1.0 eq) in a mixture of pyridine and triethylamine (10:1 v/v), hydrogen sulfide gas is bubbled for 4-6 hours at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried under vacuum to yield 1H-pyrazole-3-carbothioamide.

Step 2: Synthesis of this compound

  • A mixture of 1H-pyrazole-3-carbothioamide (1.0 eq) and 2-bromoacetaldehyde (1.1 eq) in absolute ethanol is refluxed for 3-4 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is neutralized with a saturated solution of sodium bicarbonate.

  • The crude product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The final product is purified by column chromatography on silica gel to afford this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Purification 1H-pyrazole-3-carbonitrile 1H-pyrazole-3-carbonitrile H2S_Py_TEA H2S, Pyridine/Triethylamine 1H-pyrazole-3-carbonitrile->H2S_Py_TEA Reactant 1H-pyrazole-3-carbothioamide 1H-pyrazole-3-carbothioamide H2S_Py_TEA->1H-pyrazole-3-carbothioamide Product Thioamide_Intermediate 1H-pyrazole-3-carbothioamide Reflux_Ethanol Reflux in Ethanol Thioamide_Intermediate->Reflux_Ethanol Bromoacetaldehyde 2-Bromoacetaldehyde Bromoacetaldehyde->Reflux_Ethanol Final_Product This compound Reflux_Ethanol->Final_Product Crude_Product Crude Product Purification_Method Column Chromatography Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the individual heterocyclic systems and data from closely related, substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.5br s-1HPyrazole N-H
~8.0d~2.51HPyrazole H-5
~7.8d~3.51HThiazole H-5
~7.6d~3.51HThiazole H-4
~6.7d~2.51HPyrazole H-4

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168Thiazole C-2
~148Pyrazole C-3
~144Thiazole C-4
~132Pyrazole C-5
~120Thiazole C-5
~106Pyrazole C-4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3150-3000MediumC-H stretching (aromatic)
~3100BroadN-H stretching (pyrazole)
~1610, 1580, 1470MediumC=C and C=N stretching
~1250MediumC-N stretching
~850-750StrongC-H out-of-plane bending
~700MediumC-S stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
151High[M]⁺ (Molecular Ion)
124Medium[M - HCN]⁺
97Medium[M - HCN - HCN]⁺ or [C₄H₃N₂S]⁺
85High[C₃H₃NS]⁺ (Thiazole ring fragment)
67Medium[C₄H₅N]⁺ or [C₃H₃N₂]⁺ (Pyrazole ring fragment)

Note: The predicted data above should be confirmed by experimental analysis.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques.

G Spectroscopic Data Interpretation Workflow Mass_Spec Mass Spectrometry (Molecular Weight Confirmation) Structure_Elucidation Final Structure Confirmation This compound Mass_Spec->Structure_Elucidation Provides m/z of [M]⁺ IR_Spec IR Spectroscopy (Functional Group Identification) IR_Spec->Structure_Elucidation Confirms N-H, C=N, C-S bonds 1H_NMR ¹H NMR (Proton Environment) 1H_NMR->Structure_Elucidation Shows number and connectivity of protons 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Structure_Elucidation Confirms number of unique carbons

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic protocol offers a reliable method for obtaining this core scaffold, and the predicted spectroscopic data serves as a benchmark for its analytical characterization. It is anticipated that this information will be a valuable resource for researchers in medicinal chemistry and drug development, enabling further investigation into the therapeutic potential of this and related pyrazole-thiazole derivatives. Experimental verification of the data presented herein is a critical next step for any research program utilizing this compound.

Literature review on the therapeutic potential of pyrazolyl-thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Therapeutic Potential of Pyrazolyl-Thiazole Hybrids

A Technical Guide for Drug Discovery Professionals

The strategic amalgamation of distinct pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This approach aims to create novel compounds with enhanced efficacy, improved selectivity, and the potential to modulate multiple biological targets simultaneously.[1] Within this context, the fusion of pyrazole and thiazole rings has garnered significant attention, yielding a versatile class of compounds known as pyrazolyl-thiazoles with a broad spectrum of pharmacological activities.[1][2]

Both pyrazole and thiazole are five-membered heterocyclic rings that are integral components of numerous clinically approved drugs.[3][4] The pyrazole nucleus is found in anti-inflammatory drugs like celecoxib, analgesics, and anticancer agents.[3][5] Similarly, the thiazole ring is a key structural motif in drugs such as the anticancer agent dasatinib, the antiviral ritonavir, and the antibiotic sulfathiazole.[4] The combination of these two privileged scaffolds has led to the development of hybrid molecules with promising therapeutic potential across several domains, including oncology, infectious diseases, and inflammatory conditions.[1][6]

This technical guide provides a comprehensive literature review of the therapeutic applications of pyrazolyl-thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Anticancer Potential

Pyrazolyl-thiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Aurora kinases.[7][8][9]

Mechanism of Action: Kinase Inhibition

Many pyrazolyl-thiazole compounds function as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR and HER2.[7][8] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell division and survival. The pyrazolyl-thiazole scaffold can effectively occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives tumor progression. Several derivatives have shown potent inhibitory activity against EGFR and HER2, with IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of established drugs like erlotinib and lapatinib.[7][8]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitor Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP RAS RAS EGFR->RAS PT Pyrazolyl-Thiazole Inhibitor PT->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Diagram 1: Inhibition of the EGFR signaling pathway.
Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of pyrazolyl-thiazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the compound's potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Citations
1,3,4-Oxadiazole DerivativeHepG-2 (Liver)6.9Doxorubicin-[4]
1,3,4-Oxadiazole DerivativeHCT-116 (Colon)13.6Doxorubicin-[4]
Azide DerivativeHepG-2 (Liver)12.6Doxorubicin-[4]
Thiazolyl-PyrazolineMCF-7 (Breast)3.37 - 5.64Lapatinib5.88[8]
Pyrazolyl-ThiazoleMCF-7 (Breast)0.07 - 0.09Erlotinib0.02[7]
Pyrazolyl-ThiazolidinoneMCF-7 (Breast)0.73 - 6.25Dasatinib7.99[7]
Pyrazolyl-ThiazolidinoneA549 (Lung)1.64 - 14.3Dasatinib11.8[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Seeding: Human cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazolyl-thiazole compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 48-72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Potential

The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[4] Pyrazolyl-thiazole hybrids have shown considerable promise as antibacterial and antifungal agents, exhibiting activity against a range of clinically relevant strains.[3][10]

Spectrum of Activity

These compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3][4][10] The mechanism often involves the disruption of essential cellular processes in the microbes.

Antimicrobial_Screening_Workflow A Synthesized Pyrazolyl-Thiazole Compounds B Prepare Compound Solutions (e.g., in DMSO) A->B D Kirby-Bauer Disk Diffusion Method B->D F Broth Microdilution Method (MIC Assay) B->F C Prepare Bacterial/Fungal Inoculum C->D C->F E Measure Zone of Inhibition (mm) D->E H Compare with Standard Antibiotics E->H G Determine Minimum Inhibitory Concentration (MIC in µg/mL) F->G G->H

Diagram 2: General workflow for antimicrobial screening.
Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Citations
Pyrazolyl-Thiazole Deriv.S. aureus4.1 - 5.1C. albicans3.9 - 62.5[11]
Pyrazolyl-Thiazole Deriv.E. coli10.0 - >25--[11]
Pyrazolyl-Thiazole Deriv.E. coli62.5--[12]
Pyrazolyl-Thiazole Deriv.P. aeruginosa50 - 62.5--[12]
2-Pyrazolin-1-yl-ThiazoleS. aureus8 - 16C. albicans32[11]
2-Pyrazolin-1-yl-ThiazoleE. coli8 - 16--[11]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of synthesized compounds.[3]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: A standardized suspension of the test microorganism is uniformly swabbed over the entire surface of the agar plate to create a lawn of growth.

  • Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotic disks and a solvent control are used for comparison.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases. Pyrazolyl-thiazole derivatives have shown significant anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Mechanism of Action: COX/LOX Inhibition

The anti-inflammatory drug celecoxib is a selective COX-2 inhibitor with a pyrazole core.[13] By incorporating both pyrazole and thiazole moieties, researchers have developed hybrid molecules that can dually inhibit COX-2 and 5-LOX.[14] Selective inhibition of COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] Dual inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Inhibitor Pyrazolyl-Thiazole Inhibitor Inhibitor->COX2 Inhibits Inhibitor->LOX Inhibits

Diagram 3: Dual inhibition of COX-2 and 5-LOX pathways.
Quantitative Data: Enzyme Inhibition and In Vivo Activity

The anti-inflammatory potential is assessed by in vitro enzyme inhibition assays and in vivo models like the carrageenan-induced paw edema test in rats.

Compound ClassCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)5-LOX IC₅₀ (µM)Paw Edema Inhibition (%)Citations
Pyrazolyl-Thiazolidinone0.03 - 0.06282.7 - 472.94.36 - 4.86-[14]
Thiazolo-Pyrazole-264 (vs. Celecoxib SI=294)--[14]
Thiazolo-Pyrazole---97.3 (vs. Indomethacin=84.6)[14]
Pyrazolyl-Thiazole-42.13 (vs. Celecoxib SI=24.09)--[7]

Selectivity Index (SI) is the ratio of COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater selectivity for COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[13]

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week. They are fasted overnight before the experiment but allowed access to water.

  • Compound Administration: The animals are divided into groups. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives a reference drug (e.g., Indomethacin, 10 mg/kg). The test groups receive the pyrazolyl-thiazole compounds at various doses, typically administered orally or intraperitoneally.

  • Baseline Measurement: One hour after compound administration, the initial volume of the rat's right hind paw is measured using a plethysmometer.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Outlook

The molecular hybridization of pyrazole and thiazole scaffolds has proven to be a highly fruitful strategy in medicinal chemistry. The resulting pyrazolyl-thiazole derivatives constitute a versatile class of compounds with a wide array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The ability to fine-tune the structure allows for the optimization of activity against specific biological targets, as demonstrated by the development of selective kinase inhibitors and dual COX/LOX inhibitors.[14][15]

Future research should focus on elucidating detailed structure-activity relationships (SAR) to guide the rational design of next-generation compounds with enhanced potency and improved pharmacokinetic profiles.[2][16] Further exploration of their mechanisms of action, particularly in complex signaling networks, will be crucial. With continued investigation, pyrazolyl-thiazole hybrids hold significant promise as lead structures for the development of novel therapeutics to address pressing medical needs in oncology, infectious disease, and the treatment of inflammatory disorders.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazole-Thiazole Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and thiazole rings into single molecular entities has given rise to a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action of these hybrid molecules, providing a comprehensive overview of their molecular targets, modulation of signaling pathways, and the experimental methodologies used to elucidate their biological functions. The inherent structural synergy between the pyrazole and thiazole moieties often leads to compounds with enhanced therapeutic potential, making them promising candidates in drug discovery and development.[1][2]

Diverse Pharmacological Landscape

Pyrazole-thiazole containing compounds have demonstrated significant efficacy in a multitude of therapeutic areas, including:

  • Anticancer Activity: These compounds have been shown to inhibit the proliferation of various cancer cell lines through the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).[3][4][5]

  • Antimicrobial Activity: The hybrid scaffold exhibits potent antibacterial and antifungal properties, with mechanisms of action that can include the disruption of the bacterial cell wall and inhibition of essential enzymes like Dihydrofolate Reductase (DHFR) and topoisomerases.[6][7][8]

  • Anti-inflammatory Activity: Several pyrazole-thiazole derivatives have shown significant anti-inflammatory effects, primarily through the inhibition of COX enzymes, which are key mediators of inflammation.[9][10]

  • Antioxidant Activity: Certain compounds within this class have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[11]

  • Enzyme Inhibition: Beyond the targets mentioned above, these compounds have been found to inhibit other crucial enzymes like 15-Lipoxygenase (15-LOX), Phosphoinositide 3-kinase (PI3K), and Succinate Dehydrogenase (SDH).[12][13][14]

Quantitative Analysis of Biological Activity

The biological efficacy of pyrazole-thiazole containing compounds is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity (IC₅₀ Values in µM)
Compound/DerivativeCell LineEGFRVEGFR-2Other TargetReference
Pyrazole-thiazole-oxadiazole hybrid (17i)A549, HT-290.1580.128[4]
Pyrazole-thiazole-oxadiazole hybrid (17m)A549, HT-290.0120.309[4]
Naphthalene-containing pyrazole-thiazole (7d)HeLa0.12[5]
Thiazolyl-pyrazoline derivativeMCF-70.06[15]
Purine-pyrazole hybrid (7b)A549, Caco-2, PC3, MCF-7, HepG-215-LOX (IC₅₀ = 1.76-6.12 µM for series)[12]
Thiazolyl pyrazole carbaldehyde hybridHeLa, MCF-7, A549Antiproliferative (IC₅₀ = 9.05, 7.12, 6.34 µM respectively)[16]
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
Compound/DerivativeOrganismMICReference
Pyrazolyl-thiazole derivativesS. aureus, P. mirabilis12.5 - 250[17]
Pyrazole-thiazole hybrids with hydrazoneGram-positive bacteria1.9 - 3.9[7]
Tethered thiazolo-pyrazole derivativesMRSA4[7]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativesS. pneumoniae, S. epidermidis, E. coli0.03 - 7.81[8]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole-thiazole compounds are often rooted in their ability to modulate critical cellular signaling pathways.

EGFR/VEGFR-2 Inhibition in Cancer

A significant number of pyrazole-thiazole hybrids have been designed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are pivotal in cancer cell proliferation, survival, and angiogenesis.[3][4]

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole_Thiazole Pyrazole-Thiazole Compound Pyrazole_Thiazole->EGFR Pyrazole_Thiazole->VEGFR2

Figure 1: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole-thiazole compounds.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical target for anticancer therapy, and some pyrazole-thiazole derivatives have been shown to inhibit components of this pathway, leading to reduced cancer cell growth and survival.[13]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_Thiazole Pyrazole-Thiazole Compound Pyrazole_Thiazole->PI3K

Figure 2: Pyrazole-thiazole compounds targeting the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The elucidation of the mechanism of action of pyrazole-thiazole compounds relies on a variety of standardized experimental protocols.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-thiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Enzyme Inhibition Assays

The inhibitory activity of pyrazole-thiazole compounds against specific enzymes is determined using various in vitro enzyme inhibition assays.

General Workflow:

  • Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate buffer.

  • Compound Incubation: The enzyme is pre-incubated with different concentrations of the pyrazole-thiazole compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the compound concentration.[4][14]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazole-Thiazole Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Anticancer In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Characterization->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Anticancer->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway_Analysis Docking Molecular Docking Studies Enzyme_Inhibition->Docking SAR Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR Docking->SAR Lead_Compound Identification of Lead Compound SAR->Lead_Compound

Figure 3: General experimental workflow for the development of pyrazole-thiazole compounds.

Conclusion

The hybridization of pyrazole and thiazole moieties has proven to be a highly successful strategy in the design of novel therapeutic agents with diverse mechanisms of action. These compounds effectively target a range of enzymes and signaling pathways implicated in various diseases, most notably cancer and microbial infections. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this promising class of molecules. Further exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of next-generation therapeutics based on the pyrazole-thiazole scaffold.

References

Crystal Structure Analysis of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: An initial search for the crystal structure of 2-(1H-Pyrazol-3-yl)-1,3-thiazole did not yield publicly available crystallographic data. This guide therefore focuses on a closely related analogue, 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine , for which detailed structural information has been published. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of its crystal structure and the experimental protocols for its synthesis and characterization.

Introduction

Heterocyclic compounds containing pyrazole and thiazole moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The spatial arrangement of atoms within these molecules, determined through crystal structure analysis, is crucial for understanding their chemical properties and biological interactions. This technical guide provides an in-depth look at the crystal structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine, a compound that embodies the conjunction of these important heterocyclic systems. The analysis of its three-dimensional structure offers valuable insights for structure-based drug design and the development of novel therapeutic agents.

Synthesis and Crystallization

The synthesis of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine is achieved through a regioselective reaction between an allenyl isothiocyanate and 2-(1H-pyrazol-3-yl)-pyridine.[1][2] The regioselectivity of this reaction is sterically driven.[1][2]

Experimental Protocol: Synthesis

The synthesis involves the reaction of 2-(1H-pyrazol-3-yl)-pyridine with a reactive allenyl isothiocyanate intermediate.[1][2] This intermediate can be generated via flash vacuum pyrolysis of propargyl thiocyanates.[1][2] The nucleophilic nitrogen of the pyrazole ring of 2-(1H-pyrazol-3-yl)-pyridine attacks the central carbon of the allenyl isothiocyanate, leading to the formation of the thiazole ring. The reaction yields the title compound with high regioselectivity.

Synthesis of the title compound.
Experimental Protocol: Crystallization

Single crystals of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine suitable for X-ray diffraction analysis were obtained by the slow diffusion of hexane into a dichloromethane solution of the compound at 25°C.[1][2] This technique facilitates the gradual decrease in solubility of the compound, promoting the formation of well-ordered, colorless crystals.[1][2]

Crystal Structure Analysis

The crystal structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine was determined by single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic space group P21/c.[1][2]

Crystallographic Data

The key crystallographic data and structure refinement parameters are summarized in the table below.

ParameterValue[1][2]
Chemical FormulaC12H10N4S
Formula Weight242.30
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.6627(10)
b (Å)27.640(5)
c (Å)7.5634(14)
β (°)99.976(3)
Volume (ų)1165.2(4)
Z4
Calculated Density (g/cm³)1.381
Absorption Coefficient (mm⁻¹)0.267
F(000)504
Molecular Geometry

The molecule consists of three heterocyclic rings: a pyridine, a pyrazole, and a thiazole ring. A significant feature of the molecular structure is its planarity.[1][2] The dihedral angles between the planes of the rings are very small: 2.2(1)° between the pyridine and pyrazole rings, 1.0(1)° between the pyrazole and thiazole rings, and 3.2(1)° between the pyridine and thiazole rings.[1][2]

The bond lengths and angles within the molecule are within the expected ranges for this type of heterocyclic system.[1][2] In the crystal lattice, the planar molecules are arranged in layers with an interlayer distance of 3.612 Å.[1][2] Notably, no π-π stacking interactions were observed.[1][2]

Experimental Workflow: Crystal Structure Determination

The determination of the crystal structure follows a standardized workflow from crystal selection to data analysis and structure refinement.

G cluster_exp Experimental Phase cluster_analysis Data Analysis Phase crystal_selection Crystal Selection mounting Crystal Mounting crystal_selection->mounting xray X-ray Diffraction Data Collection mounting->xray data_reduction Data Reduction and Correction xray->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Workflow for X-ray crystal structure determination.
Experimental Protocol: X-ray Diffraction

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated. These images are then processed to determine the unit cell parameters and the intensities of the diffraction spots. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Biological Significance and Future Directions

While the biological activity of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine has not been explicitly reported in the reviewed literature, the constituent pyrazole and thiazole scaffolds are well-established pharmacophores. Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, the thiazole ring is a core component of many biologically active compounds, such as the vitamin thiamine and various antimicrobial agents.

The planar structure of 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine suggests that it could potentially intercalate with DNA or interact with the flat binding sites of enzymes or receptors. The detailed structural information presented here provides a solid foundation for future studies, including in silico modeling and in vitro biological screening, to explore the therapeutic potential of this and related compounds. Further research could focus on synthesizing derivatives with varied substituents to probe structure-activity relationships and optimize for specific biological targets.

References

The Convergence of Heterocyclic Chemistry: A Technical Guide to the Discovery and Synthesis of Pyrazole-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole and thiazole ring systems are cornerstones of heterocyclic chemistry, each independently recognized for their vast pharmacological potential. Pyrazole derivatives are well-established as anti-inflammatory, analgesic, and anticancer agents, while thiazoles are integral to a range of antimicrobials and anticancer drugs.[1][2] The strategic fusion or linkage of these two privileged scaffolds into a single molecular entity has given rise to a burgeoning class of compounds with enhanced and often novel biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of pyrazole-thiazole synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of quantitative data.

Historical Foundations: The Genesis of Pyrazole and Thiazole Synthesis

The journey to modern pyrazole-thiazole synthesis begins with the foundational discoveries of the individual heterocyclic systems in the late 19th century. These seminal contributions laid the groundwork for the subsequent development of more complex hybrid molecules.

The Knorr Pyrazole Synthesis (1883)

The first synthesis of a substituted pyrazole was reported by Ludwig Knorr in 1883.[3] This acid-catalyzed cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental and widely utilized method for constructing the pyrazole ring.[4][5][6] The versatility of this reaction allows for the introduction of various substituents, a key feature that has been exploited in the development of diverse compound libraries.[7]

The Hantzsch Thiazole Synthesis (1887)

Shortly after Knorr's discovery, Arthur Hantzsch described the synthesis of thiazoles in 1887.[8] The classic Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[9][10][11] This robust and high-yielding reaction provides a straightforward route to a wide array of substituted thiazoles and remains a cornerstone of thiazole chemistry.[12]

Evolution of Pyrazole-Thiazole Synthetic Strategies

The synthesis of pyrazole-thiazole scaffolds has evolved from sequential, multi-step procedures to more efficient one-pot and multicomponent reactions. These strategies can be broadly categorized into two main approaches: the sequential synthesis, where one heterocyclic ring is constructed followed by the other, and the convergent or multicomponent approach, where the final scaffold is assembled in a single step from multiple starting materials.

Sequential Synthesis: A Stepwise Approach

The most traditional and still widely practiced method for constructing pyrazole-thiazole hybrids involves the sequential formation of the two heterocyclic rings. This approach offers a high degree of control over the substitution pattern of the final molecule. A common strategy involves the initial synthesis of a pyrazole derivative bearing a suitable functional group that can then be elaborated to form the thiazole ring, or vice versa.

A representative workflow for a sequential synthesis often begins with the formation of a pyrazole intermediate, for example, a pyrazole-4-carbaldehyde, which is then reacted with a thiosemicarbazide to form a thiosemicarbazone. Subsequent cyclization with a phenacyl bromide derivative yields the final pyrazolyl-thiazole product.[13]

G cluster_pyrazole Pyrazole Formation (Knorr Synthesis) cluster_thiazole Thiazole Formation (Hantzsch Synthesis) A 1,3-Dicarbonyl Compound C Pyrazole Intermediate (e.g., Pyrazole-4-carbaldehyde) A->C Acid Catalyst B Hydrazine Derivative B->C D Thiosemicarbazide E Thiosemicarbazone Intermediate C->E Ethanol, Acetic Acid D->E G Final Pyrazolyl-Thiazole Product E->G Ethanol, Reflux F Phenacyl Bromide Derivative F->G

Caption: Sequential synthesis of a pyrazolyl-thiazole derivative.

Multicomponent Reactions: A Convergent and Efficient Strategy

In recent years, multicomponent reactions (MCRs) have gained prominence for the synthesis of complex heterocyclic systems due to their high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. Several MCRs have been developed for the synthesis of pyrazole-thiazole derivatives.

One such approach involves the one-pot reaction of a pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone. This method allows for the rapid assembly of 2,4-disubstituted thiazolyl pyrazole derivatives in good yields.

G cluster_MCR One-Pot Multicomponent Synthesis A Pyrazole-4-carbaldehyde D Final Pyrazolyl-Thiazole Product A->D Ethanol, Reflux B Thiosemicarbazide B->D C α-Haloketone C->D

Caption: One-pot multicomponent synthesis of a pyrazolyl-thiazole.

Quantitative Data on Pyrazole-Thiazole Synthesis

The efficiency of pyrazole-thiazole synthesis can vary significantly depending on the chosen methodology and the nature of the substrates. The following table summarizes quantitative data for selected synthetic protocols, providing a basis for comparison.

Synthetic MethodStarting MaterialsProduct TypeReaction ConditionsYield (%)Reference
Sequential SynthesisAcetyl thiophene, Phenyl hydrazine, Thiosemicarbazide, Substituted phenacyl bromidesPyrazolyl-thiazole derivativesMulti-step, Reflux in ethanol65-85[13]
One-Pot Multicomponent ReactionPyrazole 4-carbaldehydes, Thiosemicarbazides, α-Haloketones2,4-disubstituted thiazolyl pyrazolesEthanol, Reflux70-88
Microwave-Assisted SynthesisThiosemicarbazide, Chalcones, 2-BromoacetophenonesPyrazolothiazole hybridsMicrowave irradiation, 5-6 min85-95
Fused Ring System SynthesisDiethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate, Hydrazine hydratePyrazolo[5,1-b]thiazole derivativeRefluxHigh[14]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of pyrazole-thiazole scaffolds.

Protocol 1: Multi-step Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene[13]

This protocol outlines a sequential synthesis starting from the formation of a pyrazole-4-carbaldehyde, followed by the construction of the thiazole ring.

Step 1: Synthesis of Pyrazole-4-carbaldehyde (3)

  • A mixture of acetyl thiophene (1) and phenyl hydrazine (2) is prepared in the presence of concentrated H₂SO₄.

  • The resulting hydrazone intermediate is cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).

  • The product, pyrazole-4-carbaldehyde (3), is purified by recrystallization from ethanol.

Step 2: Synthesis of Thiosemicarbazone Derivative (5)

  • Pyrazole-4-carbaldehyde (3) is reacted with thiosemicarbazide (4) in ethanol with acetic acid as a catalyst.

  • The reaction mixture is refluxed for one hour.

  • Upon cooling, the solid product is filtered, washed with ethanol, and recrystallized to yield the thiosemicarbazone derivative (5).

Step 3: Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g)

  • The thiosemicarbazone intermediate (5) is reacted with various substituted phenacyl bromides (6a-g) in ethanol under reflux conditions.

  • The final pyrazolyl-thiazole derivatives (7a-g) are obtained after filtration, washing with ethanol, and recrystallization.

Protocol 2: One-Pot Synthesis of 2,4-Disubstituted Thiazolyl Pyrazole Derivatives

This protocol describes a convergent one-pot synthesis of thiazolyl pyrazole derivatives.

  • A mixture of a pyrazole 4-carbaldehyde, a thiosemicarbazide, and an α-haloketone is prepared in a 1:1:1 molar ratio in ethanol.

  • The reaction mixture is refluxed for a specified period (typically 4-6 hours), with the progress monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Conclusion and Future Perspectives

The synthesis of pyrazole-thiazole hybrids has progressed significantly from the foundational discoveries of the individual heterocycles. The evolution from lengthy, sequential syntheses to efficient, one-pot multicomponent reactions has enabled the rapid generation of diverse chemical libraries for biological screening. The continued development of novel synthetic methodologies, including the use of green chemistry principles and advanced catalytic systems, will undoubtedly facilitate the discovery of new pyrazole-thiazole derivatives with potent and selective pharmacological activities. For drug development professionals, these scaffolds represent a promising avenue for the design of next-generation therapeutics targeting a wide range of diseases. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the exploration of this important class of heterocyclic compounds.

References

The Pharmacological Promise of Pyrazole-Thiazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and thiazole rings into a single molecular scaffold has emerged as a highly promising strategy in modern medicinal chemistry. This hybrid architecture leverages the unique and potent pharmacological activities of each individual heterocycle, leading to the development of novel drug candidates with diverse therapeutic applications. This technical guide provides an in-depth exploration of the pharmacological landscape of pyrazole-thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this exciting field.

Anticancer Applications: Targeting Key Oncogenic Pathways

Pyrazole-thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have shown potent inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and have been shown to modulate the mTOR and apoptotic signaling pathways.

Quantitative Anticancer Activity

The in vitro cytotoxic and enzyme inhibitory activities of various pyrazole-thiazole derivatives are summarized below.

Compound IDTarget Cell Line/EnzymeIC50 (µM)Reference
Series 1: Thiazolyl-Pyrazolines
10bEGFR0.0407[1]
10dEGFR0.0325[1]
10bVEGFR-20.0784[1]
10dVEGFR-20.043[1]
10bA549 (NSCLC)4.2[1]
10dA549 (NSCLC)2.9[1]
10bH441 (NSCLC)4.8[1]
10dH441 (NSCLC)3.8[1]
Series 2: Pyrazole-Thiadiazoles
6gA549 (NSCLC)1.537[2]
6gEGFR0.024[2][3]
Series 3: Pyrazolyl-Thiazolidinones
16aMCF-7 (Breast)0.73[4]
18fMCF-7 (Breast)6.25[4]
16aA549 (NSCLC)1.64[4]
Series 4: Benzo[d]thiazole-Pyrazoles
8lMDA-MB-231 (Breast)2.41[5]
8lMCF-7 (Breast)2.23[5]
8lHepG2 (Liver)3.75[5]
8lSMMC-7721 (Liver)2.31[5]
Signaling Pathways

Many pyrazole-thiazole derivatives act as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[1][3]

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P_EGFR P-EGFR EGFR->P_EGFR VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Downstream Downstream Signaling (Proliferation, Angiogenesis) P_EGFR->Downstream P_VEGFR2->Downstream Inhibitor Pyrazole-Thiazole Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

EGFR and VEGFR-2 Inhibition by Pyrazole-Thiazole Scaffolds.

Certain pyrazole-thiazoline derivatives have been shown to induce autophagy in cancer cells by inhibiting the mTOR signaling pathway.[6][7]

mTOR_Pathway cluster_input Upstream Signals cluster_pathway mTOR Signaling cluster_output Cellular Processes GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy Inhibitor Pyrazole-Thiazole Inhibitor Inhibitor->mTORC1

Inhibition of the mTOR Signaling Pathway.

Pyrazole-thiazole hybrids can induce apoptosis in cancer cells through the modulation of key apoptotic proteins like Bcl-2 and Bax, leading to the activation of caspases.[5][8]

Apoptosis_Pathway cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria Mitochondria Bcl2->Mitochondria Bax Bax (Pro-apoptotic) Bax->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inducer Pyrazole-Thiazole Derivative Inducer->Bcl2 Inducer->Bax

Induction of Apoptosis by Pyrazole-Thiazole Derivatives.
Experimental Protocols

Synthesis_Workflow cluster_0 Step 1: Diketoester Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Thioamide Formation cluster_4 Step 5: Thiazole Cyclization A Substituted Acetophenone + Diethyl Oxalate B Ethyl 2,4-dioxo-4-arylbutanoate A->B KOtBu, THF C Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate B->C Phenylhydrazine, EtOH D (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol C->D LiAlH4, THF E 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide D->E 1. SOCl2 2. NH4SCN G 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole E->G EtOH, Reflux F Substituted Phenacyl Bromide F->G EtOH, Reflux

General Synthetic Workflow for Pyrazole-Thiazole Hybrids.

Protocol:

  • Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates: To a solution of substituted acetophenone and diethyl oxalate in THF at 0 °C, potassium t-butoxide is added. The reaction is stirred and allowed to warm to room temperature.

  • Synthesis of Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates: The diketoester is reacted with phenylhydrazine in ethanol.

  • Reduction to (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol: The carboethoxy group of the pyrazole is reduced using LiAlH4 in THF.

  • Formation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide: The alcohol is converted to the corresponding thioamide in a two-step process involving thionyl chloride followed by ammonium thiocyanate.

  • Cyclocondensation to form the Thiazole Ring: The pyrazole-carbothioamide is refluxed with a substituted phenacyl bromide in ethanol to yield the final 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivative.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the pyrazole-thiazole test compounds. Control wells with untreated cells and a known cytotoxic agent are included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

  • Assay Setup: The assay is performed in a 96-well plate format using a commercial kinase assay kit.

  • Compound Addition: Serial dilutions of the test compounds, a positive control inhibitor, and DMSO (negative control) are added to the wells.

  • Enzyme Addition: The respective kinase enzyme solution (EGFR or VEGFR-2) is added to all wells.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the specific substrate.

  • Incubation: The plate is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The amount of product (e.g., ADP) formed is detected using a luminescence-based reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescence signal is measured, and the percent inhibition for each compound concentration is calculated. The IC50 value is determined by fitting the data to a dose-response curve.

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health threat. Pyrazole-thiazole scaffolds have shown considerable promise as a new class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of selected pyrazole-thiazole derivatives is presented as Minimum Inhibitory Concentration (MIC) values.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Series 1: Pyrazolyl-Thiazoles
10gP. mirabilis12.5[9]
10qS. aureus12.5[9]
10gA. niger12.5[9]
Series 2: Thiophene-Pyrazolyl-Thiazoles
7cB. subtilis16[10]
7dB. subtilis16[10]
7cB. megaterium16[10]
7dB. megaterium16[10]
Series 3: Pyrazole-Thiazolin-4-ones
7bE. coli0.22-0.25[11]
7bS. aureus0.22-0.25[11]
7bC. albicans0.22-0.25[11]
Experimental Protocols
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar_Well_Diffusion A Prepare standardized microbial inoculum B Inoculate surface of Mueller-Hinton agar plate A->B C Create wells in the agar using a sterile borer B->C D Add test compound solution to the wells C->D E Incubate the plate (37°C for 24h) D->E F Measure the diameter of the zone of inhibition E->F

Workflow for the Agar Well Diffusion Assay.

Protocol:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a Mueller-Hinton agar plate.

  • Wells of a fixed diameter are cut into the agar.

  • A specific volume of the test compound solution (at a known concentration) is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Anti-inflammatory Applications: Targeting COX Enzymes

Chronic inflammation is implicated in a wide range of diseases. Pyrazole-thiazole derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2.

Quantitative Anti-inflammatory Activity

The in vitro COX inhibitory activity and in vivo anti-inflammatory effects of representative pyrazole-thiazole compounds are detailed below.

Compound IDAssayIC50 (µM) / % InhibitionSelectivity Index (COX-1/COX-2)Reference
Series 1: Hybrid Pyrazole Analogues
5uCOX-2 Inhibition1.7974.92[12]
5sCOX-2 Inhibition2.1372.95[12]
5uCarrageenan-induced paw edema (4h)78.09%-[12]
5sCarrageenan-induced paw edema (4h)76.56%-[12]
Series 2: Pyrazole-Hydrazones
4bCOX-2 Inhibition0.5810.55[13]
4aCOX-2 Inhibition0.678.41[13]
4b5-LOX Inhibition2.31-[13]
4a5-LOX Inhibition1.92-[13]
Series 3: Pyrazolyl-Thiazolidinones
16aCOX-2 Inhibition-134.6[4]
18fCOX-2 Inhibition-42.13[4]
Signaling Pathway

Pyrazole-thiazole derivatives can selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. This selectivity reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Inhibition_Pathway cluster_membrane Cellular Stimuli cluster_pathway Arachidonic Acid Cascade cluster_output Physiological Effects Stimuli Inflammatory Stimuli PLA2 PLA2 Stimuli->PLA2 Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGs_TXs Prostaglandins, Thromboxanes AA->PGs_TXs COX-1 AA->PGs_TXs COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Homeostasis Gastric Protection, Platelet Aggregation PGs_TXs->Homeostasis Inflammation Inflammation, Pain, Fever PGs_TXs->Inflammation Inhibitor Selective COX-2 Inhibitor Inhibitor->COX2

Selective COX-2 Inhibition by Pyrazole-Thiazole Derivatives.
Experimental Protocols

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and arachidonic acid substrate are prepared in a suitable buffer.

  • Compound Incubation: The test compounds are pre-incubated with the enzymes for a specific period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a defined time.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 and Selectivity Index Calculation: The IC50 values for each enzyme are determined, and the selectivity index (IC50 COX-1 / IC50 COX-2) is calculated.

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Percent Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

The pyrazole-thiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The synergistic combination of the pyrazole and thiazole moieties has yielded compounds with potent and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The data and protocols presented in this technical guide underscore the significant potential of this scaffold and provide a solid foundation for further investigation. Continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will undoubtedly lead to the discovery of new and effective drugs based on the pyrazole-thiazole core.

References

Methodological & Application

One-Pot Synthesis Protocol for 2-(1H-Pyrazol-3-YL)-1,3-thiazole Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the efficient one-pot synthesis of 2-(1H-pyrazol-3-yl)-1,3-thiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The described multicomponent reaction, based on the Hantzsch thiazole synthesis, offers a straightforward and atom-economical approach to these valuable scaffolds. By combining a phenacyl bromide, thiosemicarbazide, and a β-dicarbonyl compound in a single reaction vessel, this method eliminates the need for isolation of intermediates, thereby reducing reaction time and simplifying the overall synthetic process.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The fusion of pyrazole and thiazole moieties into a single molecular framework has garnered considerable attention in the scientific community. Both pyrazoles and thiazoles are privileged scaffolds known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these two heterocycles can lead to synergistic effects and novel pharmacological profiles. Traditional multi-step syntheses of such hybrid molecules can be time-consuming and often result in lower overall yields. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering increased efficiency, reduced waste, and operational simplicity.[1] This protocol details a facile and efficient one-pot synthesis of this compound derivatives.

General Reaction Scheme

The one-pot synthesis proceeds via a modified Hantzsch thiazole synthesis. In this reaction, an α-haloketone (phenacyl bromide derivative) reacts with thiosemicarbazide to form a 2-hydrazinothiazole intermediate in situ. This intermediate then undergoes condensation with a β-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) to yield the final this compound derivative.[1][3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-arylthiazole derivatives, as reported in the literature.

EntryAr (Aryl group of Phenacyl Bromide)β-Dicarbonyl CompoundSolventReaction Time (h)Yield (%)Reference
1PhenylAcetylacetoneDry Ethanol4-692[1]
24-ChlorophenylAcetylacetoneDry Ethanol4-688[1]
34-BromophenylAcetylacetoneDry Ethanol4-685[1]
44-MethylphenylAcetylacetoneDry Ethanol4-690[1]
54-MethoxyphenylAcetylacetoneDry Ethanol4-687[1]
6PhenylEthyl acetoacetateDry Ethanol4-685[1]

Experimental Protocol: One-Pot Synthesis of 4-Phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole

This protocol provides a representative procedure for the synthesis of a 2-(pyrazolyl)thiazole derivative.

Materials:

  • Phenacyl bromide (1 mmol, 1.0 eq)

  • Thiosemicarbazide (1 mmol, 1.0 eq)

  • Acetylacetone (1 mmol, 1.0 eq)

  • Dry Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenacyl bromide (1 mmol), thiosemicarbazide (1 mmol), and acetylacetone (1 mmol) in dry ethanol.

  • Add a catalytic amount (a few drops) of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to afford the pure 4-phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Characterization Data for 4-Phenyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole:

  • ¹H NMR (CDCl₃, δ ppm): 2.3 (s, 3H, pyrazole-CH₃), 2.8 (s, 3H, pyrazole-CH₃), 6.05 (s, 1H, pyrazole-H), 7.3-7.7 (m, 5H, Ar-H), 8.0 (s, 1H, thiazole-H).

  • Mass Spectrum (EI-MS): m/z 255 (M⁺).[1]

Visualizations

One_Pot_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product phenacyl_bromide Phenacyl Bromide reaction_vessel Reaction Vessel (Dry Ethanol, Reflux, 4-6h) phenacyl_bromide->reaction_vessel thiosemicarbazide Thiosemicarbazide thiosemicarbazide->reaction_vessel dicarbonyl β-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->reaction_vessel cooling Cooling to RT reaction_vessel->cooling Reaction Completion filtration Filtration cooling->filtration Precipitation recrystallization Recrystallization filtration->recrystallization Crude Product final_product 2-(1H-Pyrazol-3-yl)- 1,3-thiazole Derivative recrystallization->final_product Purified Product

Caption: Experimental workflow for the one-pot synthesis.

Signaling Pathways and Logical Relationships

The logical progression of the one-pot synthesis involves the sequential formation of key intermediates within a single reaction environment, leading to the final product without isolation of these intermediates. This is a key advantage of multicomponent reactions.

Logical_Relationship reactants Phenacyl Bromide + Thiosemicarbazide + β-Dicarbonyl intermediate1 In situ formation of 2-Hydrazinothiazole reactants->intermediate1 Hantzsch Thiazole Synthesis Step intermediate2 Condensation with β-Dicarbonyl intermediate1->intermediate2 Nucleophilic attack product 2-(1H-Pyrazol-3-yl)- 1,3-thiazole Derivative intermediate2->product Cyclization & Aromatization

Caption: Logical steps in the one-pot synthesis.

Conclusion

The described one-pot synthesis protocol offers an efficient, straightforward, and high-yielding method for the preparation of this compound derivatives. This approach is characterized by its operational simplicity and atom economy, making it an attractive strategy for the synthesis of these medicinally important heterocyclic compounds. The provided protocol and data serve as a valuable resource for researchers in organic and medicinal chemistry.

References

Application Notes and Protocols for Antimicrobial Assays of 2-(1H-Pyrazol-3-YL)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the heterocyclic compound 2-(1H-Pyrazol-3-YL)-1,3-thiazole. This document outlines detailed protocols for key antimicrobial assays, presents illustrative data from related compounds to guide experimental design, and visualizes experimental workflows and potential mechanisms of action.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrazole and thiazole moieties are important pharmacophores known to exhibit a wide range of biological activities, including antimicrobial effects. The hybrid molecule, this compound, represents a promising scaffold for the development of new anti-infective drugs. This document details the standardized methodologies for assessing its in vitro antimicrobial efficacy.

Data Presentation: Illustrative Antimicrobial Activity of Pyrazole-Thiazole Derivatives

Note: Extensive literature searches did not yield specific antimicrobial activity data for the unsubstituted parent compound, this compound. The following tables summarize reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various derivatives of pyrazole-thiazole to serve as a reference for expected activity and to guide assay design. It is crucial to experimentally determine the activity of the specific compound of interest.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Pyrazole-Thiazole Derivatives against Bacterial Strains (µg/mL)

Compound TypeDerivative DetailsStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pyrazole-Thiazole HybridsContaining a hydrazone moiety1.9 - 3.9---[1]
Pyrazolyl-Thiazole Derivatives2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesGood activity reportedGood activity reportedModerate activity reported50 - >100[2]
Pyrazolo[5,1-b]thiazole DerivativesVarious substitutionsGood activity reported-Good activity reported-
Nitro Pyrazole-Based ThiazolesVarious substitutionsGood activity reported-Moderate activity reportedModerate activity reported

Table 2: Illustrative Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) of Pyrazole-Thiazole Derivatives (µg/mL)

Compound TypeDerivative DetailsOrganismMICMBCReference
Pyrazole-Thiazole HybridsContaining a hydrazone moietyStaphylococcus aureus1.97.8[1]
Pyrazole-Thiazole HybridsContaining a hydrazone moietyKlebsiella planticola3.97.8[1]
Imidazo-pyridine Substituted Pyrazoles-Gram-negative bacteria<1<1
Pyrazolyl Triazoles-Micrococcus luteus3.97.8

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or using a microplate reader.

MIC_Workflow prep_compound Prepare Stock Solution of This compound plate_setup Set up 96-well plate with serial dilutions of compound in CAMHB prep_compound->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_results Determine MIC (lowest concentration with no visible growth) incubate->read_results

Workflow for MIC Determination
Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micro-pipettors and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, aspirate a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

MBC_Workflow mic_results Obtain MIC results from Broth Microdilution Assay subculture Subculture 10 µL from clear wells (no visible growth) onto MHA plates mic_results->subculture incubate Incubate MHA plates at 35°C for 18-24 hours subculture->incubate read_results Determine MBC (lowest concentration with ≥99.9% killing) incubate->read_results Signaling_Pathway compound This compound topoisomerase DNA Gyrase / Topoisomerase IV compound->topoisomerase Inhibition dna_replication DNA Replication & Repair topoisomerase->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

References

Application of Pyrazolyl-Thiazoles in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolyl-thiazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. This hybrid scaffold combines the structural features of both pyrazole and thiazole rings, which are known pharmacophores in many biologically active molecules.[1][2] Numerous studies have demonstrated the potential of pyrazolyl-thiazoles to exhibit potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[5][6][7]

These compounds have been shown to target critical proteins in cancer signaling, including receptor tyrosine kinases like VEGFR-2 and EGFR, as well as intracellular pathways such as the PI3K/AKT cascade.[3][6][8] The versatility in their synthesis allows for the creation of diverse chemical libraries, enabling structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and selectivity.[4][8] This document provides a summary of the reported anticancer activities of various pyrazolyl-thiazole derivatives, detailed protocols for key in vitro assays, and visual representations of the implicated signaling pathways and experimental workflows.

Data Presentation: Anticancer Activity of Pyrazolyl-Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected pyrazolyl-thiazole derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Pyrazolyl-Thiazole Derivatives against Various Cancer Cell Lines

Compound ID/SeriesCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 9d MCF-7Breast5.41Doxorubicin6.73
Compound 7a MCF-7Breast10.75Doxorubicin6.73
Compound 8c MCF-7Breast9.83Doxorubicin6.73
Compound 9b MCF-7Breast8.52Doxorubicin6.73
Compound 9c MCF-7Breast6.19Doxorubicin6.73
Compound 10b MCF-7Breast10.16Doxorubicin0.84
Compound 10b T47DBreast8.25Doxorubicin0.77
Compound 10b MDA-MB-231Breast (Triple-Negative)4.88Doxorubicin0.71
Compound 8l MDA-MB-231Breast (Triple-Negative)2.41Doxorubicin~2.4
Compound 8l MCF-7Breast2.23Doxorubicin~2.4
Compound 6a MCF-7Breast4.08Lapatinib5.88
Compound 10a MCF-7Breast3.37Lapatinib5.88
Compound IVc MCF-7Breast126.985-Fluorouracil69.64
Thiazolyl-pyrazoles 35-38 HepG-2Liver3.44 - 15.03--
Compound 8l HepG-2Liver3.75Doxorubicin~2.4
Compound 8l SMMC-7721Liver2.31Doxorubicin~2.4
Pyrazolyl-thiazole 25 PaCa-2Pancreatic5.5 (µg/mL)Doxorubicin28.3 (µg/mL)
Pyrazolyl-thiazole 25 PC3Prostate11.8 (µg/mL)--

Note: IC50 values are presented as reported in the literature. Direct comparison should be made with caution due to potential variations in experimental conditions.[4][6][8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or pyrazolyl-thiazole derivatives.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Pyrazolyl-thiazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrazolyl-thiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Pyrazolyl-thiazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the pyrazolyl-thiazole compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[4]

  • Washing: Wash the cells twice with ice-cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Pyrazolyl-thiazole compounds

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, centrifuge at 200 x g for 5-10 minutes, and wash with cold PBS.[5]

  • Fixation: Resuspend the cell pellet (approximately 2 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[5] Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with cold PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[5]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins (e.g., p-PI3K, p-AKT, Bcl-2, Bax) to elucidate the mechanism of action of the pyrazolyl-thiazole compounds.[13]

Materials:

  • Cell culture plates

  • Pyrazolyl-thiazole compounds

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the compounds for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.[14]

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by pyrazolyl-thiazole derivatives and a general experimental workflow for their evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Data Analysis & Conclusion Synthesis Synthesis of Pyrazolyl-Thiazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Western_Blot Western Blotting (Signaling Proteins) IC50->Western_Blot Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR-2) IC50->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR Cell_Cycle_Assay->SAR Western_Blot->SAR Kinase_Assay->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: General experimental workflow for the evaluation of pyrazolyl-thiazole derivatives.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome Compound Pyrazolyl-Thiazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates

Caption: Intrinsic apoptosis pathway induced by pyrazolyl-thiazole compounds.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 / EGFR PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation Compound Pyrazolyl-Thiazole Inhibitor Compound->RTK Inhibition Compound->PI3K Inhibition

References

Application Notes and Protocols for Hantzsch-Type Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1] This versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[2] The thiazole moiety is a prevalent scaffold in a vast array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents, making its efficient synthesis a critical aspect of drug discovery and development.[3][4] These application notes provide detailed experimental protocols, comparative data for various reaction conditions, and troubleshooting guidance for the synthesis of substituted thiazoles via the Hantzsch reaction.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[2][5] The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxylated intermediate to yield the aromatic thiazole ring.[5]

The general workflow for a Hantzsch-type thiazole synthesis is straightforward, typically involving the reaction of the starting materials in a suitable solvent, followed by work-up and purification of the product.[6]

Data Presentation: Comparative Analysis of Hantzsch Thiazole Synthesis Conditions

The following tables summarize quantitative data for the Hantzsch synthesis of various thiazole derivatives under different reaction conditions, allowing for easy comparison of yields and reaction times.

Table 1: Conventional Heating Conditions for the Synthesis of 2,4-Disubstituted Thiazoles

α-HaloketoneThioamide/ThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaEthanolReflux295[7]
2-Bromo-4'-chloroacetophenoneThioureaEthanolReflux392[7]
2-Bromo-4'-methoxyacetophenoneThioureaEthanolReflux2.594[7]
2-Bromo-4'-nitroacetophenoneThiobenzamideDMF80485
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)653.582[3]

Table 2: Alternative Conditions for Hantzsch Thiazole Synthesis

α-HaloketoneThioamide/ThioureaConditionsTime (min)Yield (%)Reference
2-BromoacetophenoneThioureaSolvent-free, grinding, room temperature1596[7][8]
2-Bromo-4'-chloroacetophenoneThioureaSolvent-free, grinding, room temperature2095[7]
2-BromoacetophenoneThioureaMicrowave irradiation (Ethanol)598[1]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeUltrasonic irradiation, room temperature12085[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data presentation tables.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole under Conventional Heating

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea using conventional heating.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add ethanol as the solvent (concentration of ~1 M with respect to the α-haloketone).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water. A precipitate will form.

  • Neutralize the solution by the slow addition of a 5% sodium carbonate solution until effervescence ceases.[2]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from ethanol.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.

Protocol 2: One-Pot, Three-Component Synthesis of a Substituted Thiazole Derivative under Ultrasonic Irradiation

This protocol details an environmentally benign, one-pot synthesis of a Hantzsch thiazole derivative using ultrasonic irradiation.[3]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Thiourea

  • Substituted Benzaldehyde

  • Silica Supported Tungstosilicic Acid (catalyst)

  • Ethanol/Water (1:1 v/v)

  • Acetone

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq), thiourea (1.0 eq), a substituted benzaldehyde (1.0 eq), and a catalytic amount of silica supported tungstosilicic acid.

  • Add the ethanol/water (1:1 v/v) solvent system.

  • Subject the mixture to ultrasonic irradiation at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol and reused.

  • The filtrate, containing the product, is concentrated under reduced pressure.

  • The resulting solid product is collected and dried.

  • Characterize the purified product by spectroscopic methods.

Protocol 3: Purification of Thiazole Derivatives by Column Chromatography

This protocol provides a general guideline for the purification of thiazole derivatives using silica gel column chromatography.

Materials:

  • Crude thiazole derivative

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, for basic compounds)

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates with different ratios of hexane and ethyl acetate. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation. For basic thiazole derivatives that may streak on the silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-bubble-free packing.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified thiazole derivative.

Mandatory Visualizations

Hantzsch_Thiazole_Synthesis_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration H2O H₂O Intermediate2->H2O HX HX Thiazole->HX

Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.

Hantzsch_Synthesis_Workflow Start Reactants: α-Haloketone & Thioamide Reaction Reaction in Solvent (e.g., Ethanol) with Heating Start->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Precipitation Precipitation in Water Cooling->Precipitation Neutralization Neutralization (e.g., with Na₂CO₃) Precipitation->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Drying Drying of Crude Product Filtration->Drying Purification Purification (e.g., Recrystallization or Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Thiazole Product Characterization->FinalProduct Logical_Relationships Reactants α-Haloketone Thioamide/Thiourea Reaction Hantzsch Condensation Reactants:f0->Reaction Reactants:f1->Reaction Product Substituted Thiazole Reaction->Product

References

Application Notes and Protocols for the Synthesis of 2-(1H-Pyrazol-3-yl)-1,3-thiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hybridization of pyrazole and thiazole moieties into a single molecular scaffold has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities associated with each individual heterocycle.[1][2] Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3] Similarly, the thiazole ring is a key component in numerous therapeutic agents with a broad spectrum of biological activities.[3] The synthesis of 2-(1H-pyrazol-3-yl)-1,3-thiazole and its derivatives is a promising strategy for the development of novel drug candidates with potential applications in oncology and infectious diseases. This document provides detailed protocols for the synthesis of the target molecule and highlights its relevance in the context of inhibiting key signaling pathways in cancer.

Synthetic Protocols

The synthesis of this compound is proposed via a two-step process, culminating in the well-established Hantzsch thiazole synthesis.[4] The overall synthetic workflow is depicted below.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 1H-Pyrazole-3-carbothioamide cluster_1 Step 2: Hantzsch Thiazole Synthesis A 1H-Pyrazole-3-carboxamide D Reflux A->D B Lawesson's Reagent B->D C Anhydrous Toluene C->D E 1H-Pyrazole-3-carbothioamide D->E Thionation F 1H-Pyrazole-3-carbothioamide I Reflux F->I G 2-Bromoacetaldehyde G->I H Ethanol H->I J This compound I->J Cyclocondensation

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1H-Pyrazole-3-carbothioamide

This protocol describes the conversion of 1H-pyrazole-3-carboxamide to its corresponding thioamide using Lawesson's reagent.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
1H-Pyrazole-3-carboxamideC4H5N3O111.101.0 g
Lawesson's ReagentC14H14O2P2S4404.472.2 g
Anhydrous TolueneC7H892.1450 mL
Sodium Bicarbonate (sat. aq.)NaHCO384.0150 mL
BrineNaCl (aq.)-50 mL
Anhydrous Sodium SulfateNa2SO4142.0410 g
DichloromethaneCH2Cl284.93100 mL
HexaneC6H1486.18100 mL

Protocol

  • To a stirred solution of 1H-pyrazole-3-carboxamide (1.0 g, 9.0 mmol) in anhydrous toluene (50 mL), add Lawesson's reagent (2.2 g, 5.4 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1H-pyrazole-3-carbothioamide.

Expected Results

ProductAppearanceYield (%)Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
1H-Pyrazole-3-carbothioamideYellow solid75-85145-14713.2 (br s, 1H, NH), 9.5 (br s, 1H, NH2), 9.2 (br s, 1H, NH2), 7.8 (s, 1H, pyrazole-H5), 6.6 (s, 1H, pyrazole-H4)195.0 (C=S), 150.0 (pyrazole-C3), 135.0 (pyrazole-C5), 110.0 (pyrazole-C4)

Step 2: Synthesis of this compound

This protocol details the Hantzsch thiazole synthesis by reacting 1H-pyrazole-3-carbothioamide with 2-bromoacetaldehyde.

Materials

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
1H-Pyrazole-3-carbothioamideC4H5N3S127.171.0 g
2-Bromoacetaldehyde diethyl acetalC6H13BrO2213.071.6 g
EthanolC2H5OH46.0740 mL
Hydrochloric Acid (conc.)HCl36.462 mL
Sodium Bicarbonate (sat. aq.)NaHCO384.0150 mL
Ethyl AcetateC4H8O288.11100 mL
BrineNaCl (aq.)-50 mL
Anhydrous Magnesium SulfateMgSO4120.3710 g

Protocol

  • In a round-bottom flask, dissolve 1H-pyrazole-3-carbothioamide (1.0 g, 7.86 mmol) in ethanol (30 mL).

  • Add 2-bromoacetaldehyde diethyl acetal (1.6 g, 7.5 mmol) and concentrated hydrochloric acid (2 mL).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to obtain this compound.

Expected Results

ProductAppearanceYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compoundWhite solid60-70188-19011.5 (br s, 1H, NH), 7.8 (s, 1H, thiazole-H5), 7.6 (s, 1H, pyrazole-H5), 7.2 (s, 1H, thiazole-H4), 6.8 (s, 1H, pyrazole-H4)168.0 (thiazole-C2), 152.0 (pyrazole-C3), 143.0 (thiazole-C5), 134.0 (pyrazole-C5), 118.0 (thiazole-C4), 108.0 (pyrazole-C4)

Relevance in Drug Discovery: Targeting Cancer Signaling Pathways

Pyrazole-thiazole derivatives have shown promise as inhibitors of several key signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival and drug resistance.

p38_MAPK_Pathway Stress Stress Stimuli MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Cell_Response Inflammation Apoptosis Cell Cycle Arrest p38->Cell_Response HSP27 HSP27 MK2->HSP27

Caption: Simplified p38 MAPK signaling pathway.

The synthetic protocols provided herein offer a reliable method for the preparation of this compound, a promising scaffold for drug discovery. The potential of this class of compounds to inhibit key oncogenic signaling pathways underscores their importance for further investigation in the development of novel anticancer therapeutics. The detailed methodologies and characterization data will aid researchers in the synthesis and evaluation of new pyrazole-thiazole derivatives.

References

Application Note: Protocol for Evaluating the Anti-inflammatory Activity of Pyrazole-Thiazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pyrazole-thiazole hybrids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as potent anti-inflammatory agents.[1][2] Inflammation is a complex biological response involving a network of signaling pathways and mediators.[3] Key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways play a crucial role in the expression of pro-inflammatory genes.[4][5][6] The development of novel anti-inflammatory drugs often involves targeting enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[7][8] This document provides a detailed protocol for the systematic evaluation of the anti-inflammatory activity of newly synthesized pyrazole-thiazole hybrids, encompassing both in-vitro and in-vivo methodologies.

Key Signaling Pathways in Inflammation

Understanding the underlying molecular mechanisms of inflammation is critical for evaluating potential therapeutic agents. The NF-κB and MAPK signaling cascades are central to the inflammatory response, regulating the production of cytokines, chemokines, and other inflammatory mediators.[4][9]

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of inflammatory responses.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10][11][12]

NF_kappaB_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1, LPS) Receptor Cell Surface Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Activation Receptor->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Ubiquitination IKK_Complex->IkB_Phosphorylation IkB_Degradation IκB Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Release NF-κB (p50/p65) Release IkB_Degradation->NFkB_Release NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (Cytokines, Chemokines, COX-2) NFkB_Translocation->Gene_Transcription

Figure 1. Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation.[5][9] It consists of a series of protein kinases that phosphorylate and activate one another, including ERK, JNK, and p38 MAPKs.[13] Activation of this pathway by inflammatory stimuli leads to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes.[14]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK Activation (e.g., TAK1, MEKK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK Activation (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factor Activation (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response

Figure 2. General MAPK Signaling Pathway.

Experimental Workflow

A multi-step approach is recommended to efficiently screen and characterize the anti-inflammatory potential of pyrazole-thiazole hybrids. This workflow progresses from broad in-vitro screening to more specific mechanistic studies and finally to in-vivo validation.

Experimental_Workflow Synthesis Synthesis of Pyrazole- Thiazole Hybrids InVitro_Screening In-Vitro Screening Synthesis->InVitro_Screening COX2_Assay COX-2 Inhibition Assay InVitro_Screening->COX2_Assay NOS_Assay Nitric Oxide Synthase (NOS) Assay InVitro_Screening->NOS_Assay Protein_Denaturation Protein Denaturation Inhibition Assay InVitro_Screening->Protein_Denaturation Cytotoxicity Cytotoxicity Assay (e.g., MTT) COX2_Assay->Cytotoxicity NOS_Assay->Cytotoxicity Protein_Denaturation->Cytotoxicity InVivo_Testing In-Vivo Anti-inflammatory Activity Cytotoxicity->InVivo_Testing Paw_Edema Carrageenan-Induced Paw Edema Model InVivo_Testing->Paw_Edema Data_Analysis Data Analysis & SAR Studies Paw_Edema->Data_Analysis

Figure 3. Workflow for Anti-inflammatory Drug Screening.

In-Vitro Anti-inflammatory Assays

In-vitro assays provide a rapid and cost-effective method for the initial screening of compounds.[15][16]

Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the formation of pro-inflammatory prostaglandins.[7][17]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)[18]

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive control inhibitor)

  • Test pyrazole-thiazole hybrids

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)[17]

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and celecoxib in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Enzyme Control: 10 µL Assay Buffer, 80 µL Reaction Mix (Assay Buffer, COX Probe, COX Cofactor), 10 µL COX-2 enzyme.

    • Inhibitor Control: 10 µL Celecoxib, 80 µL Reaction Mix, 10 µL COX-2 enzyme.

    • Test Compound: 10 µL of diluted test compound, 80 µL Reaction Mix, 10 µL COX-2 enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.[19]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.[17]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each active compound.

Protocol: Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)

This assay quantifies the inhibition of NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7).[20] NO is a key inflammatory mediator, and its production is catalyzed by NOS.[21] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO.[21][22]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test pyrazole-thiazole hybrids

  • Griess Reagent (Reagent A: Sulfanilamide in H₃PO₄; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well microplate

  • Microplate reader (absorbance at 540 nm)[21]

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.[20]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of supernatant to a new 96-well plate.

    • Add 100 µL of freshly mixed Griess Reagent to each well.[21]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production.

Data Presentation: In-Vitro Assays

Summarize the results from the in-vitro assays in a table for clear comparison.

Compound IDCOX-2 Inhibition IC50 (µM)NO Production Inhibition IC50 (µM)Protein Denaturation Inhibition IC50 (µg/mL)[23]
Hybrid-01
Hybrid-02
Hybrid-03
CelecoxibN/AN/A
IndomethacinN/A

In-Vivo Anti-inflammatory Assay

In-vivo models are essential for confirming the anti-inflammatory effects observed in in-vitro studies.[3][24]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for acute inflammation.[24][25] Carrageenan injection induces a biphasic inflammatory response characterized by edema.[24]

Materials:

  • Wistar rats or Swiss albino mice[25][26]

  • Carrageenan (1% w/v in sterile saline)[27]

  • Test pyrazole-thiazole hybrids

  • Indomethacin or Diclofenac Sodium (Standard drug)[28]

  • Plethysmometer

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

  • Grouping: Divide the animals into groups (n=6):

    • Group I: Control (Vehicle)

    • Group II: Standard (e.g., Indomethacin, 10 mg/kg)

    • Group III, IV, etc.: Test compounds at different doses.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[25]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[26][29]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[30]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point: Edema Volume = Paw Volume_t - Paw Volume_0

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100

Data Presentation: In-Vivo Assay

Present the quantitative results from the paw edema model in a structured table.

Treatment Group (Dose)Mean Paw Volume Increase (mL) ± SEMPercent Inhibition of Edema (%)
at 3 hours at 3 hours
Control (Vehicle)0
Standard (Indomethacin 10 mg/kg)
Hybrid-01 (20 mg/kg)
Hybrid-01 (40 mg/kg)
Hybrid-02 (20 mg/kg)
Hybrid-02 (40 mg/kg)

Conclusion

This comprehensive protocol provides a systematic framework for evaluating the anti-inflammatory properties of novel pyrazole-thiazole hybrids. By combining in-vitro mechanistic assays with in-vivo efficacy models, researchers can effectively identify and characterize promising lead compounds for further development as next-generation anti-inflammatory therapeutics. The structured data presentation and visual workflows are designed to facilitate clear interpretation and comparison of results.

References

Application of 2-(1H-Pyrazol-3-YL)-1,3-thiazole as a Corrosion Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional performance as corrosion inhibitors for various metals and alloys in acidic media. The unique molecular structure of compounds like 2-(1H-Pyrazol-3-YL)-1,3-thiazole, which incorporates both pyrazole and thiazole moieties, makes it a promising candidate for corrosion inhibition. These rings are rich in heteroatoms (N and S) and π-electrons, which are crucial for effective adsorption on metal surfaces. This document provides a detailed overview of the potential application of this compound and related derivatives as corrosion inhibitors, including experimental protocols and data interpretation based on studies of structurally similar compounds.

Data Presentation: Corrosion Inhibition Efficiency of Pyrazole-Thiazole Derivatives

The following tables summarize quantitative data from studies on various pyrazole-thiazole derivatives, showcasing their potential as corrosion inhibitors for different metals in acidic environments.

Table 1: Inhibition Efficiency from Weight Loss Measurements

InhibitorMetalCorrosive MediumConcentration (M)Temperature (K)Inhibition Efficiency (%)Reference
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA)Copper1 M HNO₃15 x 10⁻⁶29892.5[1]
3,5-dimethyl-1H-pyrazol-1-yl m (4-((4-hydroxybenzylidene) amino) phenyl) methanone (DPHM)Low-carbon steel1 M HCl400 ppm33389.5[2]
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HCl10⁻³30390.8[3][4]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel1 M HCl10⁻³30391.8[3][4]
3-methyl-1H-pyrazol-5-amine (MPA)Mild Steel1 M H₂SO₄0.8 g/L30392.28[5]

Table 2: Electrochemical Polarization Parameters

InhibitorMetalCorrosive MediumConcentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Reference
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA)Copper1 M HNO₃15 x 10⁻⁶---[1]
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HCl10⁻³-5015090.7[3][4]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel1 M HCl10⁻³-4934292.1[3][4]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorMetalCorrosive MediumConcentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA)Copper1 M HNO₃15 x 10⁻⁶--94.1[1][6]
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HCl10⁻³68959.890.8[3][4]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel1 M HCl10⁻³89346.292.8[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices reported in the literature for testing pyrazole-thiazole derivatives as corrosion inhibitors.[1][2][3][4][5]

Synthesis of Pyrazole-Thiazole Derivatives

The synthesis of this compound and its derivatives can be achieved through multi-step reactions. A general approach involves the synthesis of a pyrazole carbothioamide intermediate followed by a Hantzsch-type thiazole synthesis.[7][8]

Protocol for a Representative Synthesis (e.g., 2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methylthiazole): [7]

  • Synthesis of Pyrazole Carbothiamide Intermediate: React 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with a suitable isothiocyanate to form the corresponding thiosemicarbazide. Cyclize the thiosemicarbazide in the presence of a dehydrating agent to yield the pyrazole carbothiamide.

  • Synthesis of the Thiazole Ring: Reflux the pyrazole carbothiamide with a 3-chloro-2,4-pentanedione in an ethanolic solution.

  • Purification: After cooling, filter the resulting solid, wash with cold methanol, and recrystallize from ethanol to obtain the final product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]

Gravimetric (Weight Loss) Measurements

This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in a corrosive solution with and without the inhibitor.

Protocol:

  • Specimen Preparation: Mechanically polish metal specimens (e.g., mild steel coupons of 2.5 cm x 2.0 cm x 0.05 cm) with a series of emery papers of decreasing grit size, degrease with acetone, wash with deionized water, and dry.

  • Immersion Test: Weigh the prepared specimens accurately. Immerse them in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Duration and Temperature: Maintain the beakers in a thermostatically controlled water bath at a specific temperature (e.g., 303 K) for a set period (e.g., 6 hours).

  • Final Weighing: After the immersion period, remove the specimens, wash them with a solution to remove corrosion products (e.g., a solution containing rhodanine in methanol), rinse with deionized water, dry, and re-weigh.

  • Calculations:

    • Calculate the corrosion rate (CR) in mm/year.

    • Determine the inhibition efficiency (IE%) using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100, where W₀ and Wᵢ are the weight losses in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Potentiodynamic Polarization (PDP):

  • Stabilization: Immerse the working electrode in the test solution for about 30 minutes to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100.

Electrochemical Impedance Spectroscopy (EIS):

  • Stabilization: Stabilize the working electrode at its OCP in the test solution.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) are used to visualize the morphology of the metal surface with and without the inhibitor, providing evidence of a protective film formation.

Protocol:

  • Sample Preparation: Immerse metal specimens in the corrosive solution with and without the inhibitor for a specified period.

  • Surface Imaging: After immersion, remove the specimens, rinse gently with deionized water, dry, and then examine the surface using an SEM.

Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Interpretation Inhibitor_Synth Inhibitor Synthesis & Characterization Weight_Loss Weight Loss Measurements Inhibitor_Synth->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Inhibitor_Synth->Electrochemical Surface_Analysis Surface Analysis (SEM) Inhibitor_Synth->Surface_Analysis Specimen_Prep Metal Specimen Preparation Specimen_Prep->Weight_Loss Specimen_Prep->Electrochemical Specimen_Prep->Surface_Analysis IE_Calc Inhibition Efficiency Calculation Weight_Loss->IE_Calc Electrochemical->IE_Calc Mechanism Mechanism Determination Surface_Analysis->Mechanism Adsorption_Iso Adsorption Isotherm Analysis IE_Calc->Adsorption_Iso Adsorption_Iso->Mechanism

Caption: Workflow for evaluating the performance of a corrosion inhibitor.

Proposed Mechanism of Corrosion Inhibition

G cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface cluster_interaction Adsorption & Film Formation Inhibitor This compound Heteroatoms N, S atoms (Lone pair electrons) Inhibitor->Heteroatoms Pi_electrons π-electrons (Pyrazole & Thiazole rings) Inhibitor->Pi_electrons Adsorption Adsorption Heteroatoms->Adsorption Chemisorption (d-orbital interaction) Pi_electrons->Adsorption Physisorption (Electrostatic interaction) Metal Metal Surface (e.g., Fe) Adsorption->Metal Protective_Film Formation of a Protective Film Adsorption->Protective_Film Protective_Film->Metal Blocks active sites

Caption: Adsorption mechanism of pyrazole-thiazole inhibitor on a metal surface.

Mechanism of Action

The high inhibition efficiency of pyrazole-thiazole derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption process can occur through:

  • Chemisorption: Involving the sharing of electrons between the lone pairs of the nitrogen and sulfur heteroatoms and the vacant d-orbitals of the metal atoms.

  • Physisorption: Arising from the electrostatic interactions between the charged metal surface and the charged inhibitor molecules, as well as the interaction of the π-electrons of the pyrazole and thiazole rings with the metal surface.

The adsorption of these inhibitor molecules on the metal surface follows certain adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[3][4]

Conclusion

Derivatives of this compound represent a highly promising class of corrosion inhibitors. Their molecular structure, rich in heteroatoms and π-electrons, facilitates strong adsorption onto metal surfaces, leading to high inhibition efficiencies in acidic media. The provided protocols offer a standardized framework for the synthesis, characterization, and evaluation of these compounds. Further research focusing on the specific molecule this compound is warranted to fully elucidate its potential and optimize its application as a corrosion inhibitor in various industrial settings. The combination of experimental and computational studies will be crucial in designing and developing even more effective inhibitors based on this versatile heterocyclic scaffold.

References

Application Notes and Protocols for Antiviral Screening of Novel Pyrazole-Thiazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the initial antiviral screening of novel pyrazole-thiazole analogues. The methodologies outlined below are fundamental for determining the cytotoxicity, antiviral efficacy, and preliminary mechanism of action of newly synthesized compounds.

Introduction to Antiviral Screening

The discovery of novel antiviral agents is a critical area of research, particularly for emerging and drug-resistant viral infections. Pyrazole and thiazole derivatives have shown significant potential as antiviral agents, targeting a variety of viral pathogens.[1][2][3] A systematic screening process is essential to identify promising lead compounds from a library of analogues. This process typically involves a tiered approach, beginning with cytotoxicity assays to determine the safe concentration range for the compounds, followed by primary antiviral assays to assess their efficacy in inhibiting viral replication.[4][5] Subsequent secondary assays and mechanism-of-action studies help to further characterize the antiviral properties of the most potent compounds.[][7]

Data Presentation: Cytotoxicity and Antiviral Activity

The following tables summarize hypothetical quantitative data for a series of novel pyrazole-thiazole analogues (PTA-1 to PTA-5) against a generic enveloped RNA virus. These tables are for illustrative purposes to demonstrate how to present screening data clearly.

Table 1: Cytotoxicity of Pyrazole-Thiazole Analogues in Vero E6 Cells

Compound ID50% Cytotoxic Concentration (CC50) in µM
PTA-1> 100
PTA-285.2
PTA-392.5
PTA-478.1
PTA-5> 100
Ribavirin (Control)> 200

Table 2: Antiviral Activity of Pyrazole-Thiazole Analogues

Compound ID50% Effective Concentration (EC50) in µMSelectivity Index (SI = CC50/EC50)
PTA-112.3> 8.1
PTA-225.83.3
PTA-38.710.6
PTA-445.21.7
PTA-515.1> 6.6
Ribavirin (Control)10.5> 19.0

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[8][9]

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Pyrazole-thiazole analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the pyrazole-thiazole analogues in DMEM.

  • Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include cell control (medium only) and solvent control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay Protocol

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[10][11][12]

Materials:

  • Confluent monolayer of Vero E6 cells in 6-well plates

  • Virus stock of known titer (e.g., 1 x 10^8 PFU/mL)

  • Pyrazole-thiazole analogues

  • Overlay medium (e.g., DMEM with 2% FBS and 1% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Procedure:

  • Prepare serial dilutions of the pyrazole-thiazole analogues in serum-free DMEM.

  • Remove the growth medium from the confluent cell monolayers and wash with PBS.

  • Pre-incubate the cells with the compound dilutions for 1 hour at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the inoculum and add 2 mL of overlay medium containing the respective concentrations of the compounds.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[13]

Virus Yield Reduction Assay Protocol

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[4][14][15]

Materials:

  • Confluent monolayer of Vero E6 cells in 24-well plates

  • Virus stock

  • Pyrazole-thiazole analogues

  • DMEM with 2% FBS

Procedure:

  • Seed Vero E6 cells in 24-well plates and grow to confluence.

  • Treat the cells with various concentrations of the pyrazole-thiazole analogues for 1 hour.

  • Infect the cells with the virus at a specific MOI (e.g., 0.1).

  • After 1 hour of adsorption, remove the virus inoculum, wash the cells, and add fresh medium containing the compounds.

  • Incubate for 24-48 hours.

  • Freeze-thaw the plates three times to release the progeny virus.

  • Collect the supernatants and determine the virus titer in each sample using a plaque assay or TCID50 assay.[15]

  • Calculate the reduction in virus yield for each compound concentration compared to the virus control.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Characterization A Synthesized Pyrazole-Thiazole Analogues B Cytotoxicity Assay (MTT) Determine CC50 A->B C Antiviral Activity Assay (Plaque Reduction) Determine EC50 A->C D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Prioritize Hits (High SI) D->E High SI (>10) F Virus Yield Reduction Assay Confirm Inhibitory Effect E->F G Mechanism of Action Studies (e.g., Time-of-Addition) F->G H Lead Compound Identification G->H

Caption: Workflow for antiviral screening of novel compounds.

Viral Lifecycle and Potential Drug Targets

G cluster_0 Host Cell cluster_1 Potential Inhibition by Pyrazole-Thiazole Analogues A Viral Entry (Attachment & Fusion) B Uncoating (Genome Release) A->B C Replication (RNA/DNA Synthesis) B->C D Protein Synthesis (Translation) C->D E Assembly & Maturation D->E F Viral Release (Budding/Lysis) E->F T1 Entry Inhibitors T1->A T2 Replication Inhibitors T2->C T3 Protease Inhibitors T3->E T4 Release Inhibitors T4->F

Caption: General viral lifecycle stages and potential targets for antiviral drugs.

References

Application Notes and Protocols: Molecular Docking of 2-(1H-Pyrazol-3-YL)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting molecular docking studies of the compound 2-(1H-Pyrazol-3-YL)-1,3-thiazole with potential protein targets. This small molecule, incorporating both pyrazole and thiazole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these heterocyclic rings.[1][2][3] This protocol outlines the necessary steps for ligand and protein preparation, performing the docking simulation using AutoDock Vina, and analyzing the subsequent results. The described workflow is intended to serve as a foundational guide for researchers investigating the therapeutic potential of this compound.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in structure-based drug design, enabling the rapid screening of small molecules against a protein target to predict binding affinity and mode.[4] The compound this compound contains both pyrazole and thiazole rings, which are present in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][5][6] Therefore, identifying its potential protein targets and understanding its binding interactions through molecular docking is a critical step in its evaluation as a potential therapeutic agent. This protocol provides a step-by-step guide for performing a molecular docking study with this compound.

Potential Protein Targets

Based on the known biological activities of pyrazole and thiazole derivatives, several protein families can be considered as potential targets for this compound. The following table summarizes some potential targets and the rationale for their selection.

Target Protein FamilyRationalePDB ID Example
Kinases (e.g., EGFR, JAK2) Pyrazole and thiazole derivatives have been reported as kinase inhibitors.[6][7]1M17 (EGFR), 3ZMM (JAK2)
Carbonic Anhydrases Thiazole derivatives have shown inhibitory activity against carbonic anhydrases.[8]1V9E (CA II)
Cholinesterases (AChE, BChE) Pyrazoline-thiazole hybrids have been investigated as cholinesterase inhibitors for Alzheimer's disease.[9]4EY7 (AChE), 4BDS (BChE)
Bacterial Proteins (e.g., DNA Gyrase) Pyrazole and thiazole derivatives have demonstrated antibacterial activity.[3][10]1KZN (DNA Gyrase Subunit B)

Experimental Protocols

This section details the step-by-step methodology for the molecular docking of this compound. The protocol will utilize commonly used and freely available software such as AutoDock Vina for docking, and PyMOL for visualization.[11][12][13][14][15][16]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.[11][14][15][16]

  • PyMOL or ChimeraX: For visualization and analysis of docking results.[12][13][17][18]

  • PubChem or ZINC database: To obtain the 3D structure of the ligand.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target proteins.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Use a molecular modeling software or online server to perform energy minimization of the ligand structure to obtain a stable conformation.

  • File Format Conversion: Convert the ligand file to the PDBQT format required by AutoDock Vina. This can be done using AutoDockTools.[14][19]

    • Open AutoDockTools.

    • Go to Ligand -> Input -> Open and select the ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

Protein Preparation
  • Obtain Protein Structure: Download the desired target protein structure from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Clean the Protein Structure: Remove water molecules, heteroatoms (except essential cofactors), and any existing ligands from the PDB file.[20][21][22] This can be done using PyMOL, ChimeraX, or a text editor.

  • Prepare the Receptor for Docking: Use AutoDockTools to prepare the protein for docking.[21][22]

    • Open AutoDockTools.

    • Go to File -> Read Molecule and open the cleaned PDB file.

    • Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • Save the prepared protein in PDBQT format.

Molecular Docking using AutoDock Vina
  • Define the Binding Site (Grid Box): The binding site is defined by a grid box that encompasses the active site of the protein.[14]

    • In AutoDockTools, go to Grid -> Grid Box.

    • Adjust the center and dimensions of the grid box to cover the entire binding pocket. If a co-crystallized ligand was present, center the grid box on its location.

    • Record the grid center coordinates (x, y, z) and dimensions.

  • Create a Configuration File: Create a text file named conf.txt with the following information:

  • Run AutoDock Vina: Open a command-line terminal and run the docking simulation using the following command:[11][15]

Data Presentation and Analysis

The output of the docking simulation will be a PDBQT file containing multiple binding poses of the ligand and a log file with the corresponding binding affinities.[23]

Quantitative Data Summary

The binding affinities for the top poses should be summarized in a table for easy comparison.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-X.X0.000
2-X.XX.XXX
3-X.XX.XXX
.........

A lower binding affinity value indicates a more favorable binding interaction.[24]

Analysis of Docking Results
  • Visual Inspection: Use PyMOL or ChimeraX to visualize the docked poses within the protein's binding site.[12][13][18][24] The best pose is typically the one with the lowest binding energy.[13]

  • Interaction Analysis: Analyze the interactions between the ligand and the protein for the best-ranked pose.[24][25] Identify key interactions such as:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for overall binding.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, calculate the RMSD between the docked pose of the ligand and the crystallographic pose to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.[24]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (PubChem -> PDBQT) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (PDB -> PDBQT) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Docking Results (Binding Affinity, Poses) docking->results visualization Visualization & Interaction Analysis (PyMOL/ChimeraX) results->visualization

Caption: Molecular docking workflow from preparation to analysis.

Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a specific kinase.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase Target Kinase receptor->kinase downstream Downstream Signaling (e.g., MAPK pathway) kinase->downstream transcription Gene Transcription (Proliferation, Survival) downstream->transcription ligand Growth Factor ligand->receptor inhibitor 2-(1H-Pyrazol-3-YL) -1,3-thiazole inhibitor->kinase

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This application note provides a detailed protocol for the molecular docking of this compound against potential protein targets. By following these steps, researchers can gain valuable insights into the binding mechanisms of this compound, which can guide further experimental validation and lead optimization efforts in the drug discovery process. The combination of computational prediction and experimental verification is crucial for the successful development of new therapeutic agents.

References

Application Notes and Protocols: 2-(1H-Pyrazol-3-YL)-1,3-thiazole Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and agriculture, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. One promising class of heterocyclic compounds is the 2-(1H-pyrazol-3-yl)-1,3-thiazole derivatives. This scaffold combines the structural features of both pyrazole and thiazole rings, which are known to be present in numerous biologically active molecules.[1][2][3] This document provides a summary of the antifungal activity of these derivatives, detailed experimental protocols for their evaluation, and visual representations of experimental workflows and proposed mechanisms of action.

Antifungal Activity

A number of this compound derivatives have been synthesized and evaluated for their in vitro antifungal activity against a range of fungal species, including clinically relevant yeasts and molds, as well as plant pathogenic fungi. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half maximal effective concentration (EC50).

Table 1: In Vitro Antifungal Activity of this compound Derivatives against Human Pathogenic Fungi
Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
6a Candida albicans32Fluconazole16[4]
6b Candida albicans>200Griseofulvin-[5]
6f Candida albicans>200Griseofulvin-[5]
6g Candida albicans>200Griseofulvin-[5]
6j Candida albicans>200Griseofulvin-[5]
6k Candida albicans>200Griseofulvin-[5]
Compound 4 Aspergillus fumigatus---[6]
Compound 6 Aspergillus fumigatus---[6]
Compound 7 Candida albicans---[6]
Compound 8 Candida albicans---[6]
Compound 3h Candida neoformans8--[3]
Compound 3h Candida albicans8--[3]
Compound 3i Candida neoformans8--[3]
5k Candida albicans0.125Fluconazole-[7]
6c Candida albicans0.0625Fluconazole-[7]
5k Cryptococcus neoformans0.125Posaconazole-[7]
6c Cryptococcus neoformans0.0625Posaconazole-[7]
5k Aspergillus fumigatus8.0Posaconazole-[7]
6c Aspergillus fumigatus4.0Posaconazole-[7]

Note: "-" indicates data not available in the cited source.

Table 2: In Vitro Antifungal Activity of Pyrazole-Thiazole Carboxamide Derivatives against Plant Pathogenic Fungi
Compound IDFungal StrainEC50 (mg/L)Reference CompoundEC50 (mg/L)Reference
6i Valsa mali1.77Boscalid9.19[8]
19i Valsa mali1.97Boscalid9.19[8]
23i Rhizoctonia solani3.79--[8]
7ai Rhizoctonia solani0.37Carbendazol1.00[9]
7ai Alternaria porri2.24--[9]
7ai Marssonina coronaria3.21--[9]
7ai Cercospora petroselini10.29--[9]
B31 Rhizoctonia solani1.83Boscalid0.87[10]
B35 Rhizoctonia solani1.08Boscalid0.87[10]
B35 Alternaria solani11.14Boscalid15.31[10]

Note: "-" indicates data not available in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the antifungal properties of this compound derivatives. Below are protocols for common in vitro antifungal susceptibility testing methods.

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from[11][12])

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against yeast and filamentous fungi.

Materials:

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Negative control (medium with DMSO)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For filamentous fungi (Aspergillus spp.), grow the strain on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to allow for sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Preparation of Test Compounds:

    • Dissolve the test compounds in DMSO to prepare a stock solution (e.g., 1 mg/mL).[11]

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with a standard antifungal) and a negative control (broth with DMSO at the same concentration as in the test wells).

    • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

    • For a more quantitative assessment, the optical density at 600 nm can be measured using a microplate reader.

Protocol 2: Mycelium Growth Rate Method for EC50 Determination (Adapted from[9])

This method is commonly used for assessing the antifungal activity against phytopathogenic fungi.

Materials:

  • Test compounds

  • Acetone or DMSO for compound dissolution

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (9 cm diameter)

  • Fungal strains (e.g., Rhizoctonia solani, Alternaria porri)

  • Mycelial plugs (5 mm diameter) from the edge of an actively growing fungal colony

  • Positive control fungicide (e.g., Carbendazim)

  • Negative control (PDA with solvent)

Procedure:

  • Preparation of Test Plates:

    • Dissolve the test compounds in a small amount of acetone or DMSO and add them to molten PDA to achieve the desired final concentrations.

    • Pour the amended PDA into Petri dishes.

  • Inoculation:

    • Place a 5 mm mycelial plug from the edge of a fresh fungal culture in the center of each PDA plate.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measurement and Calculation:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the plate.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average colony diameter of the negative control, and T is the average colony diameter of the treated plate.

    • The EC50 value (the concentration that inhibits mycelial growth by 50%) is determined by probit analysis of the inhibition percentages at different concentrations.

Visualizations

Experimental Workflow: Synthesis to Antifungal Screening

The following diagram illustrates a typical workflow for the discovery and evaluation of novel this compound derivatives as antifungal agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antifungal Screening start Starting Materials (e.g., Pyrazole Aldehyde, Thiourea Derivatives) synthesis Chemical Synthesis (e.g., Hantzsch Thiazole Synthesis) start->synthesis Reaction purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product characterization Structural Characterization (NMR, MS, IR) purification->characterization Pure Compound in_vitro In Vitro Assays (MIC/EC50 Determination) characterization->in_vitro Screening data_analysis Data Analysis (SAR Studies) in_vitro->data_analysis Activity Data lead_compound Lead Compound Identification data_analysis->lead_compound Optimized Candidate sdh_inhibition cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate ubiquinol Ubiquinol (QH2) sdh->ubiquinol ubiquinone Ubiquinone (Q) ubiquinone->sdh Reduction complex_iii Complex III ubiquinol->complex_iii Electron Transfer atp_synthesis ATP Synthesis complex_iii->atp_synthesis Proton Gradient inhibitor This compound Derivative (SDHI) inhibitor->sdh Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Pyrazol-3-YL)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(1H-Pyrazol-3-YL)-1,3-thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Hantzsch-type thiazole synthesis. The general reaction involves the cyclocondensation of a pyrazole-containing α-haloketone with a thioamide or the reaction of a pyrazole-3-carbothioamide with an α-halocarbonyl compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Starting Materials: Reagents may have degraded due to improper storage.- Ensure the α-haloketone is fresh or has been properly stored away from light and moisture.- Use freshly prepared or commercially sourced pyrazole-3-carbothioamide of high purity.
2. Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.- Gradually increase the reaction temperature in increments of 10°C to find the optimal point.- For reactions that are sluggish at the reflux temperature of lower boiling point solvents like ethanol, consider switching to a higher boiling point solvent such as 1-butanol.[1]
3. Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact reaction rate and yield.- Screen different solvents such as ethanol, methanol, isopropanol, or dimethylformamide (DMF).[1] Ethanol is a common starting point for Hantzsch synthesis.[1]
4. Incorrect pH: The reaction can be sensitive to the pH of the medium.- If the reaction is performed under neutral conditions, consider adding a catalytic amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to facilitate the reaction.[2] - Conversely, some Hantzsch syntheses benefit from slightly acidic conditions; a catalytic amount of acetic acid can be tested.[3] However, strongly acidic conditions can sometimes alter the regioselectivity of the cyclization.[3]
Formation of Multiple Products (Low Purity) 1. Side Reactions: The α-haloketone can undergo self-condensation or other side reactions. The thioamide can also be unstable under the reaction conditions.- Add the α-haloketone portion-wise to the reaction mixture containing the thioamide to maintain a low concentration of the ketone.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
2. Isomer Formation: Depending on the substitution pattern of the pyrazole and the α-halocarbonyl, the formation of regioisomers may be possible.- Carefully control the reaction temperature and pH, as these factors can influence regioselectivity.[3] - Isomers can often be separated by column chromatography or fractional recrystallization.
3. Unreacted Starting Materials: The reaction may not have gone to completion.- Increase the reaction time or temperature.- Consider using a slight excess (1.1-1.2 equivalents) of one of the reagents (typically the more stable and less expensive one).
Product "Oiling Out" During Purification 1. Low Melting Point of the Product: The product may be melting in the recrystallization solvent at elevated temperatures.- Use a solvent system where the product is soluble at a temperature below its melting point.- Employ a mixed solvent system. Dissolve the product in a "good" solvent and then add a "poor" solvent (anti-solvent) until turbidity is observed, followed by slow cooling.[4]
2. Impurities Present: The presence of impurities can lower the melting point of the product and hinder crystallization.- Attempt to purify the crude product by column chromatography before recrystallization.- Try adding a seed crystal of the pure product to induce crystallization.[4]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging.- Experiment with different solvent systems for column chromatography, varying the polarity gradually.- Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).
2. Product is Highly Soluble in Common Solvents: Makes recrystallization difficult.- Use a mixed-solvent system for recrystallization.[4] - If the product is a solid, try trituration with a solvent in which the impurities are soluble but the product is not.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the Hantzsch thiazole synthesis. This typically involves one of two main pathways:

  • Pathway A: Reaction of a 3-(α-haloacetyl)-1H-pyrazole with a thioamide (e.g., thioformamide or thiourea).

  • Pathway B: Reaction of a pyrazole-3-carbothioamide with an α-halocarbonyl compound (e.g., 2-bromoacetaldehyde or chloroacetaldehyde).

Q2: How can I synthesize the necessary precursors like pyrazole-3-carbothioamide?

A2: Pyrazole-3-carbothioamide can be synthesized from the corresponding pyrazole-3-carboxamide by treating it with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, it can be prepared from a pyrazole nitrile.

Q3: What are some common side products to look out for?

A3: Common side products can include unreacted starting materials, self-condensation products of the α-haloketone, and potentially regioisomers depending on the specific reactants used.

Q4: What is the best way to purify the final product?

A4: Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or ethyl acetate/hexane.[4] If significant impurities are present, column chromatography on silica gel is recommended prior to recrystallization.

Q5: Can microwave irradiation be used to improve the reaction?

A5: Yes, microwave-assisted synthesis has been reported to improve yields and reduce reaction times for Hantzsch thiazole synthesis by providing rapid and uniform heating.[1]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the impact of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis. While specific yields for this compound will be substrate-dependent, these trends provide a useful starting point for optimization.

Solvent Temperature (°C) Relative Yield
Water100 (Reflux)Moderate
Ethanol78 (Reflux)Good
Methanol65 (Reflux)Good
1-Butanol118 (Reflux)High
2-Propanol82 (Reflux)High
DMF100Good to High
Data adapted from studies on optimizing Hantzsch synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pathway B

This protocol describes the reaction of pyrazole-3-carbothioamide with 2-bromoacetaldehyde.

Materials:

  • Pyrazole-3-carbothioamide

  • 2-Bromoacetaldehyde dimethyl acetal

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Hydrolysis of Acetal: In a round-bottom flask, dissolve 2-bromoacetaldehyde dimethyl acetal (1.0 equivalent) in a mixture of ethanol and 1 M hydrochloric acid (3:1 v/v). Stir the solution at room temperature for 2 hours to hydrolyze the acetal to 2-bromoacetaldehyde.

  • Reaction Setup: In a separate flask, dissolve pyrazole-3-carbothioamide (1.0 equivalent) in ethanol.

  • Condensation: Slowly add the ethanolic solution of 2-bromoacetaldehyde to the pyrazole-3-carbothioamide solution at room temperature with stirring.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, followed by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Visualizations

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_reaction Hantzsch Thiazole Synthesis cluster_purification Purification cluster_product Final Product Pyrazole Pyrazole Thioamide_Source Thioamide Source (e.g., Thiourea) Alpha_Haloketone α-Haloketone (e.g., 3-bromoacetyl-1H-pyrazole) Reaction_Vessel Reaction Vessel (Solvent, Heat) Alpha_Haloketone->Reaction_Vessel Reactant 2 Pyrazole_Carbothioamide Pyrazole-3-carbothioamide Pyrazole_Carbothioamide->Reaction_Vessel Reactant 1 Workup Aqueous Workup (Neutralization, Extraction) Reaction_Vessel->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Optimize_pH Optimize pH (Acidic/Basic Catalyst) Optimize_Solvent->Optimize_pH Improved Yield Improved Optimize_pH->Improved Not_Improved Yield Not Improved Optimize_pH->Not_Improved Final_Product Pure Product Improved->Final_Product Proceed to Purification Re_evaluate Consider Alternative Route Not_Improved->Re_evaluate Re-evaluate Strategy

Caption: A logical troubleshooting workflow for addressing low yield issues.

References

Troubleshooting common side reactions in pyrazole-thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole-Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazole-thiazole derivatives. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole-thiazole compounds?

A1: The most prevalent method for synthesizing pyrazole-thiazole hybrids is a multi-step approach that typically culminates in the Hantzsch thiazole synthesis.[1] This process generally involves:

  • Synthesis of a pyrazole precursor, often a pyrazole-4-carbaldehyde, through methods like the Vilsmeier-Haack reaction.[1]

  • Conversion of the pyrazole aldehyde to a pyrazole-thiosemicarbazone by reacting it with thiosemicarbazide.[1]

  • Cyclization of the pyrazole-thiosemicarbazone with an α-haloketone (e.g., phenacyl bromide) to form the final pyrazole-thiazole product.[1]

Q2: I am observing a low yield in the final cyclization step (Hantzsch reaction). What are the potential causes?

A2: Low yields in the Hantzsch thiazole synthesis step for pyrazole-thiazole compounds can arise from several factors:

  • Purity of Reactants: Impurities in the pyrazole-thiosemicarbazone or the α-haloketone can lead to side reactions and reduce the yield. Ensure starting materials are pure, for example, by recrystallization.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield. The reaction often requires refluxing in a suitable solvent like ethanol.[1]

  • Stability of α-Haloketone: α-Haloketones can be unstable and may decompose over time or under harsh reaction conditions. It is advisable to use fresh or properly stored α-haloketones.

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion. A slight excess of one reagent may be necessary to drive the reaction to completion.

Q3: My reaction has produced an unexpected product. What are some possible side reactions?

A3: While the Hantzsch synthesis is generally robust, several side reactions can occur:

  • Formation of Bis-Thiazoles: If a dithioamide-like impurity is present, it can react with two equivalents of the α-haloketone to form a bis-thiazole byproduct.

  • Hydrolysis of Intermediates: The hydroxythiazoline intermediate in the Hantzsch synthesis can be sensitive to aqueous conditions.[2] Incomplete dehydration can lead to the isolation of this intermediate instead of the desired thiazole.

  • Reactions involving the Pyrazole Ring: While generally stable, the pyrazole ring has reactive sites. Under certain conditions, electrophilic substitution on the pyrazole ring could be a competing reaction, although this is less common under typical Hantzsch conditions.[3]

Q4: How can I purify my final pyrazole-thiazole product effectively?

A4: Purification of pyrazole-thiazole compounds typically involves standard laboratory techniques:

  • Recrystallization: This is often the most effective method for purifying solid products. Ethanol is a commonly used solvent for recrystallization of these compounds.[1]

  • Column Chromatography: For products that are oils or are difficult to recrystallize, silica gel column chromatography is a suitable alternative. A common eluent system would be a gradient of ethyl acetate in hexane.

  • Washing: Washing the crude product with water can help remove inorganic salts and other polar impurities. A wash with a non-polar solvent like hexanes can remove non-polar byproducts.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows only starting materials.Ineffective reaction conditions.- Increase reaction temperature to reflux. - Prolong the reaction time and monitor by TLC. - Ensure the use of an appropriate solvent (e.g., ethanol).[1]
Poor quality of reagents.- Use freshly prepared or purified pyrazole-thiosemicarbazone. - Use a fresh bottle of the α-haloketone.
Incorrect pH.- For the formation of the pyrazole-thiosemicarbazone, a catalytic amount of acid (e.g., acetic acid) is often used.[1] Ensure the pH is appropriate for the reaction.
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Symptom Possible Cause Troubleshooting Steps
Multiple spots close to the product spot.Formation of regioisomers or other side products.- Confirm the structure of the major product using spectroscopic methods (NMR, MS). - Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer. - For pyrazole synthesis, the choice of solvent can significantly influence regioselectivity.[4]
A non-polar byproduct is observed.Potential formation of bis-thiazole or other condensation byproducts.- Carefully control the stoichiometry of the reactants. - Purify the pyrazole-thiosemicarbazone intermediate before the cyclization step.
A very polar byproduct is observed.Possible hydrolysis of intermediates or starting materials.- Ensure anhydrous reaction conditions. - Perform an appropriate aqueous work-up to remove water-soluble impurities.

Experimental Protocols

General Protocol for the Synthesis of Pyrazolyl-Thiazole Derivatives

This protocol is a generalized procedure based on common literature methods.[1]

Step 1: Synthesis of Pyrazole-4-carbaldehyde A common route is the Vilsmeier-Haack reaction on a suitable hydrazone precursor. For example, a hydrazone intermediate can be cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).[1] The resulting pyrazole-4-carbaldehyde is typically purified by recrystallization from ethanol.[1]

Step 2: Synthesis of Pyrazole-Thiosemicarbazone

  • Dissolve the pyrazole-4-carbaldehyde (1 equivalent) in ethanol.

  • Add thiosemicarbazide (1 equivalent) and a catalytic amount of acetic acid.[1]

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the pyrazole-thiosemicarbazone.[1]

Step 3: Synthesis of the Final Pyrazolyl-Thiazole Derivative (Hantzsch Thiazole Synthesis)

  • Suspend the pyrazole-thiosemicarbazone (1 equivalent) in ethanol.

  • Add the desired α-haloketone (e.g., substituted phenacyl bromide) (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Filter the solid product, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolyl-thiazole derivative.[1]

Visualizing Reaction Pathways and Troubleshooting

Hantzsch Synthesis of Pyrazole-Thiazole Derivatives

Hantzsch_Synthesis pyrazole_thiosemicarbazone Pyrazole-Thiosemicarbazone intermediate Thioether Intermediate pyrazole_thiosemicarbazone->intermediate Nucleophilic Attack alpha_haloketone α-Haloketone alpha_haloketone->intermediate hydroxythiazoline Hydroxythiazoline Intermediate intermediate->hydroxythiazoline Intramolecular Cyclization product Pyrazole-Thiazole Product hydroxythiazoline->product Dehydration

Caption: General reaction pathway for the Hantzsch synthesis of pyrazole-thiazole derivatives.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents purify_reagents Recrystallize/Purify Reagents check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions check_reagents->check_conditions Pure purify_reagents->check_conditions optimize_temp Increase Temperature/Reflux check_conditions->optimize_temp Suboptimal Temp optimize_time Increase Reaction Time check_conditions->optimize_time Short Reaction Time check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry Optimized optimize_temp->check_stoichiometry optimize_time->check_stoichiometry adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry Incorrect rerun_reaction Re-run Reaction check_stoichiometry->rerun_reaction Correct adjust_stoichiometry->rerun_reaction

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazolyl-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolyl-thiazole derivatives.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of pyrazolyl-thiazole derivatives.

Question 1: I am experiencing a low yield in my pyrazolyl-thiazole synthesis. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of pyrazolyl-thiazole derivatives can arise from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here are some common causes and troubleshooting steps:

  • Purity of Starting Materials: Ensure that the pyrazole-4-carbaldehyde, thiosemicarbazide, and substituted phenacyl bromide are of high purity. Impurities can lead to side reactions and decrease the yield of the desired product.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While ethanol is commonly used, exploring other solvents like methanol, DMF, or dioxane might improve the yield. In some cases, solvent-free conditions (grinding at room temperature) have been shown to significantly increase yields.[1]

    • Temperature: The reaction temperature may need optimization. While many syntheses are carried out at reflux, some reactions may benefit from lower or higher temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature.

    • Catalyst: The presence and amount of a catalyst can be critical. For instance, in the synthesis of the thiosemicarbazone intermediate, acetic acid is often used as a catalyst.[2][3]

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using TLC to ensure all starting material has been consumed before workup.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired pyrazolyl-thiazole. Careful control of reaction conditions can minimize side product formation.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The regioselectivity of the reaction can be influenced by both steric and electronic factors of the substituents on the reactants. Here are some strategies to improve regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence which regioisomer is favored. Experimenting with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., DMF, toluene) may help in selectively forming the desired isomer.

  • pH Control: The pH of the reaction medium can affect the site of nucleophilic attack. The addition of a mild acid or base can alter the reaction pathway and favor the formation of one regioisomer over the other.[4][5]

  • Steric Hindrance: The presence of bulky substituents on either the pyrazole or the thiazole precursors can sterically direct the reaction towards the formation of a single regioisomer.

Question 3: I am facing difficulties in purifying my pyrazolyl-thiazole derivative. What are some effective purification techniques?

Answer:

Purification of pyrazolyl-thiazole derivatives can sometimes be challenging due to the presence of closely related side products or unreacted starting materials. Here are some recommended purification methods:

  • Recrystallization: This is the most common and often very effective method for purifying solid pyrazolyl-thiazole derivatives. Ethanol is a frequently used solvent for recrystallization.[2][3] A mixture of solvents, such as ethanol and petroleum ether, can also be effective.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.[1]

  • Washing: After filtration, washing the solid product with a suitable solvent, such as cold ethanol, can help remove soluble impurities.[2][3]

Question 4: How do different substituents on the aromatic ring of the phenacyl bromide affect the reaction yield and the properties of the final pyrazolyl-thiazole derivative?

Answer:

Substituents on the phenyl ring of the phenacyl bromide can significantly influence the reaction yield and the biological activity of the resulting pyrazolyl-thiazole derivatives.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -F, -Cl, -Br) can affect the reactivity of the phenacyl bromide and may influence the reaction rate and yield. These groups have also been shown to enhance the antimicrobial activity of the final compounds.[3][6]

  • Steric Effects: Bulky substituents may hinder the reaction, potentially leading to lower yields.

Data Presentation

Table 1: Effect of Solvent on the Yield of Pyrazolyl-Thiazole Derivatives

EntrySolventReaction ConditionsYield (%)Reference
1EthanolReflux60-70[1]
2None (Grinding)Room Temperature80-90[1]
3Methanol (Dry)Not specified70[7]
4DMSONot specified61[7]
5AcetonitrileNot specified47[7]

Table 2: Yields of Various Substituted Pyrazolyl-Thiazole Derivatives

CompoundSubstituent (R)Yield (%)Reference
7a4-OCH₃Not specified[3][6]
7b4-NO₂Not specified[3][6]
7c3-NO₂Not specified[3][6]
7d4-FNot specified[3][6]
7e4-ClNot specified[3][6]
7f4-BrNot specified[3][6]
7g4-CH₃Not specified[3][6]
4a3,5-bis(trifluoromethyl)phenylNot specified[1]

Experimental Protocols

Protocol 1: Multi-step Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene [2][3]

Step 1: Synthesis of Pyrazole-4-carbaldehyde (3)

  • Condense acetyl thiophene (1) with phenyl hydrazine (2) in the presence of concentrated H₂SO₄ to yield the hydrazone intermediate.

  • Cyclize the hydrazone intermediate using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form the pyrazole-4-carbaldehyde (3).

  • Purify the product by recrystallization from ethanol.

Step 2: Synthesis of Thiosemicarbazone Derivative (5)

  • React the pyrazole-4-carbaldehyde (3) with thiosemicarbazide (4) in ethanol with acetic acid as a catalyst.

  • Reflux the reaction mixture for one hour.

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid product, wash it with ethanol, and recrystallize it from a mixture of ethanol and petroleum ether to obtain the thiosemicarbazone derivative (5). The reported yield is 85%.[2]

Step 3: Synthesis of Final Pyrazolyl-Thiazole Derivatives (7a-g)

  • React the thiosemicarbazone intermediate (5) with various substituted phenacyl bromides (6a-g) in ethanol under reflux conditions.

  • After the reaction is complete, filter the final pyrazolyl-thiazole derivatives (7a-g).

  • Wash the products with ethanol and recrystallize them to obtain pure compounds.

Protocol 2: One-Pot Synthesis of 2,4-disubstituted Thiazolyl Pyrazole Derivatives [1]

Method A: Conventional Method

  • Reflux a mixture of pyrazole 4-carbaldehydes, thiosemicarbazides, and α-haloketones in ethanol.

  • The reported yields for this method are in the range of 60-70%.

Method B: Solvent-Free Grinding Method

  • Grind a mixture of pyrazole 4-carbaldehydes, thiosemicarbazides, and α-haloketones at room temperature.

  • This method is reported to be rapid, clean, and provides higher yields of 80-90%.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Thiosemicarbazone Formation cluster_step3 Step 3: Thiazole Ring Formation Acetyl_Thiophene Acetyl Thiophene (1) Hydrazone Hydrazone Intermediate Acetyl_Thiophene->Hydrazone H₂SO₄ Phenyl_Hydrazine Phenyl Hydrazine (2) Phenyl_Hydrazine->Hydrazone H₂SO₄ Pyrazole_Carbaldehyde Pyrazole-4-carbaldehyde (3) Hydrazone->Pyrazole_Carbaldehyde POCl₃, DMF Thiosemicarbazone Thiosemicarbazone (5) Pyrazole_Carbaldehyde->Thiosemicarbazone Thiosemicarbazide (4) Ethanol, Acetic Acid Thiosemicarbazide Thiosemicarbazide (4) Final_Product Pyrazolyl-Thiazole Derivatives (7a-g) Thiosemicarbazone->Final_Product Phenacyl Bromides (6a-g) Ethanol, Reflux Phenacyl_Bromides Substituted Phenacyl Bromides (6a-g)

Caption: Multi-step synthesis of pyrazolyl-thiazole derivatives.

Troubleshooting_Workflow cluster_optimization Reaction Condition Optimization cluster_purification Purification Strategy Start Low Yield or Side Products Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Solvent Solvent Screening (Ethanol, DMF, etc.) Optimize_Conditions->Solvent Temperature Temperature Optimization (Monitor by TLC) Optimize_Conditions->Temperature Catalyst Catalyst Adjustment (e.g., Acetic Acid) Optimize_Conditions->Catalyst Time Increase Reaction Time (Monitor by TLC) Optimize_Conditions->Time Purification Improve Purification Technique Recrystallization Recrystallization (e.g., Ethanol) Purification->Recrystallization Column_Chromatography Column Chromatography (Silica Gel) Purification->Column_Chromatography Washing Wash Solid Product Purification->Washing End Improved Yield and Purity Solvent->Purification Temperature->Purification Catalyst->Purification Time->Purification Recrystallization->End Column_Chromatography->End Washing->End

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of 2-(1H-Pyrazol-3-YL)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1H-Pyrazol-3-YL)-1,3-thiazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 3-ethynyl-1H-pyrazole or thioamides, side-products from incomplete cyclization, and residual catalysts or reagents. Depending on the synthetic route, regioisomers or over-alkylated products might also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques for pyrazole-thiazole derivatives are recrystallization and column chromatography.[1][2] Preparative High-Performance Liquid Chromatography (HPLC) can be used for achieving very high purity, especially for small-scale preparations.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[3] The charcoal is then removed by filtration before proceeding with crystallization or concentration. It is important to use a minimal amount of charcoal to avoid significant loss of the desired product.

Q4: My compound is an oil and will not crystallize. What should I do?

A4: If the product is an oil, it may be due to the presence of residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended. If the purified compound is still an oil, attempting to form a salt (e.g., with HCl or another suitable acid) may induce crystallization.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) can provide a quick check for major impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are standard methods.[4] Mass spectrometry can confirm the molecular weight of the desired product.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a less polar "anti-solvent" dropwise until turbidity persists, then heat until clear and cool slowly.- Try a different solvent or solvent system.[3]
Oiling out occurs instead of crystallization. - The solution is supersaturated.- The cooling rate is too fast.- Impurities are present.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of additional solvent before cooling.- Purify the crude product by column chromatography before recrystallization.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Concentrate the mother liquor and attempt a second crystallization.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then filter through celite before cooling.[3]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. - The eluent system is not optimal.- Adjust the polarity of the eluent. For pyrazole-thiazole derivatives, a mixture of hexane and ethyl acetate or dichloromethane and methanol is often a good starting point.[6]
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
The compound is eluting too quickly with the solvent front. - The eluent is too polar.- Decrease the polarity of the eluent system.
Streaking or tailing of the spot on TLC and column. - The compound is acidic or basic and is interacting with the silica gel.- The sample is overloaded on the column.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Use a larger column or apply less sample.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. Ethanol, or a mixture of ethanol and water or ethanol and N,N-dimethylformamide (DMF), are often effective for pyrazole and thiazole derivatives.[1][2] Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Determine the appropriate eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal eluent should give a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Representative Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Throughput
Recrystallization (Ethanol)8598.575High
Column Chromatography (Hexane:EtOAc)8599.260Medium
Preparative HPLC95>99.940Low

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_product Pure Product recrystallization->pure_product prep_hplc Preparative HPLC column->prep_hplc For higher purity column->pure_product prep_hplc->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling Oiling Out? crystals->oiling No collect Collect Crystals crystals->collect Yes reheat Reheat, Add More Solvent oiling->reheat Yes concentrate Concentrate Solution oiling->concentrate No reheat->cool concentrate->cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Stability of Pyrazole-Thiazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with pyrazole-thiazole compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-thiazole compound shows decreasing activity over a short period in my aqueous assay buffer. What could be the cause?

A1: The decrease in activity is likely due to compound degradation in the aqueous environment. The primary cause is often hydrolysis, especially if your compound has labile functional groups like esters or amides. The pH of your buffer is a critical factor; both acidic and basic conditions can catalyze hydrolysis.[1] Additionally, the pyrazole or thiazole ring system itself can be susceptible to ring opening under certain pH conditions.[2]

Q2: I've noticed a change in the color of my DMSO stock solution of a pyrazole-thiazole analog after storage. Is this a sign of degradation?

A2: Yes, a color change, often to a yellow or reddish-brown hue, can indicate degradation.[3] This is frequently caused by oxidation, particularly of phenylhydrazine precursors used in synthesis, but the heterocyclic rings themselves can also be susceptible.[3] The sulfur atom in the thiazole ring is prone to oxidation by DMSO, especially when exposed to light or elevated temperatures, forming the corresponding S-oxide or S-dioxide, which will alter the compound's properties and activity.[4]

Q3: Why am I observing inconsistent IC50 values for my pyrazole-thiazole compound in cell-based assays?

A3: Inconsistent IC50 values can stem from several stability-related issues.[5] Degradation of the compound in your DMSO stock solution over time will lead to a lower effective concentration in your assay.[5] It is crucial to use freshly prepared dilutions from a properly stored, frozen stock. Furthermore, some thiazole-containing compounds are known to be Pan-Assay Interference Compounds (PAINS) and may form aggregates at higher concentrations, leading to non-specific inhibition and variable results.[5]

Q4: Can I store my pyrazole-thiazole compound in DMSO at room temperature for an extended period?

A4: It is strongly discouraged. Long-term storage of compounds in DMSO at room temperature can lead to significant degradation.[6][7] One study showed that after one year at room temperature in DMSO, only 52% of the compounds in a large library remained intact.[6][7] For pyrazole-thiazole compounds, the risks include oxidation of the thiazole ring by DMSO and hydrolysis from absorbed atmospheric moisture.[4]

Q5: How does pH affect the stability of pyrazole-thiazole compounds?

A5: The pH of the solution can significantly impact the stability of pyrazole-thiazole compounds. Both acidic and basic conditions can promote the hydrolysis of ester or amide functional groups.[1] Specific to the heterocyclic core, extreme pH can lead to ring-opening reactions.[2] The stability of some analogs has been shown to be pH-dependent, making it essential to evaluate stability in buffers relevant to your experimental conditions.[8]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Aqueous Solution
Possible Cause Troubleshooting Steps
Hydrolysis 1. Prepare fresh dilutions of your compound from a DMSO stock immediately before each experiment.[5] 2. Minimize the incubation time of the compound in aqueous buffer as much as the experimental protocol allows. 3. Perform a forced degradation study (see Experimental Protocols) under acidic and basic conditions to confirm susceptibility to hydrolysis.[1] 4. Analyze the sample over time using HPLC to monitor for the appearance of new peaks corresponding to degradation products.[9]
Poor Solubility / Precipitation 1. Visually inspect your assay wells for any precipitate.[5] 2. Determine the kinetic solubility of your compound in the specific assay buffer. 3. If solubility is an issue, consider using a lower concentration or adding a co-solvent if permissible for the assay.
Issue 2: Degradation in DMSO Stock Solution
Possible Cause Troubleshooting Steps
Oxidation 1. Use high-purity, anhydrous DMSO to prepare stock solutions.[4] 2. Store stock solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[4] 3. Protect solutions from light by using amber vials and storing them in the dark.[4] 4. Store stock solutions at -20°C or -80°C.[4]
Hydrolysis (from water in DMSO) 1. Purchase anhydrous DMSO and store it properly to prevent water absorption. 2. Avoid repeated freeze-thaw cycles which can introduce atmospheric moisture.[4] Prepare single-use aliquots of your stock solution.[4]
Photodegradation 1. Always store stock solutions and experimental samples protected from light.[4] 2. Conduct a photostability study (see Experimental Protocols) to assess the compound's sensitivity to light.[1]

Quantitative Data Summary

The following tables summarize typical conditions used for stability testing. Specific degradation rates are highly compound-dependent and should be determined experimentally.

Table 1: Forced Degradation Study Conditions

Condition Reagent Temperature Duration
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80°C8 - 48 hours
Base Hydrolysis 0.1 M - 1 M NaOH60°C8 - 24 hours
Oxidation 3% H₂O₂Room Temperature12 hours
Thermal Degradation (Solid) Dry Heat80°C48 hours
Photodegradation (Solution) Light ChamberRoom TemperatureAs per ICH Q1B

Data compiled from BenchChem Application Notes.[1]

Table 2: Recommended Long-Term Storage Conditions for Stock Solutions

Solvent Temperature Atmosphere Light Condition
Anhydrous DMSO-20°C or -80°CInert (Argon/Nitrogen)Dark (Amber Vials)

Recommendations based on best practices for compound management.[4]

Experimental Protocols

Protocol 1: HPLC-Based Assay for Solution Stability

This protocol outlines a general method to assess the stability of a pyrazole-thiazole compound in a specific buffer or solvent over time.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in high-purity, anhydrous DMSO.

  • Preparation of Test Solution: Dilute the DMSO stock solution into the desired test solution (e.g., PBS buffer, cell culture medium) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Time Zero (T=0) Sample: Immediately after preparation, withdraw an aliquot of the test solution, and if necessary, dilute it with the mobile phase to the final analytical concentration. Analyze by HPLC immediately. This serves as the T=0 reference.

  • Incubation: Store the remaining test solution under the desired conditions (e.g., 37°C, room temperature, protected from light).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Prepare and analyze them by HPLC using the same method as the T=0 sample.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0. The appearance of new peaks should also be noted as potential degradation products.

Protocol 2: Forced Degradation (Stress Testing)

This protocol is used to identify potential degradation pathways and to develop a stability-indicating analytical method.[1]

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., methanol or water) to a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[1] If no degradation is seen, repeat with 1 M HCl.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M HCl, dilute, and analyze by HPLC.[1] If no degradation is seen, repeat with 1 M NaOH.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw aliquots, dilute, and analyze by HPLC.[1]

  • Photostability: Expose the compound in solution (in a transparent container) and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be stored in the dark under the same conditions. Analyze both samples by HPLC.[1]

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results (e.g., low activity, high variability) check_stock Is the stock solution old or stored improperly? start->check_stock yes_stock Yes check_stock->yes_stock Yes no_stock No check_stock->no_stock No prepare_fresh Prepare fresh stock in anhydrous DMSO. Aliquot and store at -80°C. yes_stock->prepare_fresh check_assay Is the compound unstable in the aqueous assay buffer? no_stock->check_assay end Problem Resolved prepare_fresh->end yes_assay Yes check_assay->yes_assay Yes no_assay No check_assay->no_assay No run_stability Perform time-course stability study in assay buffer using HPLC. yes_assay->run_stability check_pains Consider PAINS behavior (e.g., aggregation). no_assay->check_pains run_stability->end end2 Investigate other sources of error (e.g., assay artifacts, cell health) check_pains->end2

Caption: A logical workflow for troubleshooting inconsistent experimental results.

StabilityTestingWorkflow start Prepare Compound Stock (1 mg/mL) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl, 60°C) stress_conditions->acid base Base Hydrolysis (NaOH, 60°C) stress_conditions->base oxidation Oxidation (H₂O₂, RT) stress_conditions->oxidation photo Photolysis (Light Chamber) stress_conditions->photo sampling Sample at Predetermined Time Points acid->sampling base->sampling oxidation->sampling photo->sampling analysis Neutralize/Dilute and Analyze by HPLC sampling->analysis data Determine % Degradation & Identify Degradants analysis->data

Caption: Experimental workflow for a forced degradation study.

References

How to overcome low solubility of 2-(1H-Pyrazol-3-YL)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1H-Pyrazol-3-YL)-1,3-thiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble?

This compound is a heterocyclic compound containing both pyrazole and thiazole rings.[1][2] These rigid, aromatic structures can lead to strong intermolecular interactions and high crystal lattice energy, which in turn results in low aqueous solubility.[3] Like many modern drug candidates, its structural complexity contributes to these solubility challenges.[4][5]

Q2: What is the first step I should take to solubilize this compound for an in vitro assay?

The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common choice. It's crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <1%, often <0.1%) to avoid impacting the biological system.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue. This indicates that the compound's solubility limit in the final aqueous medium has been exceeded. You should explore several strategies:

  • Lower the final concentration: Determine if your experiment can be performed at a lower, more soluble concentration.

  • Use a different cosolvent: Test other water-miscible solvents like ethanol or propylene glycol.[6]

  • Employ solubilizing excipients: Consider adding agents like cyclodextrins or surfactants to your aqueous buffer to enhance solubility.[7][8]

  • Adjust the pH: If the compound has ionizable groups, modifying the pH of the buffer can significantly increase solubility.[9]

Q4: Can I use surfactants to improve solubility? What are the potential downsides?

Yes, surfactants can be very effective by forming micelles that encapsulate the hydrophobic compound.[6][9] Common choices include non-ionic surfactants like Polysorbate 80 (Tween 80) and Poloxamers. However, potential downsides include cellular toxicity and interference with certain biological assays, so it is critical to run appropriate vehicle controls.[6]

Troubleshooting Guide: Overcoming Low Solubility

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Difficulty Preparing a Concentrated Stock Solution

Problem: The compound does not fully dissolve even in 100% DMSO or other organic solvents at the desired concentration (e.g., 10 mM).

Solutions:

  • Gentle Heating & Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Be cautious with temperature to avoid compound degradation.

  • Solvent Screening: The compound may have higher solubility in a different solvent. Perform a small-scale screening to test solubility in solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol.

  • Use a Solvent Mixture: A binary solvent system can sometimes be more effective than a single solvent.[3] For example, a mixture of DMSO and ethanol might improve solubility.

Issue 2: Compound Crashes Out of Solution During Long-Term Experiments

Problem: The compound is initially soluble in the assay medium but precipitates over the course of a multi-hour or multi-day incubation.

Solutions:

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability.[4][8] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8]

  • Solid Dispersions: For more advanced formulation, creating an amorphous solid dispersion of the compound in a hydrophilic polymer (e.g., PEG 4000, PVP) can significantly enhance the dissolution rate and prevent precipitation.[10] This is a common strategy to generate supersaturated, yet stable, solutions.[11]

  • pH Control: Ensure the pH of your medium is stable throughout the experiment, as slight shifts can cause a compound to fall out of solution if its solubility is pH-dependent.

Data Presentation: Solubility Enhancement Strategies

The following tables provide reference data to guide your selection of solvents and solubilization methods.

Table 1: Properties of Common Organic Solvents for Stock Solutions

SolventPolarity IndexBoiling Point (°C)Water MiscibilityCommon Use Notes
DMSO 7.2189YesStandard first choice; can be toxic to some cells at >1%.
Ethanol 4.378.4YesLess toxic than DMSO but generally a weaker solvent for complex heterocycles.
DMF 6.4153YesStrong solvent; higher toxicity concerns.
Propylene Glycol 6.8188.2YesOften used in combination with other strategies.[6]
Acetonitrile 5.881.6YesUsed in analytical preparations; less common for cell-based assays.[10]

Table 2: Illustrative Solubility of this compound with Different Methods

(Note: This data is for illustrative purposes to demonstrate relative improvements.)

MethodAqueous MediumEstimated Solubility (µM)ProsCons
Baseline Phosphate-Buffered Saline (PBS), pH 7.4< 1-Biologically unusable.
Cosolvency PBS + 0.5% DMSO~15Simple to prepare.Risk of precipitation; solvent may affect assay.
pH Adjustment 50 mM Glycine-HCl Buffer, pH 3.0~50Can be highly effective if compound is a weak base.Not suitable for physiological pH experiments.
Cyclodextrin PBS + 2% HP-β-CD~100Low toxicity; high solubilizing power.[8]Can be expensive; may interact with other components.
Surfactant PBS + 0.1% Tween 80~120Very effective for highly lipophilic compounds.Potential for cell toxicity and assay interference.[6]

Experimental Protocols

Protocol 1: Screening for an Optimal Cosolvent System
  • Preparation: Dispense 1 mg of this compound into several separate glass vials.

  • Solvent Addition: To each vial, add a different test solvent (e.g., DMSO, Ethanol, DMF, Propylene Glycol) in small, precise increments (e.g., 20 µL).

  • Dissolution: After each addition, vortex the vial for 30-60 seconds. Use a sonicator if necessary.

  • Observation: Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (mg/mL or mM).

  • Aqueous Dilution Test: Take the most promising concentrated stock solutions and perform a 1:100 or 1:1000 dilution into your target aqueous buffer.

  • Precipitation Check: Visually inspect for immediate precipitation (Tyndall effect, cloudiness). Let the solution sit for 1 hour and re-inspect to check for delayed precipitation.

Protocol 2: Preparing a Solution with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) HP-β-CD solution in your desired aqueous buffer (e.g., PBS). Stir until fully dissolved. This will be your vehicle.

  • Weigh Compound: Weigh the required amount of this compound needed for your final desired concentration.

  • Add Vehicle: Add a small amount of the HP-β-CD solution to the dry compound powder to create a paste. This helps with wetting.

  • Triturate and Dilute: Gradually add the rest of the HP-β-CD solution while continuously vortexing or stirring.

  • Equilibrate: Allow the solution to stir at room temperature for at least 1-2 hours (or overnight) to ensure the formation of the inclusion complex is complete.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.

Visualizations

Solubility_Workflow start Start: Compound with Low Aqueous Solubility assess_props Assess Physicochemical Properties (pKa, LogP) start->assess_props is_ionizable Is Compound Ionizable? assess_props->is_ionizable ph_adjust Strategy: pH Adjustment (Use appropriate buffer) is_ionizable->ph_adjust  Yes cosolvent Strategy: Cosolvency (e.g., DMSO, EtOH) is_ionizable->cosolvent No / Unsure   check_precip Precipitation in Assay Buffer? ph_adjust->check_precip cosolvent->check_precip fail1 FAIL: Re-evaluate Assay Concentration or Strategy check_precip->fail1 Yes (at >1% cosolvent) advanced Try Advanced Strategies check_precip->advanced Yes (at <1% cosolvent) success SUCCESS: Proceed with Experiment and Vehicle Controls check_precip->success No cyclodextrin Strategy: Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin surfactant Strategy: Surfactants (e.g., Tween 80) advanced->surfactant solid_disp Strategy: Solid Dispersion (e.g., with PEG, PVP) advanced->solid_disp cyclodextrin->success surfactant->success solid_disp->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation cluster_cd Cyclodextrin Host (Hydrophobic Cavity) compound1 Drug Molecule (Hydrophobic) compound2 Drug process Solubilization compound1->process water1 Water (Polar Solvent) water2 Water (Polar Solvent) process->compound2

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.

References

Technical Support Center: Optimizing Pyrazole-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for pyrazole-thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during pyrazole-thiazole synthesis?

A1: Researchers often face several challenges, including:

  • Low Conversion Rates: This can be attributed to suboptimal reaction conditions, steric hindrance from bulky substituents, or the use of impure starting materials.[1][2]

  • Formation of Regioisomers: A frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[2] The choice of solvent and the pH of the reaction medium are critical factors in controlling regioselectivity.[2]

  • Side Reactions: Unwanted side reactions can lead to the formation of byproducts, consuming starting materials and reducing the yield of the desired pyrazole-thiazole hybrid.[2]

  • Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal for the specific substrates, leading to slow reaction rates or incomplete conversion. In some cases, the catalyst may deactivate over time.

Q2: How does the choice of catalyst impact the synthesis of pyrazole-thiazole derivatives?

A2: The catalyst plays a crucial role in determining the reaction's efficiency, selectivity, and overall success. Different catalysts can influence:

  • Reaction Rate: A suitable catalyst can significantly shorten the reaction time. For instance, a Pd(II) complex used in a one-pot synthesis of pyrazole-4-carbonitrile derivatives achieved high yields within 20 minutes under ultrasonic irradiation.[3][4]

  • Yield: The right catalyst can dramatically improve the product yield. Microwave-assisted reactions using a NaOH catalyst have shown to increase yields from 82% to 95% compared to conventional heating.[5]

  • Regioselectivity: The catalyst can influence the orientation of substituents on the pyrazole ring, which is critical for the desired biological activity.[2]

  • Reaction Conditions: Some catalysts enable reactions to proceed under milder conditions (e.g., lower temperatures, greener solvents), which is advantageous for sensitive substrates and for reducing energy consumption.[3][4]

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

A3: Improving regioselectivity is a common optimization goal. Here are some strategies:

  • Solvent Selection: The polarity and nature of the solvent can have a profound impact. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly increase regioselectivity in favor of one isomer.[2]

  • pH Control: Adjusting the pH of the reaction medium can influence which carbonyl group of an unsymmetrical 1,3-dicarbonyl compound is preferentially attacked by hydrazine.[2]

  • Catalyst Choice: While not explicitly detailed for pyrazole-thiazole synthesis in the provided results, the general principle in pyrazole synthesis is that the catalyst can influence the reaction pathway and thus the regiochemical outcome.[1]

Q4: My reaction is proceeding very slowly or not at all. What are the potential causes and solutions?

A4: Slow or stalled reactions can be frustrating. Consider the following troubleshooting steps:

  • Check Starting Material Purity: Impurities in your starting materials, such as the 1,3-dicarbonyl compound or hydrazine derivative, can inhibit the reaction or lead to unwanted side reactions.[2]

  • Optimize Reaction Temperature: Increasing the reaction temperature can often accelerate the reaction rate. However, be mindful of potential side reactions or decomposition at higher temperatures.[1]

  • Evaluate Your Catalyst: The chosen catalyst may not be active enough for your specific substrates. Consider screening a panel of catalysts to identify a more efficient one. For example, solid base catalysts like CsCO3 have been used effectively in the synthesis of nitro pyrazole based thiazole derivatives.[6][7][8]

  • Solvent Effects: The solvent can influence the solubility of reactants and the stability of intermediates. Ensure your reactants are soluble in the chosen solvent at the reaction temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citation
Low Yield Suboptimal catalyst or reaction conditions.Screen different catalysts (e.g., solid bases, metal complexes). Optimize solvent, temperature, and reaction time. Consider using microwave irradiation to enhance reaction rates and yields.[5][7]
Formation of stable intermediates that do not proceed to the final product.Adjust reaction conditions, such as increasing the temperature or adding a dehydrating agent, to promote the final cyclization step.[2]
Formation of Multiple Products Lack of regioselectivity in the initial cyclocondensation.Modify the solvent system (e.g., use fluorinated alcohols). Adjust the reaction pH to favor the formation of the desired regioisomer.[2]
Presence of impurities in starting materials leading to side reactions.Ensure the purity of all reactants before starting the synthesis.[1][2]
Reaction Does Not Go to Completion Inefficient catalyst for the specific substrates.Experiment with different types of catalysts, such as solid bases (e.g., CsCO3, KOH) or metal-based catalysts (e.g., Pd(II) complexes).[3][4][8][9]
Steric hindrance from bulky substituents on the starting materials.A more active catalyst or harsher reaction conditions (e.g., higher temperature, longer reaction time) may be required.[1]

Catalyst Performance Data

The following table summarizes the performance of different catalysts in pyrazole-thiazole and related pyrazole synthesis.

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Citation
Pd(II) complex Aromatic aldehyde, malononitrile, phenylhydrazineH₂ONot specified (Ultrasonic)20 minup to 97%[3][4]
NaOH (cat.) Thiosemicarbazide, chalcones, 2-bromoacetophenonesEtOHNot specified (Microwave)5-6 minup to 95%[5]
CsCO₃ 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, acetophenone derivativesDry Methanol55-606 hNot specified[8]
KOH (E)-2-(benzo[d]- thiazole-2-yl)-3-(dimethylamino)acrylonitrile, hydrazine hydrateDry DioxaneNot specified (Heating)2 h90%[9]
p-Toluenesulfonic acid (PTSA) Pyrazole-carbaldehyde, cyclohexane-1,3-dione, aromatic aminesNot specifiedNot specifiedNot specifiedNot specified[10]

Experimental Protocols

General Procedure for One-Pot Synthesis of Pyrazolyl-Thiazole Derivatives

This protocol is adapted from a method for synthesizing 2,4-disubstituted thiazolyl pyrazole derivatives.[11]

Method A: Conventional Heating

  • To a solution of pyrazole-4-carbaldehyde (1 mmol) in ethanol (15 mL), add thiosemicarbazide (1 mmol).

  • Reflux the mixture for 1-2 hours.

  • Add α-haloketone (1 mmol) to the reaction mixture.

  • Continue refluxing and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolyl-thiazole derivative.

Method B: Solvent-Free Grinding

  • In a mortar, combine pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and α-haloketone (1 mmol).

  • Grind the mixture at room temperature for the time specified in comparative studies (typically shorter than conventional heating).

  • Monitor the reaction progress by TLC.

  • After completion, wash the solid reaction mixture with water to remove any water-soluble impurities.

  • Filter the solid product and recrystallize from an appropriate solvent.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis start Select Starting Materials (Pyrazole-4-carbaldehyde, Thiosemicarbazide, α-haloketone) synthesis_choice Choose Synthesis Method start->synthesis_choice conventional Conventional Heating (Ethanol, Reflux) synthesis_choice->conventional Method A solvent_free Solvent-Free Grinding (Room Temperature) synthesis_choice->solvent_free Method B workup Reaction Work-up (Cooling, Filtration) conventional->workup solvent_free->workup purification Purification (Recrystallization) workup->purification analysis Characterization (NMR, IR, Mass Spec) purification->analysis end Pure Pyrazole-Thiazole Product analysis->end catalyst_selection_logic cluster_problem Problem Identification cluster_solution Catalyst Optimization Strategy start Initial Synthesis Attempt problem Analyze Reaction Outcome start->problem low_yield Low Yield / Incomplete Reaction problem->low_yield No side_products Side Products / Regioisomers problem->side_products No success High Yield & Purity problem->success Yes screen_catalysts Screen Different Catalysts (e.g., Solid Base, Metal Complex) low_yield->screen_catalysts optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, pH) side_products->optimize_conditions end Optimized Synthesis success->end screen_catalysts->start optimize_conditions->start

References

Refinement of protocols for synthesizing pyrazole-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of pyrazole-4-carbonitrile derivatives. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole-4-carbonitrile derivatives?

A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2] This approach is favored for its simplicity, high yields, and the ability to generate diverse derivatives by varying the starting materials.[1][3] Various catalysts can be employed to facilitate this reaction, and green chemistry protocols often utilize ultrasonic irradiation or microwave assistance to reduce reaction times and improve yields.[1][4]

Q2: How can I purify the synthesized pyrazole-4-carbonitrile derivatives?

A2: Purification is typically straightforward. Many pyrazole-4-carbonitrile derivatives precipitate out of the reaction mixture and can be isolated by simple filtration.[2] For further purification, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[2] If recrystallization is insufficient, column chromatography on silica gel can be employed to obtain a highly pure product.

Q3: Are there environmentally friendly or "green" methods for this synthesis?

A3: Yes, several green synthesis strategies have been developed. These include the use of water as a solvent, employing reusable catalysts, and utilizing energy-efficient techniques like ultrasonic irradiation.[1][5] Deep eutectic solvents (DES) have also been explored as environmentally benign reaction media that can accelerate reaction rates and offer high selectivity.[3] Some protocols have demonstrated success using simple and non-toxic catalysts like sodium chloride in aqueous media.[2]

Q4: What are the key advantages of using a multicomponent reaction (MCR) for this synthesis?

A4: The one-pot multicomponent reaction (MCR) strategy offers several significant advantages. It allows for the construction of complex molecules in a single step, which is time and resource-efficient.[3] This approach also provides a straightforward way to create a library of diverse pyrazole-4-carbonitrile derivatives by simply changing the starting components. The operational simplicity and often high yields make it a highly attractive method in medicinal chemistry and drug discovery.[1][5]

Troubleshooting Guides

Problem 1: Consistently low reaction yield.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in driving the reaction to completion and improving yields.[4]
Suboptimal Catalyst The choice and amount of catalyst are critical. For multicomponent reactions, catalysts like Pd(II) complexes, nano-ZnO, or SnO–CeO2 nanocomposites have been shown to be effective.[1][4] Optimize the catalyst loading; for example, increasing the catalyst amount from 3 to 10 mol% can significantly improve the product yield.[1]
Side Reactions The formation of byproducts can consume starting materials. Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[6]
Poor Solvent Choice The reaction solvent can significantly impact the yield. While various solvents can be used, environmentally friendly options like water or deep eutectic solvents have been shown to be highly effective in many cases.[1][3]

Problem 2: Formation of unexpected side products.

Potential Cause Troubleshooting Suggestion
Impure Starting Materials Ensure the purity of the aldehyde, malononitrile, and hydrazine derivative. Impurities are a common cause of side reactions.[6]
Formation of Stable Intermediates In some cases, stable intermediates may form and not convert to the final product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final cyclization step.[6]
Reaction Conditions Too Harsh Highly reactive functional groups on the starting materials may lead to rearrangements or degradation under harsh conditions. Carefully control the reaction temperature and consider milder catalysts or reaction conditions.

Experimental Protocols

General Protocol for the Three-Component Synthesis of Pyrazole-4-Carbonitrile Derivatives

This protocol is a generalized procedure based on common literature methods.[1][2]

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the chosen catalyst (e.g., 10 mol% of a Pd(II) complex or another suitable catalyst).[1]

  • Solvent Addition: Add the selected solvent (e.g., water, ethanol, or a deep eutectic solvent).

  • Reactant Addition: Add the phenylhydrazine derivative (1 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80°C) with or without ultrasonic irradiation.[1][2] Monitor the reaction's progress using TLC.

  • Work-up and Purification: Upon completion, if a precipitate has formed, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.[2]

Data Presentation

Table 1: Effect of Catalyst Loading on Product Yield

EntryCatalyst (mol %)Yield (%)
1316
2538
3657
4777
5884
6993
71097
81197
Reaction conditions: A model reaction using an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in water at 80°C under ultrasonic irradiation for 15 minutes. Data is illustrative of a general trend.[1]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start setup Combine Aldehyde, Malononitrile & Catalyst start->setup add_solvent Add Solvent setup->add_solvent add_hydrazine Add Hydrazine Derivative add_solvent->add_hydrazine react Stir at Optimal Temperature/Irradiation add_hydrazine->react monitor Monitor by TLC react->monitor check_completion Reaction Complete? monitor->check_completion check_completion->react No precipitate Precipitate Formed? check_completion->precipitate Yes filter Filter Solid Product precipitate->filter Yes concentrate Concentrate in Vacuo precipitate->concentrate No purify Recrystallize or Column Chromatography filter->purify concentrate->purify product Pure Product purify->product end End product->end

Caption: A typical experimental workflow for the synthesis of pyrazole-4-carbonitrile derivatives.

troubleshooting_workflow problem problem question question action action result result low_yield Low Yield check_completion Is the reaction going to completion? low_yield->check_completion increase_time_temp Increase reaction time/temp or use microwave check_completion->increase_time_temp No check_catalyst Is the catalyst optimal? check_completion->check_catalyst Yes yield_improved Yield Improved increase_time_temp->yield_improved optimize_catalyst Optimize catalyst type and loading check_catalyst->optimize_catalyst No check_purity Are starting materials pure? check_catalyst->check_purity Yes optimize_catalyst->yield_improved purify_reagents Purify starting materials check_purity->purify_reagents No check_purity->yield_improved Yes purify_reagents->yield_improved

Caption: A logical workflow for troubleshooting low yields in pyrazole-4-carbonitrile synthesis.

References

Technical Support Center: Scale-Up Synthesis of Pyrazole-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of pyrazole-thiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole-thiazole compounds?

A1: Key safety concerns during scale-up revolve around managing reaction exotherms, handling hazardous reagents, and controlling pressure changes.

  • Thermal Runaway: Many reactions involved, such as the initial pyrazole formation using hydrazine, can be highly exothermic.[1] Inadequate heat dissipation in large reactors can lead to a thermal runaway.

  • Hazardous Reagents: Reagents like hydrazine hydrate are toxic and high-energy compounds.[1] Thionyl chloride or phosphoryl chloride, sometimes used in thiazole ring formation, are corrosive and react violently with water.

  • Pressure Build-up: Some reaction steps, like diazotisation, can release nitrogen gas, leading to a dangerous pressure increase if not properly vented.[2]

  • Product Stability: The final product or intermediates may have thermal instabilities or be sensitive to dust explosions, requiring careful handling and characterization.[2]

Q2: Why is regioselectivity a common issue in pyrazole synthesis, and how is it managed at scale?

A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds to construct the pyrazole ring.[3] The final ratio of isomers is influenced by steric and electronic differences between the two carbonyl groups and the specific reaction conditions.[3] At scale, inconsistent mixing or temperature gradients can exacerbate this issue.

Management Strategies:

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. Fluorinated alcohols, for example, have been shown to improve regioselectivity in some cases.[3]

  • pH Control: Adjusting the pH can dictate the initial site of nucleophilic attack by the hydrazine, favoring the formation of one regioisomer over another.[3]

  • Catalyst Selection: The use of specific catalysts can direct the reaction towards the desired isomer.

Q3: What are the main reasons for a drop in yield during scale-up?

A3: A decrease in yield is one of the most common scale-up challenges and can be attributed to several physical and chemical factors that differ between lab and plant scale.[4]

  • Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making efficient heating and cooling difficult. This can lead to localized hot or cold spots, promoting side reactions or causing incomplete conversion.[4]

  • Poor Mixing: Inadequate agitation can lead to a non-homogeneous reaction mixture, resulting in localized concentration gradients and reduced reaction rates.[4]

  • Changes in Reaction Kinetics: Extended addition times for reagents, which are common at scale to control exotherms, can alter the concentration profiles and potentially favor different reaction pathways or byproduct formation.

Troubleshooting Guide

Issue 1: Low Yield and Purity

Q: My yield has significantly decreased, and I am observing new, unidentified impurities after scaling up the reaction from 10g to 1kg. What should I investigate?

A: This is a multifaceted problem. A systematic approach is required to identify the root cause.

Troubleshooting Workflow:

G start Low Yield / Purity Upon Scale-Up heat Investigate Heat Transfer start->heat Potential Cause mix Evaluate Mixing Efficiency start->mix Potential Cause reagent Check Reagent Quality & Stoichiometry start->reagent Potential Cause sol_heat1 Use Jacketed Reactor for Precise Temp. Control heat->sol_heat1 Solution sol_heat2 Implement Slow, Controlled Reagent Addition (Semi-Batch) heat->sol_heat2 Solution sol_mix1 Optimize Impeller Type & Agitation Speed mix->sol_mix1 Solution sol_mix2 Ensure No 'Dead Spots' in the Reactor mix->sol_mix2 Solution sol_reagent1 Re-analyze Starting Material Purity reagent->sol_reagent1 Solution sol_reagent2 Adjust Stoichiometry for Longer Addition Times reagent->sol_reagent2 Solution

Caption: Troubleshooting logic for addressing low yield and purity in scale-up synthesis.

Issue 2: Exothermic Reaction is Difficult to Control

Q: During the hydrazine condensation step, we are observing a dangerous temperature spike that is difficult to control in our 100L reactor. How can we manage this exotherm safely?

A: Managing the heat of reaction is critical for a safe scale-up.[1]

Exotherm Management Strategies:

  • Slow Addition: Implement a controlled, slow addition of the hydrazine hydrate to the reaction mixture using a dosing pump. This is a key strategy to manage the rate of heat generation.[1]

  • Efficient Cooling: Ensure the reactor's cooling system is adequate for the heat load of the reaction at scale. Apply maximum cooling before and during the addition.[1]

  • Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a heat sink.[1]

  • Reverse Addition: Consider adding the substrate to the hydrazine solution, which may sometimes offer better control.

  • Process Safety: Have a quench plan ready. Identify a suitable quenching agent that can quickly stop the reaction without producing hazardous byproducts.

G start Exotherm Detected (Temp > Setpoint) action1 1. Stop Reagent Addition Immediately start->action1 action2 2. Ensure Maximum Cooling is Applied action1->action2 check Is Temperature Still Rising? action2->check quench Initiate Emergency Quench Procedure check->quench  Yes stabilize Temperature Stabilized Resume with Caution check->stabilize No   review Post-Reaction Review: - Reduce Addition Rate - Increase Dilution stabilize->review

Caption: Decision pathway for managing a thermal runaway event during scale-up.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation

The choice of solvent can dramatically impact the ratio of regioisomers formed. This table provides representative data on how solvent choice can influence the outcome of the reaction between an unsymmetrical diketone and phenylhydrazine.

SolventDielectric Constant (ε)Temperature (°C)Ratio of Isomer A : Isomer BReference
Ethanol24.58065 : 35[3]
Toluene2.411070 : 30General Knowledge
Acetic Acid6.210085 : 15[3]
2,2,2-Trifluoroethanol (TFE)27.060>95 : <5[3]

Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend.

Experimental Protocols

Protocol 1: General Multi-Step Synthesis of a Phenylpyrazole-Thiazole Derivative (Illustrative)

This protocol outlines a typical synthetic route, starting from a 1,3-dicarbonyl compound.

G A 1,3-Diketone + Phenylhydrazine B Step 1: Pyrazole Formation (Cyclocondensation) A->B C Intermediate: Substituted Phenylpyrazole B->C D Step 2: Thioamidation (e.g., with Lawesson's Reagent) C->D E Intermediate: Pyrazole Thioamide D->E F Step 3: Thiazole Formation (Hantzsch Reaction with alpha-haloketone) E->F G Final Product: Pyrazole-Thiazole Compound F->G H Purification (Crystallization/Chromatography) G->H

Caption: General synthetic workflow for pyrazole-thiazole compounds.

Step 1: Synthesis of 1,5-diphenyl-1H-pyrazole-3-carbaldehyde (Pyrazole Formation)

  • Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with the 1,3-dicarbonyl precursor and a suitable solvent (e.g., ethanol).

  • Reagent Addition: Begin stirring and slowly add phenylhydrazine dropwise via an addition funnel, maintaining the internal temperature below 30°C using the reactor's cooling jacket.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of N-(aryl)-1,5-diphenyl-1H-pyrazole-3-carbothioamide (Thioamidation)

  • Reactor Setup: In a clean, dry reactor, dissolve the pyrazole-carbaldehyde from Step 1 in an anhydrous solvent like toluene.

  • Reagent Addition: Add Lawesson's reagent portion-wise to the stirred solution. This reaction can be exothermic and may release H₂S gas, requiring proper scrubbing.

  • Reaction: Heat the mixture to 80-90°C and monitor completion by HPLC.

  • Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate. The crude thioamide can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 2-(1,5-diphenyl-1H-pyrazol-3-yl)-4-arylthiazole (Thiazole Ring Formation)

  • Reactor Setup: Charge the reactor with the pyrazole thioamide from Step 2 and a solvent such as isopropanol.

  • Reagent Addition: Add the appropriate α-haloketone (e.g., 2-bromoacetophenone).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the thioamide starting material.

  • Work-up: After completion, cool the mixture. The product, often a hydrobromide salt, may crystallize out.

  • Isolation and Purification: Filter the solid product. For the free base, neutralize the salt with an aqueous base (e.g., NaHCO₃), extract with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Avoiding common pitfalls in the characterization of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming common challenges in the characterization of heterocyclic compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in the NMR spectrum of my purified heterocyclic compound. What could be the cause?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. Tautomerism is a common phenomenon in heterocyclic compounds, where isomers exist in dynamic equilibrium, giving rise to distinct sets of peaks.[1][2] For example, lactam-lactim tautomerism is frequently observed in pyridones and related systems.[1][2] Other possibilities include the presence of residual solvents, impurities from the synthesis, or degradation of the compound.

Q2: My mass spectrometry results for a nitrogen-containing heterocycle show a molecular ion peak with an odd mass. Is this normal?

A2: Yes, this is expected due to the "Nitrogen Rule". A compound containing an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass. Conversely, a compound with zero or an even number of nitrogen atoms will have an even nominal mass. This rule is a useful first check when interpreting the mass spectrum of a nitrogen-containing heterocycle.

Q3: I am struggling to separate two isomeric heterocyclic compounds by HPLC. What can I do to improve the resolution?

A3: Separating isomers, especially diastereomers like threo and erythro pairs, can be challenging.[2] Here are a few strategies to improve resolution:

  • Optimize the mobile phase: Systematically vary the mobile phase composition, including the organic modifier, aqueous phase pH, and any additives.[2]

  • Select a different stationary phase: If optimizing the mobile phase is insufficient, try a column with a different selectivity. Both reversed-phase and normal-phase chromatography can be effective depending on the polarity of your compounds.[2]

  • Adjust the flow rate: In some cases, particularly in chiral separations, a lower flow rate can enhance resolution.

  • Control the temperature: Temperature can influence the interactions between the analytes and the stationary phase, thereby affecting separation.

Q4: I am having difficulty obtaining high-quality crystals of my heterocyclic compound for X-ray crystallography. What are some common pitfalls to avoid?

A4: Growing single crystals suitable for X-ray diffraction can be an art. Common pitfalls include:

  • Impure sample: The purer the compound, the higher the chance of growing high-quality crystals.

  • Rapid crystallization: Allowing crystals to form too quickly often leads to small or poorly ordered crystals. Slowing down the process is key.

  • Disturbing the crystallization: Mechanical agitation can disrupt crystal growth. It's best to leave the crystallization setup undisturbed.

  • Inappropriate solvent choice: The solvent plays a critical role. A solvent in which your compound is moderately soluble is often a good starting point.

Troubleshooting Guides

NMR Spectroscopy: Distinguishing Isomers

Problem: You have synthesized a heterocyclic compound that can exist as two or more isomers (e.g., tautomers, regioisomers), and the 1D NMR spectrum is complex and difficult to interpret.

Solution Workflow:

G Start Complex 1D NMR Spectrum Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Start->Acquire_2D Analyze_COSY Analyze ¹H-¹H COSY Identify spin systems Acquire_2D->Analyze_COSY Analyze_HSQC Analyze ¹H-¹³C HSQC Correlate protons to directly attached carbons Acquire_2D->Analyze_HSQC Analyze_HMBC Analyze ¹H-¹³C HMBC Identify long-range (2-3 bond) correlations Acquire_2D->Analyze_HMBC Assemble_Fragments Assemble Structural Fragments Analyze_COSY->Assemble_Fragments Analyze_HSQC->Assemble_Fragments Analyze_HMBC->Assemble_Fragments Propose_Structures Propose Isomeric Structures Assemble_Fragments->Propose_Structures Confirm_Structure Confirm Structure (NOESY/ROESY, comparison to known compounds) Propose_Structures->Confirm_Structure End Structure Elucidated Confirm_Structure->End

Caption: Workflow for structure elucidation using 2D NMR.

Mass Spectrometry: Low Signal Intensity

Problem: You are not observing a clear molecular ion peak or the overall signal intensity in your mass spectrum is very low.

Troubleshooting Steps:

G Start Low Signal Intensity in MS Check_Sample_Prep Check Sample Preparation - Concentration too low/high? - Incompatible solvent? Start->Check_Sample_Prep Check_Ionization Check Ionization Source - Correct ionization mode (ESI, APCI)? - Source parameters optimized? Start->Check_Ionization Check_Instrument Check Instrument Status - Is the instrument tuned and calibrated? - Any leaks in the system? Start->Check_Instrument Optimize_Sample Optimize Sample Concentration and Solvent Check_Sample_Prep->Optimize_Sample Optimize_Source Optimize Source Parameters Check_Ionization->Optimize_Source Tune_Calibrate Tune and Calibrate Instrument Check_Instrument->Tune_Calibrate Check_Leaks Check for Leaks Check_Instrument->Check_Leaks Reanalyze Re-analyze Sample Optimize_Sample->Reanalyze Optimize_Source->Reanalyze Tune_Calibrate->Reanalyze Check_Leaks->Reanalyze End Signal Improved Reanalyze->End

Caption: Troubleshooting low signal intensity in mass spectrometry.

HPLC: Poor Peak Shape

Problem: Your HPLC chromatogram shows tailing, fronting, or split peaks for your heterocyclic compound.

Decision Tree for Troubleshooting:

G Start Poor Peak Shape All_Peaks Are all peaks affected? Start->All_Peaks Single_Peak Is it a single peak? All_Peaks->Single_Peak No Sol_Column Check for column void or contamination. All_Peaks->Sol_Column Yes Sol_Mobile_Phase Adjust mobile phase pH. Consider a different buffer. Single_Peak->Sol_Mobile_Phase Secondary Interactions? Sol_Overload Reduce sample concentration or injection volume. Single_Peak->Sol_Overload Overloaded? Sol_Solvent_Mismatch Dissolve sample in mobile phase or a weaker solvent. Single_Peak->Sol_Solvent_Mismatch Solvent Mismatch?

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Data Presentation

Table 1: Typical ¹H NMR Coupling Constants (J) in Aromatic Heterocycles
Ring SystemCoupling TypeTypical J Value (Hz)
Pyridine³J(H2,H3)4.5 - 5.5
³J(H3,H4)7.5 - 8.5
⁴J(H2,H4)1.5 - 2.0
⁴J(H2,H6)< 1.0
Pyrrole³J(H2,H3)2.5 - 3.5
³J(H3,H4)3.0 - 4.0
⁴J(H2,H4)1.0 - 2.0
Furan³J(H2,H3)1.5 - 2.0
³J(H3,H4)3.0 - 4.0
⁴J(H2,H4)0.5 - 1.0
Thiophene³J(H2,H3)4.5 - 5.5
³J(H3,H4)3.0 - 4.0
⁴J(H2,H4)1.0 - 2.0
Table 2: Common Mass Spectral Fragmentation Patterns of Nitrogen-Containing Heterocycles
Heterocycle ClassCommon Fragmentation Pathways
PyridinesLoss of HCN, loss of H• followed by HCN
QuinolinesLoss of HCN, retro-Diels-Alder (for tetrahydroquinolines)
IndolesComplex fragmentation, often involving the pyrrole ring opening
PyrazolesRing cleavage, loss of N₂ or HCN
ImidazolesRing fragmentation, loss of HCN

Experimental Protocols

Protocol 1: Structure Elucidation using 2D NMR (COSY and HMBC)

Objective: To determine the connectivity of atoms in a heterocyclic molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified heterocyclic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to check the sample concentration and spectral width.

  • COSY (Correlation Spectroscopy):

    • Set up a standard COSY experiment (e.g., cosygp_d on Bruker instruments).

    • Optimize the spectral width in both dimensions to cover all proton signals.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.

    • Analyze the cross-peaks, which indicate through-bond coupling between protons (typically over 2-3 bonds).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Set up a standard HMBC experiment (e.g., hmbcgplp_d on Bruker instruments).

    • Set the spectral width in the ¹H dimension to cover all proton signals and in the ¹³C dimension to cover all carbon signals.

    • Set the long-range coupling constant (e.g., 8 Hz) to observe correlations over 2-3 bonds.

    • Acquire and process the data similarly to the COSY experiment.

    • Analyze the cross-peaks, which show correlations between protons and carbons that are 2-3 bonds apart.

  • Data Interpretation: Use the correlations from the COSY and HMBC spectra to piece together the carbon skeleton and the positions of substituents.

Protocol 2: HPLC Method Development for Isomer Separation

Objective: To develop a robust HPLC method for the separation of heterocyclic isomers.

Methodology:

  • Analyte and Column Selection:

    • Prepare a standard solution of the isomeric mixture in a suitable solvent.

    • Based on the polarity of the analytes, choose an appropriate column (e.g., C18 for reversed-phase, silica or cyano for normal-phase).[2]

  • Initial Gradient Run:

    • Develop a broad gradient method to elute all components within a reasonable time. For reversed-phase, a typical starting gradient is 5% to 95% acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) over 20-30 minutes.

  • Method Optimization:

    • Isocratic vs. Gradient: Based on the initial run, decide if an isocratic method (constant mobile phase composition) is feasible. If the peaks are well-separated and elute over a narrow time range, an isocratic method can be developed. Otherwise, continue with gradient optimization.

    • Gradient Optimization:

      • Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient will generally provide better resolution.

      • Introduce isocratic holds at specific points in the gradient to further enhance the separation of critical pairs.

    • Mobile Phase Modifiers: For ionizable compounds, adjust the pH of the aqueous mobile phase to control the retention and peak shape.

    • Temperature: Investigate the effect of column temperature on the separation.

  • Method Validation: Once a suitable separation is achieved, validate the method for robustness, reproducibility, and other relevant parameters.

Protocol 3: Vapor Diffusion Crystallization

Objective: To grow single crystals of a heterocyclic compound suitable for X-ray diffraction.

Methodology:

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.

  • Setup:

    • Prepare a concentrated solution of your compound in the "good" solvent in a small, open vial.

    • Place this small vial inside a larger, sealable container (e.g., a beaker or a larger vial).

    • Add the "poor" solvent to the bottom of the larger container, ensuring it does not directly mix with the solution in the small vial.

  • Diffusion:

    • Seal the larger container tightly.

    • The more volatile "poor" solvent will slowly vaporize and diffuse into the "good" solvent in the small vial.

  • Crystallization:

    • As the concentration of the "poor" solvent in the small vial increases, the solubility of your compound will decrease, leading to slow crystallization.

    • Leave the setup undisturbed in a location with a stable temperature for several days to weeks.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone oil) to prevent solvent loss and damage.

References

Validation & Comparative

A Comparative Analysis of the 2-(1H-Pyrazol-3-YL)-1,3-thiazole Scaffold and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of compounds derived from the 2-(1H-Pyrazol-3-YL)-1,3-thiazole scaffold against well-established kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known driver of diseases like cancer.[1][2] Consequently, inhibitors of these enzymes have become a major focus of drug discovery.[3][4] This analysis focuses on the potential of the pyrazolyl-thiazole scaffold, presenting its performance in the context of leading therapeutic agents through quantitative data, detailed experimental methodologies, and pathway visualizations.

The pyrazole ring, when combined with a thiazole moiety, forms a privileged pharmacophore that has demonstrated a wide range of biological activities, including anticancer and multi-targeting kinase inhibition.[5][6] This guide uses representative data from published derivatives to evaluate the scaffold's potential against inhibitors such as Imatinib, Dasatinib, and Sorafenib.

Quantitative Data: Comparative Inhibitory Activity

The following table summarizes the inhibitory activities (IC50) of a representative derivative from the pyrazolyl-thiazole scaffold compared to established multi-kinase inhibitors. IC50 values denote the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Inhibitor/ScaffoldChemical StructurePrimary Kinase TargetsIC50 (nM) vs. EGFRIC50 (nM) vs. VEGFR-2IC50 (nM) vs. BRAFV600E
Pyrazolyl-Thiazole Derivative (Compound 3c) 2-((5-((4-chlorophenyl)amino)-2-methyl-4-oxo-4,5-dihydrothiazol-5-yl)methyl)-5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazol-4(5H)-oneEGFR, VEGFR-2, BRAFV600E9.8[6]10.6[6]15.2[6]
Imatinib 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamideBcr-Abl, c-Kit, PDGFR>10,000290>10,000
Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamideBcr-Abl, Src family, c-Kit, PDGFR30168
Sorafenib 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamideBRAF, VEGFR, PDGFR, c-Kit69022

Note: Data for comparator inhibitors are representative values from public databases and literature. Compound 3c data is from a specific study evaluating thieno-thiazole and dihydrothiazolo-thiazole scaffolds with a pyrazoline nucleus.[6]

Signaling Pathway Analysis: The MAPK/ERK Cascade

Many kinase inhibitors, including those targeting EGFR, VEGFR-2, and BRAF, function by disrupting key signaling cascades that control cell proliferation and survival. The RAS-RAF-MEK-ERK (MAPK) pathway is a central cascade in this process and a prime target for cancer therapy.[7][8] Ligand binding to Receptor Tyrosine Kinases (RTKs) like EGFR initiates a phosphorylation cascade that activates RAS, which in turn activates RAF kinases (e.g., BRAF).[9] This signal is relayed through MEK to ERK, which then translocates to the nucleus to regulate gene expression related to cell growth.[7][9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor_RTK Pyrazolyl-Thiazole (EGFR Target) Inhibitor_RTK->RTK Inhibitor_BRAF Sorafenib Inhibitor_BRAF->BRAF

Caption: The MAPK/ERK signaling pathway with points of inhibition.

Experimental Protocols

Objective comparison requires standardized methodologies. Below are detailed protocols for key experiments used to evaluate kinase inhibitors.

This protocol describes a method to measure the direct inhibitory effect of a compound on purified kinase activity by quantifying ATP consumption.[10][11]

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2).

  • Kinase-specific substrate peptide.

  • Test Compound (e.g., this compound derivative).

  • ATP (Adenosine triphosphate).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup: In a 384-well plate, add 50 nL of the serially diluted compound or DMSO (vehicle control) to each well.

  • Kinase Addition: Add 5 µL of the kinase solution (containing kinase and substrate in assay buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP back to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

This protocol measures a compound's ability to inhibit the proliferation of cancer cell lines, providing insight into its cellular efficacy.[12][13]

Materials:

  • Cancer cell line with known kinase dependency (e.g., MCF-7 for breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Sterile, clear-bottom 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL. Include wells with untreated cells (negative control) and vehicle-only (DMSO control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence from each well using a plate reader. The signal is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Workflow Visualization

The following diagram illustrates the general workflow for screening and validating potential kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_validation Cellular Validation cluster_preclinical Preclinical CompoundLib Compound Library (e.g., Pyrazolyl-Thiazoles) BiochemAssay Biochemical Assay (In Vitro) CompoundLib->BiochemAssay ActiveHits Active Hits (IC50 < 1µM) BiochemAssay->ActiveHits CellAssay Cell-Based Assay (Proliferation) ActiveHits->CellAssay LeadCand Lead Candidates CellAssay->LeadCand InVivo In Vivo Models LeadCand->InVivo Final Preclinical Candidate InVivo->Final

Caption: A generalized workflow for kinase inhibitor drug discovery.

References

Rise of Pyrazole-Thiazole Hybrids: A New Frontier in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of newly synthesized pyrazole-thiazole compounds demonstrates significant antimicrobial potential, with several derivatives exhibiting comparable or superior efficacy to established antibiotics and antifungals. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies for researchers in drug development.

The escalating threat of antimicrobial resistance has spurred the search for novel chemical scaffolds that can overcome existing resistance mechanisms. A promising class of compounds that has emerged from these efforts is the pyrazole-thiazole hybrids. These molecules combine the structural features of pyrazole and thiazole, two heterocyclic rings known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Recent studies have focused on the synthesis and evaluation of various derivatives, revealing potent activity against a broad spectrum of pathogenic bacteria and fungi.[1][2][3][5]

Comparative Antimicrobial Efficacy

The antimicrobial activity of synthesized pyrazole-thiazole compounds has been rigorously evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, which quantify the potency of the compounds in preventing microbial growth.

Antibacterial Activity

Numerous synthesized pyrazole-thiazole derivatives have demonstrated significant antibacterial activity. For instance, certain pyrazole-thiazole hybrids containing a hydrazone moiety have shown MIC values ranging from 1.9 to 3.9 µg/mL against various bacterial strains.[6] In some cases, the activity of these novel compounds has been reported to be comparable or even superior to standard antibiotics like ciprofloxacin.[6] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes such as topoisomerase II and IV.[6]

Compound/DrugTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Pyrazole-Thiazole Hybrid (with hydrazone)S. aureus1.9 - 3.9-[6]
Pyrazole-Thiazole Hybrid (with hydrazone)K. planticola1.9 - 3.9-[6]
Imidazo-pyridine substituted pyrazoleGram-negative bacteria<1-[6]
Ciprofloxacin (Reference)Gram-negative bacteria--[6]
Thiazolidinone-clubbed pyrazolesE. coli16-[6]
Thiophene-containing Pyrazolyl-ThiazoleS. aureus3.125-[7]
Chloramphenicol (Reference)S. aureus3.125-[7]
Antifungal Activity

The antifungal potential of pyrazole-thiazole derivatives is equally promising. Several compounds have exhibited potent activity against fungal pathogens like Aspergillus fumigatus, Candida albicans, and various plant pathogenic fungi.[2][8][9] For example, certain pyrazolo[5,1-b]thiazole derivatives showed excellent activity against Aspergillus fumigatus.[2] In another study, novel pyrazole carboxylate derivatives containing a thiazole backbone were found to be highly effective against Botrytis cinerea and Valsa mali, with some compounds showing better or comparable efficacy to the commercial fungicide boscalid.[8][9] The proposed mechanism of action for some of these antifungal compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[8][9]

Compound/DrugTarget OrganismMIC (µg/mL)EC50 (mg/L)Reference
Pyrazolo[5,1-b]thiazole derivativeAspergillus fumigatus--[2]
Pyrazole carboxylate-thiazole (Compound 24)Botrytis cinerea-0.40[8]
Pyrazole carboxylate-thiazole (Compound 15)Valsa mali-0.32[8]
Pyrazole carboxamide-thiazole (Compound 6i)Valsa mali-1.77[9]
Boscalid (Reference)Valsa mali-9.19[9]
Thiazole and pyrazolo[1,5-a]pyrimidine derivativesA. fumigatus & F. oxysporum6.25-[7]

Experimental Protocols

The validation of antimicrobial activity for the synthesized pyrazole-thiazole compounds typically involves standardized in vitro assays. The following are detailed methodologies for two of the most common experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Bacterial or fungal colonies are picked from a fresh agar plate.
  • The colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Microtiter Plates:

  • A serial two-fold dilution of the synthesized compounds and reference drugs is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Each well will contain 100 µL of the diluted compound.

3. Inoculation and Incubation:

  • Each well is inoculated with 100 µL of the prepared microbial suspension.
  • Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.
  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Method for Zone of Inhibition

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.[3]

1. Preparation of Agar Plates and Inoculum:

  • A standardized microbial inoculum (matching a 0.5 McFarland standard) is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

2. Application of Disks:

  • Sterile paper disks impregnated with a known concentration of the synthesized compound are placed on the surface of the inoculated agar.
  • Disks with standard antibiotics are used as positive controls, and blank disks are used as negative controls.

3. Incubation:

  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

4. Measurement and Interpretation:

  • The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.
  • The diameter of this zone of inhibition is measured in millimeters. A larger diameter indicates greater susceptibility of the microorganism to the compound.

Experimental Workflow

The overall process for validating the antimicrobial activity of synthesized pyrazole-thiazole compounds follows a logical progression from synthesis to detailed biological evaluation.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_quantitative Quantitative Analysis cluster_advanced Advanced Evaluation synthesis Synthesis of Pyrazole-Thiazole Derivatives characterization Structural Characterization (NMR, Mass Spec, IR) synthesis->characterization synthesis->characterization strain_selection Selection of Bacterial & Fungal Strains characterization->strain_selection characterization->strain_selection primary_screening Primary Screening (e.g., Disk Diffusion) mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination primary_screening->mic_determination strain_selection->primary_screening strain_selection->primary_screening mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination mic_determination->mbc_mfc_determination moa_studies Mechanism of Action Studies mic_determination->moa_studies mic_determination->moa_studies toxicity_assays Cytotoxicity & Hemolysis Assays moa_studies->toxicity_assays moa_studies->toxicity_assays

References

A Comparative Guide to 1H and 13C NMR Spectral Data of Pyrazole-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Pyrazole-thiazole derivatives are a significant class of heterocyclic compounds, widely investigated for their potential therapeutic applications, including antimicrobial and anticancer activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of these derivatives. This guide provides a comparative analysis of ¹H and ¹³C NMR spectral data for a series of pyrazole-thiazole derivatives, supported by detailed experimental protocols.

Comparative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for various substituted pyrazole-thiazole derivatives, offering a clear comparison of chemical shifts (δ) in parts per million (ppm). These values are crucial for identifying the positions of protons and carbons within the molecular framework.

Table 1: ¹H NMR Spectral Data of Representative Pyrazole-Thiazole Derivatives

Compound/DerivativeSolventPyrazole Protons (δ, ppm)Thiazole Protons (δ, ppm)Aromatic/Other Protons (δ, ppm)Reference
Compound 4a DMSO-d6--6.75 (t, J = 7.24 Hz, 1H), 7.07 (d, J = 7.92, 2H), 7.21 (t, 1H)[3]
Yellow oil derivative CDCl₃7.65 (s, 1H)-7.88–7.97 (m, 2H), 7.57–7.60 (m, 2H), 7.25–7.27 (m, 2H), 7.13 (d, J = 7.7, 1H), 6.91–6.95 (m, 3H)[3]
Red solid derivative CDCl₃8.03 (s, 1H)6.98 (s, 1H)8.27 (d, J = 7.7 Hz, 2H), 7.73–7.787 (m, 3H), 7.20–7.35 (m, 2H), 7.17 (d, J = 7.7 Hz, 2H)[3]
Rose powder derivative CDCl₃-6.88 (d, J = 7.7 Hz, 1H)7.71 (s, 2H), 7.58 (d, J = 7.7 Hz, 2H), 7.30–7.34 (m, 2H), 7.22 (d, J = 7.7 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 2.44 (s, 3H)[3]
Yellow solid derivative CDCl₃8.13 (s, 1H)-10.49 (s, 1H), 10.35 (s, 1H), 7.51 (d, J = 7.7 Hz, 1H), 7.24 (d, J = 7.7 Hz, 2H), 6.95 (d, J = 7.7 Hz, 2H), 7.12– 7.19 (m, 1H), 6.85–6.91 (m, 2H), 6.77 (t, J = 7.1 Hz, 1H)[3]
White solid derivative CDCl₃--7.67 (s, 2H), 7.65 (d, J = 8.3 Hz, 2H), 7.37 (d, J = 8.3 Hz, 2H), 7.29–7.34 (m, 2H), 7.16 (d, J = 7.6 Hz, 2H), 6.94 (t, J = 7.4 Hz, 1H)[3]
Pyrazolyl-azothiazole 11 -7.88 (s, 1H), 8.04 (s, 1H)-2.22, 2.62 (2 s, 6H, 2CH₃), 7.13-7.65 (m, 10H, Ar-H), 9.23 (s, br, 1H, NH), 10.33 (s, br, 1H, NH)[4]
Thiazole 3b -8.12 (s, 1H)7.42–8.07 (m, 1H, thiazole H-5)2.31 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 7.42–8.07 (m, 11H, Ar-H), 8.42 (s, 1H, naphthalene H-1), 10.28 (s, br, 1H, NH)[4]

Table 2: ¹³C NMR Spectral Data of Representative Pyrazole-Thiazole Derivatives

Compound/DerivativeSolventPyrazole Carbons (δ, ppm)Thiazole Carbons (δ, ppm)Aromatic/Other Carbons (δ, ppm)Reference
MATY Ligand DMSO-d6159.11 (N–C–O, pyran)152.47 (N–C–O, thiazol)24.20, 25.86, 45.66, 51.18 (alph-C), 55.59 (OCH₃), 56.38, 71.60, 114.63, 118.83, 129.59, 134.57, 161.89 (N–C=NH), 171.18 (C=O)[3]
Yellow oil derivative CDCl₃144.91, 116.56157.55145.01, 136.22, 138.45, 130.58, 129.01, 128.32, 127.41, 119.30, 115.67, 113.35[3]
Red solid derivative CDCl₃137.73156.50149.46, 145.326, 135.30, 131.72, 130.92, 129.91, 122.78, 122.15, 123.47, 113.43, 112.32[3]
Rose powder derivative CDCl₃145.13154.20, 104.65151.01, 129.23, 128.15, 123.13, 127.85, 115.10, 113.41, 21.90[3]
Yellow solid derivative CDCl₃145.50156.51152.22, 150.51, 138.03, 130.13, 129.99, 128.14, 125.40, 121.33, 120.25, 119.75, 116.84, 112.60[3]
White solid derivative CDCl₃143.42154.25142.11, 135.01, 130.00, 129.02, 127.23, 126.14, 119.40, 115.63[3]
Compound 6a DMSO-d6147.08 (Pyrazole-C5), 138.74 (Pyrazole-C3)168.40 (Thiazole-C2)124.47, 124.23, 123.94, 113.70 (Ar-C), 50.38 (N(CH₂)₂), 20.76 (CH₃), 14.83 (CH₃)[5]
Compound 6b DMSO-d6148.61 (Pyrazole-C5), 147.63168.87 (Thiazole-C2)129.44, 129.35, 129.12, 128.25, 127.87 (Ar-C), 66.79 (O(CH₂)₂), 50.82 (N(CH₂)₂), 15.31 (CH₃)[5]

Experimental Protocols

The characterization of pyrazole-thiazole derivatives is typically achieved through a series of well-defined experimental procedures.

General Synthesis of Thiazole Derivatives (3a-e)

A common synthetic route involves the reaction of a thiosemicarbazone with α-bromoketones.[4]

  • Reaction Setup: A solution of thiosemicarbazone (1 mmol) in ethanol (20 mL) is prepared.

  • Addition of Reagents: The corresponding bromoacetyl derivative (1 mmol) is added to the solution.

  • Reaction Conditions: The mixture is refluxed for a period of 4 to 8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent like ethanol or dioxane to yield the pure thiazole derivative.[4]

NMR Spectroscopy

NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz for ¹H NMR and 75 to 126 MHz for ¹³C NMR.[5][6]

  • Sample Preparation: Samples are typically dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃.[3][5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts.[5]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of pyrazole-thiazole derivatives.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Thiosemicarbazone, α-haloketones) reaction Chemical Reaction (e.g., Cyclization) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification nmr_analysis NMR Spectroscopy (¹H NMR, ¹³C NMR) purification->nmr_analysis Characterization ms_analysis Mass Spectrometry purification->ms_analysis other_analysis Other Spectroscopic Methods (e.g., IR, UV-Vis) purification->other_analysis screening Biological Screening (e.g., Antimicrobial, Anticancer) nmr_analysis->screening ms_analysis->screening other_analysis->screening end Drug Development screening->end Lead Compound Identification

Caption: Workflow for Synthesis and Analysis of Pyrazole-Thiazole Derivatives.

References

Mass spectrometry analysis for molecular weight confirmation of 2-(1H-Pyrazol-3-YL)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Confirming the Molecular Weight of 2-(1H-Pyrazol-3-YL)-1,3-thiazole: A Comparative Guide

In the landscape of drug discovery and development, precise characterization of novel chemical entities is paramount. For researchers and scientists, confirming the molecular weight of a synthesized compound like this compound is a critical step in verifying its identity and purity. This guide provides a comparative overview of mass spectrometry as a primary analytical technique for this purpose, supported by alternative methods and detailed experimental protocols.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[1] For small organic molecules like this compound, high-resolution mass spectrometry (HRMS) is particularly valuable, offering highly accurate mass measurements that facilitate precise compound identification.[2] Techniques such as Electrospray Ionization (ESI) are commonly employed for the analysis of small molecules.[3]

Theoretical Molecular Weight

The theoretical molecular weight of this compound (C₆H₅N₃S) is a crucial reference point for experimental analysis.

PropertyValue
Molecular Formula C₆H₅N₃S
Average Molecular Weight 151.19 g/mol
Monoisotopic Mass 151.02042 Da
Comparison of Analytical Techniques

While mass spectrometry is the primary method for molecular weight confirmation, other techniques provide complementary information to ensure the structural integrity of the compound.

Analytical TechniqueInformation ProvidedExpected Results for this compound
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement of the molecular ion, often to within 5 ppm.[4]A measured m/z value for the protonated molecule [M+H]⁺ that closely matches the theoretical monoisotopic mass (e.g., 152.02770).
Elemental Analysis (CHN-S) Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[5]The experimental percentages should align with the theoretical values: C, 47.67%; H, 3.33%; N, 27.80%; S, 21.21%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms, indirectly confirming the molecular formula and weight.[6]The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of this compound.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the molecular weight of this compound using ESI-TOF mass spectrometry.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. This stock solution is then further diluted to a final concentration of 10 µg/mL with the same solvent.

  • Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used for the analysis.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 30 psi

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 325 °C

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. Mass spectra are acquired over a mass range of m/z 50-500.

  • Data Analysis: The acquired mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The measured m/z value is then compared to the theoretical monoisotopic mass of this compound.

Elemental Analysis

Objective: To determine the elemental composition of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed amount (typically 2-3 mg) of the dried compound is placed in a tin capsule.

  • Instrumentation: A CHNS elemental analyzer is used for the analysis.

  • Analysis: The sample is combusted at high temperature (around 1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and detected by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing A Weigh 1 mg of Compound B Dissolve in 1 mL Solvent A->B C Dilute to 10 µg/mL B->C D Direct Infusion into ESI Source C->D E Ionization D->E F Mass Analysis (TOF) E->F G Acquire Mass Spectrum F->G H Identify [M+H]⁺ Peak G->H I Compare Experimental vs. Theoretical Mass H->I Result Molecular Weight Confirmation I->Result

Caption: Workflow for molecular weight confirmation by mass spectrometry.

References

A Comparative Analysis of Pyrazole-Thiazole Hybrids Versus Standard Drugs in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of novel pyrazole-thiazole hybrids against established standard drugs across various therapeutic areas, including oncology, infectious diseases, and inflammation. The data presented is compiled from recent preclinical studies and aims to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the potential of these hybrid compounds.

Anticancer Efficacy

Pyrazole-thiazole hybrids have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes their in vitro efficacy, measured as the half-maximal inhibitory concentration (IC50), in comparison to standard chemotherapeutic agents.

Table 1: In Vitro Anticancer Activity of Pyrazole-Thiazole Hybrids Compared to Standard Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrazole-Thiazole Hybrids
Compound IVcMCF-7 (Breast)126.98[1]
Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16[2]
Thiazole Derivative 4cHepG2 (Liver)7.26 ± 0.44[2]
Thiazolyl-Pyrazole 36HepG-2 (Liver)2.20 ± 0.13 µg/mL[3]
Pyrazole-Thiazole-Oxadiazole 17iA549 (Lung)Lower than Sorafenib[4][5]
Pyrazole-Thiazole-Oxadiazole 17mHT-29 (Colon)Notable Cytotoxicity[4][5]
Standard Drugs
5-FluorouracilMCF-7 (Breast)69.64[1]
DoxorubicinHepG-2 (Liver)3.07 ± 0.27 µg/mL[3]
SorafenibA549 (Lung)-[4][5]
StaurosporineMCF-7 (Breast)6.77 ± 0.41[2]
StaurosporineHepG2 (Liver)8.4 ± 0.51[2]

Antimicrobial Efficacy

Several pyrazole-thiazole derivatives have been investigated for their activity against pathogenic bacteria and fungi. Their minimum inhibitory concentrations (MICs) are presented below in comparison to standard antibiotics.

Table 2: In Vitro Antimicrobial Activity of Pyrazole-Thiazole Hybrids Compared to Standard Drugs

Compound/DrugMicroorganismMIC (µg/mL)Reference
Pyrazole-Thiazole Hybrids
Compound 3eE. coli62.5[6]
Compound 3iE. coli62.5[6]
Compound 3aP. aeruginosa50[6]
Compound 3hP. aeruginosa62.5[6]
Compound 3iS. pyogenus62.5[6]
Thiophenyl-pyrazolyl-thiazole HybridsC. albicans3.9–125[7]
Standard Drugs
AmpicillinE. coli100[6]
AmpicillinP. aeruginosa100[6]
AmpicillinS. pyogenus100[6]
FluconazoleC. albicans250[7]

Anti-inflammatory Efficacy

The anti-inflammatory potential of pyrazole-thiazole hybrids has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.

Table 3: In Vitro Anti-inflammatory Activity of Pyrazole-Thiazole Hybrids Compared to Standard Drugs

Compound/DrugEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-Thiazole Hybrids
Benzothiophen-2-yl pyrazole 5bCOX-15.40344.56[8]
COX-20.01[8]
Thiazole/thiazolidinone pyrazoline 6aCOX-20.03-0.06282.7-472.9[8]
Standard Drugs
Celecoxib---[8]
Indomethacin---[8]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole-thiazole hybrids or standard drugs for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5] A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[2][8][11][12][13]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement: Paper disks impregnated with a specific concentration of the pyrazole-thiazole hybrid or standard antibiotic are placed on the surface of the agar.

  • Incubation: The plate is inverted and incubated at a specified temperature (usually 35-37°C) for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Visualizing Biological Interactions and Workflows

To better understand the mechanisms and processes involved in the evaluation of pyrazole-thiazole hybrids, the following diagrams have been generated.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->prep_plate Even Swabbing place_disks Place Antimicrobial Disks prep_plate->place_disks Aseptic Technique incubate Incubate Plate (37°C, 24h) place_disks->incubate Inverted Position measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones Clear Zones interpret Determine Susceptibility measure_zones->interpret Standard Charts

Experimental Workflow for Kirby-Bauer Disk Diffusion Assay.

experimental_workflow_anticancer cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate add_compounds Add Test Compounds & Standard Drugs seed_cells->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability & IC50 read_absorbance->calculate_ic50

Experimental Workflow for MTT Assay.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Src Src VEGFR2->Src Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Simplified VEGFR-2 Signaling Pathway.

References

Structure-activity relationship (SAR) studies of pyrazolyl-thiazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Pyrazolyl-Thiazole Analogs

The fusion of pyrazole and thiazole rings has created a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazolyl-thiazole analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

I. Anticancer Activity of Pyrazolyl-Thiazole Analogs

Pyrazolyl-thiazole derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent activity against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on both the pyrazole and thiazole rings play a crucial role in determining their cytotoxic efficacy.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 in µM) of representative pyrazolyl-thiazole analogs against different cancer cell lines.

CompoundRCancer Cell LineIC50 (µM)Reference
10a HMCF-73.37[1]
10b 4-OCH3MCF-73.54[1]
6a HMCF-74.08[1]
6b 4-ClMCF-75.64[1]
Lapatinib -MCF-75.88[1]
18f -MCF-70.73[2]
16a -MCF-76.25[2]
18c -MCF-71.25[2]
18d -MCF-72.5[2]
Dasatinib -MCF-77.99[2]
Doxorubicin -MCF-73.1[2]
18f -A5491.64[2]
16a -A54914.3[2]
18c -A5494.12[2]
18d -A5498.23[2]
Dasatinib -A54911.8[2]
Doxorubicin -A5492.42[2]
Experimental Protocols: Anticancer Activity Assessment

In Vitro Cytotoxicity Assay (SRB Assay)

The anticancer activity of the synthesized pyrazolyl-thiazole analogs was evaluated using the Sulforhodamine B (SRB) assay.[3]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG-2) were cultured in appropriate media supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation and Staining: After incubation, the cells were fixed with trichloroacetic acid, washed, and stained with 0.4% (w/v) SRB in 1% acetic acid.

  • Measurement: The unbound dye was removed by washing with 1% acetic acid, and the protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization: EGFR/HER2 Signaling Pathway Inhibition

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K PyrazolylThiazole Pyrazolyl-Thiazole Analog PyrazolylThiazole->EGFR PyrazolylThiazole->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by pyrazolyl-thiazole analogs.

II. Antimicrobial Activity of Pyrazolyl-Thiazole Analogs

The search for new antimicrobial agents is a global priority. Pyrazolyl-thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi. The SAR studies in this context focus on substitutions that enhance penetration into microbial cells and interaction with microbial targets.

Data Presentation: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) in µg/mL for selected pyrazolyl-thiazole analogs against various microbial strains.

CompoundR1R2S. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
11a Phenyl-Potent-High[4]
59 2,5-dimethoxyphenylp-bromophenyl--3.9-62.5[5]
Amoxicillin --7.8-62.5>500-[5]
Fluconazole ----250[5]

Note: "Potent" and "High" are qualitative descriptors from the source.[4]

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the pyrazolyl-thiazole compounds against various bacterial and fungal strains was determined using the broth microdilution method.[6]

  • Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media overnight at 37°C and 28°C, respectively. The cultures were then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds were serially diluted in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal temperatures.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Mandatory Visualization: General Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Start Starting Materials (Pyrazoles, Thiazoles) Reaction Chemical Synthesis Start->Reaction Purification Purification & Characterization Reaction->Purification Stock Prepare Stock Solutions of Analogs Purification->Stock BrothDilution Broth Microdilution Assay Stock->BrothDilution MIC Determine MIC BrothDilution->MIC SAR Structure-Activity Relationship Analysis MIC->SAR Lead Identify Lead Compounds SAR->Lead

Caption: Workflow for synthesis and antimicrobial screening of analogs.

III. Anti-inflammatory Activity of Pyrazolyl-Thiazole Analogs

Chronic inflammation is implicated in numerous diseases. Pyrazolyl-thiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). SAR studies in this area aim to optimize selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table shows the in vitro COX-1/COX-2 inhibitory activity and selectivity index (SI) of pyrazolyl-thiazole analogs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)Reference
6c >1000.38>263[2]
Celecoxib 15.20.052292.3[2]
Indomethacin 0.11.80.05[2]
Experimental Protocols: Anti-inflammatory Activity Assessment

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the pyrazolyl-thiazole compounds to inhibit ovine COX-1 and COX-2 was determined using an in vitro enzyme immunoassay kit.

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were used.

  • Compound Incubation: The test compounds were pre-incubated with the enzyme in the presence of a heme cofactor.

  • Reaction Initiation: The reaction was initiated by the addition of arachidonic acid.

  • Measurement: The production of prostaglandin F2α (PGF2α) was measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC50 and Selectivity Index Calculation: The IC50 values were calculated from the concentration-response curves. The selectivity index (SI) was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Mandatory Visualization: SAR Logic for COX-2 Selectivity

SAR_COX2_Selectivity cluster_sar Structure-Activity Relationship for COX-2 Selectivity cluster_outcome Biological Outcome Core Pyrazolyl-Thiazole Scaffold COX2_Binding Preferential Binding to COX-2 Active Site Core->COX2_Binding Substituents Substituents at Specific Positions Substituents->COX2_Binding Bulky Bulky Groups Bulky->Substituents SO2Me Sulfonamide/Methylsulfone Moiety SO2Me->Substituents High_SI High Selectivity Index (COX-1/COX-2) COX2_Binding->High_SI

Caption: Key structural features for achieving COX-2 selectivity.

References

A Comparative Guide to In Vitro COX-1/COX-2 Inhibition by Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery and development, particularly those focused on anti-inflammatory agents, the pyrazole scaffold is of significant interest. Pyrazole derivatives are a cornerstone in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] This guide provides a comparative overview of the in vitro COX-1 and COX-2 inhibitory activities of selected pyrazole derivatives, supported by experimental data and detailed protocols.

Performance Comparison of Pyrazole Derivatives

The efficacy of pyrazole derivatives as COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) to IC50 (COX-2), is a critical parameter for identifying compounds with a favorable safety profile, as selective inhibition of COX-2 over COX-1 is associated with reduced gastrointestinal side effects.[3][4]

Below is a summary of the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives compared to the well-established COX-2 inhibitor, Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Celecoxib 2.162.510.86
Compound 5f 14.341.509.56
Compound 6f 9.561.158.31
Compound 5u 130.21.7972.73
Compound 5s 165.02.5165.75
Fluorinated Pyrazole 12 12.40.049253.1
Fluorinated Pyrazole 13 11.50.057201.8
Fluorinated Pyrazole 14 11.60.054214.8

Experimental Protocols

The following sections detail the methodologies for the in vitro COX-1/COX-2 inhibition assays, which are crucial for the evaluation of novel pyrazole derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (ovine or human) enzymes

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole derivatives and reference compounds (e.g., Celecoxib)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared according to the manufacturer's instructions or standard laboratory protocols. Test compounds are typically dissolved in a suitable solvent like DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.

  • Subsequently, various concentrations of the test pyrazole derivatives or the reference drug are added to the wells. A control group without any inhibitor is also included.

  • The plate is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.

  • Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a colorimetric or fluorometric substrate at a specific wavelength.[5]

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Buffers, Substrate, Inhibitors) mix Mix Enzyme, Heme, and Inhibitor in Plate reagents->mix incubate Incubate mix->incubate add_substrate Add Arachidonic Acid (Initiate Reaction) incubate->add_substrate measure Measure Activity (e.g., Spectrophotometry) add_substrate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 G cluster_cox COX Pathway cluster_prostanoids Prostanoids phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandins (PGE2, PGD2, PGF2α) pgh2->pgs prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever pgs->inflammation homeostasis Gastric Protection, Platelet Aggregation pgs->homeostasis prostacyclin->inflammation thromboxane->homeostasis

References

Navigating the Kinase Inhibitor Landscape: A Comparative Cross-Reactivity Analysis of the 2-(1H-Pyrazol-3-YL)-1,3-Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H-pyrazol-3-yl)-1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into novel kinase inhibitors due to its versatile binding capabilities.[1] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. However, achieving selectivity remains a significant challenge, as the ATP-binding sites of many kinases are highly conserved.[2] Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a framework for the cross-reactivity analysis of compounds based on the this compound scaffold, offering a comparison with alternative kinase inhibitor chemotypes and detailing essential experimental protocols for selectivity profiling.

Understanding Cross-Reactivity of the Pyrazole-Thiazole Scaffold

While specific cross-reactivity data for the unsubstituted this compound is not extensively published, analysis of its derivatives reveals a tendency to interact with a range of kinases. This promiscuity can be advantageous in designing multi-targeted kinase inhibitors but requires careful characterization to avoid undesirable off-target activities. The following table summarizes the inhibitory activities of various substituted pyrazole-thiazole derivatives against a panel of kinases, illustrating the potential cross-reactivity of this scaffold.

Compound IDPrimary Target(s)IC50 (nM)Off-Target(s) with Significant Inhibition (>50% at 1µM or IC50 <1µM)Reference
Derivative A EGFR60VEGFR-2[3]
Derivative B BRAFV600E88Sorafenib as reference[4]
Derivative C JAK2Potent InhibitionOther JAK family kinases[5]
Derivative D CDK9Potent InhibitionOther CDKs[6]
Derivative E PI3K250mTOR[7]

Note: The data presented is for various derivatives of the this compound scaffold and is intended to be illustrative of potential cross-reactivity. The specific substitution patterns on the pyrazole and thiazole rings will significantly influence the selectivity profile.

Comparative Analysis with Alternative Kinase Inhibitor Scaffolds

To provide context for the selectivity of the pyrazole-thiazole scaffold, it is useful to compare it with other well-established kinase inhibitor chemotypes. The following table offers a high-level comparison.

ScaffoldPrimary Kinase TargetsCommon Off-TargetsKey Structural Features
This compound EGFR, VEGFR, BRAF, CDKs, JAKsOther tyrosine and serine/threonine kinasesHydrogen bond donor/acceptor sites on both rings, planar structure
Quinazoline EGFR, VEGFRSrc family kinasesFused aromatic ring system, nitrogen atoms for hydrogen bonding
Indole Carboxamide VEGFR, PDGFR, c-KitRaf kinasesBicyclic aromatic system with amide linker
Pyrrolo[2,3-d]pyrimidine JAKsOther kinases with similar ATP-binding pocketsFused heterocyclic system, mimics adenine

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of a compound's selectivity is crucial. The following are detailed protocols for two widely accepted methods for kinase inhibitor profiling.

KINOMEscan® Competition Binding Assay

This high-throughput assay quantitatively measures the binding of a compound to a large panel of kinases.

Principle: The assay is based on a competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[8]

Methodology:

  • Preparation of Kinase-Phage Fusion: Kinases are tagged with a unique DNA identifier and fused to T7 phage.

  • Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competitive Binding: The kinase-phage fusion protein, the immobilized ligand, and the test compound are incubated together.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase-phage remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.[9]

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. These values can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10]

Principle: The binding of a small molecule to its target protein increases the protein's thermal stability. When heated, the stabilized protein will denature and aggregate at a higher temperature compared to the unbound protein.[11]

Methodology:

  • Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

  • Heat Shock: The samples are heated to a specific temperature gradient for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Melt Curve Generation: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[12]

  • Isothermal Dose-Response (ITDR): To determine the potency of target engagement, cells are treated with varying concentrations of the compound and heated at a single, optimized temperature. The concentration at which 50% stabilization is achieved (EC50) can then be calculated.

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of kinase inhibitor action and evaluation, the following diagrams illustrate a representative signaling pathway and the experimental workflows for cross-reactivity analysis.

Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Pyrazole_Thiazole 2-(1H-Pyrazol-3-YL) -1,3-thiazole (Inhibitor) Pyrazole_Thiazole->EGFR Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Proliferation Cell Proliferation Survival PKC->Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for pyrazole-thiazole based inhibitors.

KINOMEscan® Experimental Workflow Start Start Step1 Prepare Kinase-Phage and Immobilized Ligand Start->Step1 Step2 Incubate with Test Compound Step1->Step2 Step3 Wash Unbound Components Step2->Step3 Step4 Quantify Bound Kinase via qPCR Step3->Step4 Step5 Analyze Data (Kd or % Inhibition) Step4->Step5 End End Step5->End

Caption: High-level workflow for the KINOMEscan® competition binding assay.

Cellular Thermal Shift Assay (CETSA) Workflow Start Start Step1 Treat Cells with Test Compound Start->Step1 Step2 Apply Heat Gradient Step1->Step2 Step3 Lyse Cells and Separate Fractions Step2->Step3 Step4 Quantify Soluble Target Protein Step3->Step4 Step5 Generate Melt Curve and Determine Tm Shift Step4->Step5 End End Step5->End

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Unveiling the Anticancer Potential: Pyrazole-Thiazole Hybrids Outperform Known Drugs in Preclinical Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and selective cancer therapeutics, a novel class of compounds, pyrazole-thiazole hybrids, is demonstrating significant promise in preclinical studies. This guide provides a comparative analysis of their anticancer activity against established chemotherapeutic agents, supported by experimental data from recent peer-reviewed research. The findings suggest that these hybrid molecules not only exhibit potent cytotoxicity against a range of cancer cell lines but, in several instances, surpass the efficacy of conventional drugs.

The strategic amalgamation of pyrazole and thiazole moieties into a single molecular entity leverages the known anticancer properties of each heterocycle, leading to synergistic effects and enhanced biological activity. Researchers have particularly noted their efficacy against lung, breast, colon, and liver cancer cell lines.

Comparative Anticancer Activity: A Quantitative Overview

The anticancer efficacy of newly synthesized compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of various pyrazole-thiazole hybrids in comparison to standard anticancer drugs across multiple human cancer cell lines.

CompoundCancer Cell LineIC50 (µM) of HybridStandard DrugIC50 (µM) of Standard Drug
Pyrazole-Thiazole Hybrid 1 A549 (Lung)2.9Doxorubicin4.2
H441 (Lung)3.8Doxorubicin4.8
Pyrazole-Thiazole Hybrid 2 MCF-7 (Breast)0.07Cisplatin7.5
Pyrazole-Thiazole Hybrid 3 HT-29 (Colon)9.673Sorafenib>10
Pyrazole-Thiazole Hybrid 4 HepG-2 (Liver)6.9DoxorubicinNot Specified
HCT-116 (Colon)13.6DoxorubicinNot Specified

In-Depth Benchmarking Against Marketed Anticancer Drugs

To provide a clearer perspective on the potential of pyrazole-thiazole hybrids, the following table directly benchmarks specific hybrid compounds against well-known anticancer drugs that were evaluated in the same studies.

Cancer Cell LinePyrazole-Thiazole Hybrid DerivativeIC50 (µM)Known Anticancer DrugIC50 (µM)
A549 (Lung)Compound 6g1.537DoxorubicinNot Tested
HT-29 (Colon)Compound 17i~3.3Sorafenib~10
PC3 (Prostate)Pyrazole-benzothiazole hybrid3.17Axitinib>10
MCF-7 (Breast)Thiazolyl-pyrazoline derivative 420.07Erlotinib (EGFR TKI)0.06

The data consistently highlights that certain pyrazole-thiazole hybrids exhibit superior or comparable activity to standard chemotherapeutic agents, underscoring their potential as lead compounds for the development of next-generation anticancer drugs.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many pyrazole-thiazole hybrids have been designed to inhibit specific protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Notably, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are primary targets. The inhibition of these pathways disrupts the signaling cascades that drive tumor growth and metastasis.

EGFR_VEGFR_Signaling cluster_0 Pyrazole-Thiazole Hybrids cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses PTH Pyrazole-Thiazole Hybrids EGFR EGFR PTH->EGFR Inhibition VEGFR2 VEGFR-2 PTH->VEGFR2 Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole-thiazole hybrids.

Experimental Protocols

The determination of anticancer activity of the pyrazole-thiazole hybrids was predominantly conducted using the MTT assay, a colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Determination

  • Cell Seeding:

    • Human cancer cell lines (e.g., A549, MCF-7, HT-29) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the pyrazole-thiazole hybrids and standard drugs are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the test compounds and standard drugs are prepared in the culture medium to achieve a range of final concentrations.

    • The culture medium from the 96-well plates is replaced with medium containing the various concentrations of the test compounds. A control group receives medium with DMSO at the same concentration as the treated wells.

  • Incubation:

    • The plates are incubated for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.

The promising results from these preclinical evaluations warrant further investigation into the pharmacological properties and in vivo efficacy of pyrazole-thiazole hybrids, positioning them as a highly attractive class of compounds for the future of cancer therapy.

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for Pyrazole-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) data for a series of pyrazole-thiazole derivatives, offering insights into their characterization. The information presented is compiled from various studies focused on the synthesis and analysis of these heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6]

Comparative HRMS Data of Pyrazole-Thiazole Derivatives

The following table summarizes the HRMS data for various pyrazole-thiazole compounds as reported in recent literature. The data includes the molecular formula and the experimentally determined mass-to-charge ratio ([M+H]⁺), which confirms the identity of the synthesized compounds.

Compound IDMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺Reference
12a C₃₄H₂₅N₈OSBr672.1345672.85[2]
8a C₂₅H₁₉N₅O₂422.1566422[2]
4aaa C₁₅H₁₂N₂221.1073220 (M⁺)[7]
Unnamed C₁₃H₁₀N₂O211.0866211.0882[7]
Unnamed C₁₆H₁₂N₂O₂265.0972265.0984[7]
Unnamed C₁₉H₁₄N₂271.1230271.1256[7]

Alternative Analytical Techniques

While HRMS is a powerful tool for determining the elemental composition of new molecules, it is often used in conjunction with other analytical methods for complete structural elucidation. These techniques provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are universally used to determine the chemical structure of the synthesized compounds, providing information about the connectivity of atoms.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to analyze the fragmentation patterns of volatile pyrazole derivatives, aiding in their structural identification.[8]

Experimental Protocols for HRMS Analysis

The following is a generalized experimental protocol for the analysis of pyrazole-thiazole compounds using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), based on standard workflows for small molecule analysis.[9][10][11][12]

1. Sample Preparation:

  • Synthesized pyrazole-thiazole compounds are dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 0.1 µg/mL.[13]

2. Liquid Chromatography (LC) Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Column: A C18 reversed-phase column is typically employed for the separation of small organic molecules.

  • Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Injection Volume: A small volume, usually 1-5 µL, of the sample solution is injected.

3. High-Resolution Mass Spectrometry (HRMS) Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, is used.[12][13]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for these types of compounds.[13]

  • Spray Voltage: Typically set between 3.5 and 4.5 kV.[13]

  • Capillary Temperature: Maintained at a temperature range of 250-300 °C.

  • Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-1000.[13]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the synthesis, characterization, and analysis of pyrazole-thiazole compounds.

A Synthesis of Pyrazole-Thiazole Derivatives B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Characterization B->C D HRMS Analysis C->D E NMR Spectroscopy (¹H, ¹³C) C->E F IR Spectroscopy C->F G Data Analysis and Structure Confirmation D->G E->G F->G

Caption: General workflow for the synthesis and characterization of pyrazole-thiazole compounds.

A Sample Preparation B LC Separation A->B C Ionization (ESI) B->C D Mass Analysis (HRMS) C->D E Data Acquisition D->E F Data Processing and Interpretation E->F

Caption: A typical workflow for LC-HRMS analysis of small molecules.

References

Safety Operating Guide

Safe Disposal of 2-(1H-Pyrazol-3-YL)-1,3-thiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

Before handling or disposing of 2-(1H-Pyrazol-3-YL)-1,3-thiazole, it is crucial to understand the potential risks associated with its constituent chemical moieties. Pyrazole and thiazole derivatives should be treated as potentially hazardous substances.[2] The primary hazards include skin irritation, serious eye damage, and possible respiratory irritation.[5] Some related compounds are also harmful if swallowed, toxic in contact with skin, and may cause long-lasting harm to aquatic life.[5]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Standard personal protective equipment (PPE), including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles, must be worn at all times to prevent skin and eye contact.[1]

Hazard Profile Based on Related Compounds

The following table summarizes the potential hazards based on data for related pyrazole and thiazole derivatives.

Hazard CategoryDescriptionPrecautionary Actions & Statements
Health Hazards Causes skin irritation. [5]Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, seek medical advice. (P264, P280, P332+P313)
Causes serious eye irritation/damage. [5]Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. (P280, P305+P351+P338+P310)[5]
May cause respiratory irritation. Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. (P261, P271, P304+P340+P312)
Harmful if swallowed. [5]Do not eat, drink, or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. (P270, P301+P312+P330)[5]
Toxic in contact with skin. [5]Wear protective gloves and clothing. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. (P280, P302+P352+P312)[5]
Environmental Hazards Harmful to aquatic life with long-lasting effects. [5]Avoid release to the environment. (P273)[5] Do not let the product enter drains.[1]
Physical/Chemical Hazards Thermal decomposition may release toxic gases like carbon oxides, nitrogen oxides, and sulfur oxides.[1]Store in a cool, dry, well-ventilated place away from incompatible materials.[6]

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through an approved hazardous waste disposal service.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Identification: Clearly identify all waste streams containing this compound.

  • Container Selection: Use only sturdy, leak-proof, and chemically compatible containers with secure, tight-fitting lids for waste collection.[7][8] It is often best to reuse the original container if it is in good condition.[9]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[9] The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and associated hazard symbols.[2] Do not use abbreviations.[3]

  • Segregation:

    • Solid Waste: Collect unused solid compounds, contaminated weigh boats, wipes, and PPE in a dedicated container for solid hazardous chemical waste.[1][4]

    • Liquid Waste: Collect solutions containing the compound and the first rinseate from any container cleaning in a dedicated container for liquid hazardous waste.[2][4] Do not mix with incompatible waste streams.[4]

    • Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glassware, in a designated, puncture-proof sharps container.[1]

  • Storage: Keep waste containers tightly closed except when adding waste.[8] Store the sealed containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.[2][8] Use secondary containment for all liquid waste.[7]

In the event of a spill, immediate action is required to mitigate risks.[1]

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collecting it into a hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the incident to your institution's EHS department.[1]

Final Disposal Workflow

The final disposal of this compound waste must be handled by professionals.

  • Request Pickup: Once a waste container is full (no more than 90% capacity), contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[4][8]

  • Documentation: Provide a detailed inventory of the waste container's contents as required by the disposal service.

  • Handover: Follow the specific instructions from the EHS office for packaging and preparing the waste for transport.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Interim Storage cluster_disposal Phase 3: Final Disposal start Waste Generation (Solid, Liquid, Sharps) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste by Type start->segregate solid Solid Waste Container segregate->solid Solid liquid Liquid Waste Container segregate->liquid Liquid sharps Sharps Container segregate->sharps Sharps label_container Label Container Correctly 'Hazardous Waste' + Full Chemical Name solid->label_container liquid->label_container sharps->label_container store Store Sealed Container in Designated Secondary Containment Area label_container->store spill Spill Response Kit Must Be Accessible contact Container Full (≤90%) Contact EHS / Licensed Contractor store->contact pickup Prepare for Pickup per EHS Instructions contact->pickup end Professional Disposal pickup->end

References

Personal protective equipment for handling 2-(1H-Pyrazol-3-YL)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Operational Guide for 2-(1H-Pyrazol-3-YL)-1,3-thiazole

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, including pyrazole and thiazole derivatives, to ensure the well-being of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and proper use of PPE is the first line of defense against potential exposure.

Body PartRequired PPESpecifications and Usage
Eyes & Face Safety Goggles, Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2][3]
Body Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.[1]
Respiratory Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Feet Closed-Toed ShoesOpen-toed shoes are strictly prohibited in the laboratory to prevent injury from spills or dropped objects.[1]
Health Hazard Information

Based on data from similar compounds, this compound is presumed to have the following hazards:

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[3][4][5]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity May cause respiratory irritation.[2][4]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

ProcedureDetailed Steps
General Handling - Avoid contact with skin, eyes, and clothing.[2] - Do not breathe dust or vapors.[2] - Wash hands and any exposed skin thoroughly after handling.[4][5] - Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] - Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]
Emergency and Disposal Protocols

Immediate and appropriate action during an emergency, along with proper disposal, are essential for safety and environmental protection.

ProtocolDetailed Steps
First Aid: Skin Contact - Immediately wash the affected area with plenty of soap and water.[4] - If skin irritation occurs, seek medical attention.[4] - Remove and wash contaminated clothing before reuse.[4]
First Aid: Eye Contact - Rinse cautiously with water for several minutes.[4] - Remove contact lenses, if present and easy to do. Continue rinsing.[4] - If eye irritation persists, get medical advice/attention.[4]
First Aid: Inhalation - Move the person to fresh air and keep them comfortable for breathing.[4] - Call a poison center or doctor if you feel unwell.[4]
First Aid: Ingestion - Call a poison center or doctor immediately if you feel unwell.[4] - Rinse mouth. Do NOT induce vomiting.[6]
Spill Cleanup - Ensure adequate ventilation. - Wear appropriate PPE. - For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[4][7]
Waste Disposal - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7] - Do not empty into drains.[2][7]

Experimental Workflow & Safety Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is mandatory for all personnel.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) (or analogous hazard data) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C Proceed to Handling D Weigh and Prepare Solutions C->D E Conduct Experiment D->E F Decontaminate Glassware and Work Surfaces E->F Experiment Complete G Segregate Waste (Solid & Liquid) F->G H Dispose of Waste in Designated Containers G->H L Safe Completion H->L End of Procedure I Spill Occurs K Follow First Aid Protocols I->K J Eye/Skin Contact J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.